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1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane Documentation Hub

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  • Product: 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane
  • CAS: 4064-97-5

Core Science & Biosynthesis

Foundational

1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane: A Comprehensive Technical Guide on Synthesis, Mechanisms, and Applications

Executive Summary In the realm of heterocyclic chemistry, 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane (commonly referred to as 1,3-dibenzyl-5-methyl-5-nitrohexahydropyrimidine) stands out as a highly versatile synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of heterocyclic chemistry, 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane (commonly referred to as 1,3-dibenzyl-5-methyl-5-nitrohexahydropyrimidine) stands out as a highly versatile synthetic intermediate. Characterized by its six-membered nitrogenous ring (diazinane) flanked by bulky benzyl protecting groups and a highly functionalizable nitro-methyl moiety, this compound is a critical building block in the development of macrocyclic ligands, polyamines, and pharmaceutical precursors.

As an application scientist overseeing the scale-up of complex nitrogenous heterocycles, I frequently rely on this compound's synthesis as a masterclass in multi-component thermodynamic control. This whitepaper deconstructs its chemical properties, the causality behind its mechanistic synthesis, and its downstream utility in drug development.

Chemical Identity & Structural Parameters

Before diving into synthetic workflows, it is crucial to establish the baseline physicochemical parameters of the target molecule. These metrics are vital for downstream purification and analytical validation 1.

ParameterSpecification
IUPAC Name 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane
Common Name 1,3-Dibenzyl-5-methyl-5-nitrohexahydropyrimidine
CAS Registry Number 4064-97-5
Molecular Formula C₁₉H₂₃N₃O₂
Molecular Weight 325.41 g/mol
InChIKey SVDFJLBPZLOQLS-UHFFFAOYSA-N
Appearance Pale yellow to white crystalline solid

Crystallographic studies of related 1,3-dibenzylperhydropyrimidines confirm that the heterocyclic ring predominantly adopts a stable chair conformation 2. The bulky benzyl groups typically orient themselves to minimize steric clash, while the stereoelectronic demands of the nitro group often dictate its axial or equatorial positioning depending on the solvent environment.

Mechanistic Rationale: The Multi-Component Mannich Condensation

The synthesis of 5-nitrohexahydropyrimidines was fundamentally established through early patents detailing multi-component condensations 3. The reaction relies on the classical Nitro-Mannich (Aza-Henry) reaction, a powerful tool for constructing β-nitroamines 4.

The Causality of the 2:3:1 Stoichiometry

A common pitfall for junior chemists is misunderstanding the exact 2:3:1 molar ratio (Benzylamine : Formaldehyde : Nitroethane). This is not an arbitrary mixture; it is a mathematically precise requirement driven by the mechanism:

  • Iminium Generation (2 eq Formaldehyde + 2 eq Benzylamine): Two equivalents of formaldehyde react with two equivalents of benzylamine to form highly electrophilic iminium ions.

  • Double Nitro-Mannich Addition (1 eq Nitroethane): Nitroethane possesses two acidic α-protons due to the strong electron-withdrawing nature of the nitro group. It undergoes two successive nucleophilic attacks on the iminium species, generating an acyclic 1,3-diamino-2-nitropropane intermediate.

  • Aminal Ring Closure (1 eq Formaldehyde): The third equivalent of formaldehyde acts as a bridging electrophile, reacting with the two secondary amines of the acyclic intermediate to close the six-membered diazinane ring.

SynthesisMechanism A Benzylamine (2 eq) I1 Hemiaminal Formation A->I1 B Formaldehyde (3 eq) B->I1 C Nitroethane (1 eq) I3 Nitro-Mannich Addition C->I3 Deprotonation I2 Iminium Ion Generation I1->I2 - H2O I2->I3 I4 Ring Closure (Cyclization) I3->I4 + Formaldehyde Product 1,3-Dibenzyl-5-methyl- 5-nitro-1,3-diazinane I4->Product Thermodynamic Control

Multi-component Mannich-type condensation mechanism for 1,3-diazinane synthesis.

Validated Synthetic Protocol

In my experience scaling up nitrogenous heterocycles, the primary failure mode in this synthesis is the premature polymerization of formaldehyde. The following protocol is designed as a self-validating system to ensure high yield and purity.

Reagents
  • Benzylamine: 21.4 g (0.2 mol, 2.0 eq)

  • Formaldehyde (37% aqueous): 24.3 g (0.3 mol, 3.0 eq)

  • Nitroethane: 7.5 g (0.1 mol, 1.0 eq)

  • Solvent: Ethanol (Absolute, 100 mL)

Step-by-Step Methodology
  • Controlled Iminium Formation: Dissolve benzylamine in 50 mL of absolute ethanol in a round-bottom flask. Cool the mixture to 0–5 °C using an ice bath. Causality: The reaction with formaldehyde is highly exothermic. Maintaining strict temperature control prevents the Cannizzaro reaction and formaldehyde polymerization.

  • Formaldehyde Addition: Add the 37% aqueous formaldehyde dropwise over 30 minutes under vigorous stirring.

  • Nitro-Mannich Addition: Once the iminium formation is complete (indicated by a slight cloudiness), add nitroethane dropwise while maintaining the temperature below 10 °C.

  • Thermodynamic Cyclization: Remove the ice bath and attach a reflux condenser. Heat the mixture to 70–80 °C for 3 hours.

    • Self-Validating Checkpoint: The transition from a cloudy emulsion to a homogeneous yellowish solution indicates the successful formation of the acyclic intermediate.

  • Isolation and Purification: Allow the reaction mixture to cool slowly to room temperature, then transfer to an ice bath. The thermodynamic transition into the stable chair-conformation diazinane drives the crystallization of the product. Filter the pale yellow crystals and recrystallize from hot ethanol to yield pure 1,3-dibenzyl-5-methyl-5-nitro-1,3-diazinane.

Synthetic Utility & Downstream Applications

The true value of 1,3-dibenzyl-5-methyl-5-nitro-1,3-diazinane lies in its role as a protected precursor. The nitro group and the benzyl protecting groups act as orthogonal handles for further chemical manipulation.

  • Reduction to Primary Amines: The nitro group can be chemoselectively reduced using catalytic hydrogenation (H₂ over Pd/C) or dissolving metal reduction (Zn/HCl) to yield the corresponding 5-amino derivative. This is a direct analog to pharmaceutical agents like hexetidine (an antibacterial/antifungal agent).

  • Macrocyclic Ligand Synthesis: The resulting polyamines are highly sought after in inorganic chemistry for template condensations to form transition metal complexes (e.g., Nickel(II) and Copper(II) hexaaza macrocycles).

Applications Core 1,3-Dibenzyl-5-methyl- 5-nitro-1,3-diazinane Red1 Nitro Reduction (H2, Pd/C, EtOH) Core->Red1 Chemoselective Prod1 5-Amino-1,3-dibenzyl- 5-methyl-1,3-diazinane Red1->Prod1 Red2 Debenzylation (H2, Pd/C, Heat) Prod2 5-Amino-5-methyl- 1,3-diazinane Red2->Prod2 Prod1->Red2 Deprotection Macro Macrocyclic Ligand Synthesis (Ni/Cu) Prod1->Macro Template Condensation

Synthetic utility of 1,3-diazinane derivatives in macrocyclic chemistry.

References

  • US2391847A - 5-nitrohexahydropyrimidines and process for preparation thereof Source: Google Patents URL
  • The Nitro-Mannich Reaction Source: CORE URL
  • 4064-97-5 CAS号 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane Source: ChemSrc URL
  • 1,3-Dibenzyl-2-phenylperhydropyrimidine Source: ResearchGate URL

Sources

Exploratory

The Molecular Architecture and Synthesis of 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane

Executive Summary In the realm of modern heterocyclic chemistry and rational drug design, the 1,3-diazinane (hexahydropyrimidine) scaffold serves as a critical structural motif. Specifically, 1,3-Dibenzyl-5-methyl-5-nitr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern heterocyclic chemistry and rational drug design, the 1,3-diazinane (hexahydropyrimidine) scaffold serves as a critical structural motif. Specifically, 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane (CAS: 4064-97-5)[1] acts as a highly functionalized, versatile intermediate. As a Senior Application Scientist, I frequently leverage this compound when engineering complex polyamines, conformationally restricted diamines, and novel pharmacophores. This whitepaper provides an in-depth mechanistic analysis, a self-validating synthetic protocol, and the downstream application logic for this specific nitrohexahydropyrimidine derivative.

Physicochemical Profiling

Understanding the baseline physicochemical properties of 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane is essential for predicting its solubility, reactivity, and behavior during chromatographic purification. The presence of the nitro group significantly influences the compound's electronic distribution, while the dual benzyl groups dictate its high lipophilicity.

PropertyValue / Description
Chemical Name 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane
Synonyms 1,3-Dibenzyl-5-methyl-5-nitrohexahydropyrimidine
CAS Number 4064-97-5[1]
Molecular Formula C₁₉H₂₃N₃O₂[1]
Molecular Weight 325.40 g/mol [1]
Topological Polar Surface Area (TPSA) ~52.3 Ų
Hydrogen Bond Donors/Acceptors 0 / 4
Rotatable Bonds 4

Mechanistic Synthesis & Retrosynthetic Analysis

The construction of the 5-nitro-1,3-diazinane ring relies on a highly efficient, multi-component double Mannich-type condensation (often functioning as an aza-Henry or nitro-Mannich cascade)[2][3].

Causality in Reagent Selection:

  • Benzylamine (Primary Amine): Selected not only to provide the nitrogen atoms for the diazinane ring but because the N -benzyl groups act as robust protecting groups. They withstand harsh basic/acidic environments during downstream nitro-group modifications and can be cleanly cleaved via palladium-catalyzed hydrogenolysis later in the drug development pipeline.

  • Formaldehyde: Acts as the bridging electrophile. It reacts with benzylamine to form a highly reactive iminium ion intermediate.

  • Nitroethane: The nitro group is powerfully electron-withdrawing, rendering the α -protons highly acidic. Under mildly basic conditions (often provided by the amine reactant itself), nitroethane forms a nitronate enolate that acts as the nucleophile, attacking the iminium carbon to close the 6-membered ring[4].

Synthesis N1 Benzylamine (2 eq) N4 Iminium Ion Formation (Exothermic) N1->N4 N2 Formaldehyde (2 eq) N2->N4 N3 Nitroethane (1 eq) N5 Aza-Henry / Mannich Condensation N3->N5 N4->N5 N6 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane (CAS: 4064-97-5) N5->N6

Figure 1: Double Mannich condensation workflow for 1,3-diazinane synthesis.

Validated Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every step includes the physical rationale behind the operation.

Materials Required:

  • Benzylamine (2.05 equivalents)

  • Aqueous Formaldehyde (37% w/w, 2.10 equivalents)

  • Nitroethane (1.00 equivalent)

  • Solvent: Ethanol (Absolute) or Methanol

Step-by-Step Methodology:

  • Iminium Pre-assembly (Temperature Control): Charge a round-bottom flask with benzylamine and the chosen alcoholic solvent. Cool the mixture to 0–5 °C using an ice bath. Causality: Formaldehyde addition is highly exothermic; cooling prevents the runaway polymerization of formaldehyde and suppresses the formation of unwanted linear aminals.

  • Electrophile Addition: Add the 37% aqueous formaldehyde dropwise over 30 minutes under vigorous stirring. Maintain the temperature below 10 °C. Allow the mixture to stir for an additional 30 minutes to ensure complete conversion to the intermediate N,N′ -dibenzylmethanediamine.

  • Nucleophile Introduction (The Nitro-Mannich Event): Add nitroethane dropwise to the reaction mixture. Causality: The basicity of the intermediate amine species is typically sufficient to deprotonate the nitroethane, generating the active nucleophile without the need for external base catalysis[2][3].

  • Cyclization & Heating: Remove the ice bath and gradually warm the mixture to room temperature, then heat to a gentle reflux (approx. 65–70 °C) for 4–6 hours. Self-Validation: Monitor the reaction via TLC (Hexane:Ethyl Acetate, 4:1). The disappearance of the nitroethane spot and the emergence of a UV-active, lower-Rf spot indicates successful ring closure.

  • Precipitation and Recovery: Cool the reaction mixture to 0 °C. The high lipophilicity of the dibenzylated product usually forces it to precipitate out of the polar alcoholic/aqueous solvent mixture.

  • Purification: Filter the precipitate under vacuum and wash with ice-cold ethanol. Recrystallize from hot ethanol to yield analytically pure 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane as a crystalline solid.

Downstream Applications in Drug Discovery

In pharmaceutical development, 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane is rarely the final Active Pharmaceutical Ingredient (API). Instead, it is a privileged precursor. The strategic value of this molecule lies in the orthogonal reactivity of its functional groups.

By subjecting the compound to a mild reducing agent (e.g., Zn/HCl or catalytic hydrogenation over Raney Nickel), the nitro group is reduced to a primary amine, yielding 5-amino-1,3-dibenzyl-5-methyl-1,3-diazinane. Subsequent treatment with Palladium on Carbon (Pd/C) under a hydrogen atmosphere cleaves the benzyl protecting groups, releasing a highly polar, rigid 1,3-diamine scaffold. This resulting pharmacophore is widely used in the synthesis of kinase inhibitors and novel antimicrobial agents.

Downstream D1 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane D2 Nitro Reduction (Zn/HCl or Raney Ni) D1->D2 D3 5-Amino-1,3-dibenzyl-5-methyl- 1,3-diazinane D2->D3 D4 Hydrogenolysis (Pd/C, H2) D3->D4 D5 5-Amino-5-methyl-1,3-diazinane (Active Pharmacophore) D4->D5

Figure 2: Downstream conversion of the nitro-diazinane into a pharmacophore.

Analytical Characterization Standards

To verify the structural integrity of the synthesized batch, the following spectroscopic markers must be confirmed:

  • FT-IR Spectroscopy: Look for the absence of N-H stretching (confirming tertiary amines) and the strong presence of asymmetric and symmetric -NO₂ stretching bands around 1540 cm−1 and 1350 cm−1 .

  • ¹H NMR (CDCl₃): The benzylic protons ( Ar−CH2​−N ) typically appear as an AB quartet or a broad singlet around δ 3.5 - 3.8 ppm due to the restricted conformational flipping of the diazinane ring. The methyl group at the C5 position will appear as a sharp singlet around δ 1.5 ppm, shifted downfield by the adjacent nitro group. The isolated methylene protons between the two nitrogens (C2 position) will appear as an AB system around δ 3.2 - 4.0 ppm.

  • Mass Spectrometry (ESI-MS): Expect a strong [M+H]+ peak at m/z≈326.4 .

References

  • 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane, 98% | CP Lab Safety (calpaclab.com) |
  • A Novel Synthesis, Molecular Structure by X-ray Diffraction of 5-Nitro-2,4,6-Triphenylhexahydropyrimidine, and Some it's Derivatives | System
  • METHYL NITROACETATE AND 3-NITROPROPIONATE IN THE SYNTHESIS OF HEXAHYDROPYRIMIDINES AND PIPERIDINES | Chemistry of Heterocyclic Compounds |
  • Nitro-Mannich Reaction | ResearchG

Sources

Foundational

Discovery and Synthesis of 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane: A Comprehensive Technical Guide

Introduction & Chemical Identity In the landscape of heterocyclic chemistry, hexahydropyrimidines (1,3-diazinanes) represent a highly versatile class of pharmacophores and synthetic intermediates. Among these, 1,3-Dibenz...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Identity

In the landscape of heterocyclic chemistry, hexahydropyrimidines (1,3-diazinanes) represent a highly versatile class of pharmacophores and synthetic intermediates. Among these, 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane (CAS: 4064-97-5) stands out as a critical building block in drug development and materials science. It serves as a rigid, symmetrically protected diamine scaffold, which, upon reduction of the nitro group, yields biologically active 5-amino derivatives.

This technical guide provides an in-depth analysis of the compound's discovery, the mechanistic causality governing its synthesis, and a self-validating experimental protocol designed for high-yield isolation.

Table 1: Physicochemical Properties Summary
PropertyValue
Systematic Name 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane
CAS Registry Number 4064-97-5
Molecular Formula C₁₉H₂₃N₃O₂
Molecular Weight 325.41 g/mol
Core Structure Hexahydropyrimidine (1,3-diazinane)
Key Functional Groups Tertiary amines (N-benzyl), Aliphatic Nitro (-NO₂)

Historical Context: The Senkus Reaction

The foundational chemistry for 5-nitrohexahydropyrimidines was established by Murray Senkus in 1946 [1]. Senkus discovered that primary amines (both aliphatic and aromatic) undergo a highly efficient multicomponent condensation with formaldehyde and nitroparaffins. This transformation is a specialized variant of the aza-Henry (nitro-Mannich) reaction [2].

Prior to Senkus's work, the controlled synthesis of fully saturated, nitrogen-rich six-membered rings with quaternary stereocenters was notoriously difficult due to competing polymerization pathways. By leveraging the high acidity of the α -protons on nitroalkanes (such as nitroethane), Senkus created a thermodynamic sink that drives the multicomponent assembly toward the stable 1,3-diazinane core.

Mechanistic Pathway: Causality & Logic

To master the synthesis of 1,3-dibenzyl-5-methyl-5-nitro-1,3-diazinane, one must understand the causality behind the stoichiometric ratio: 2 equivalents of amine + 3 equivalents of formaldehyde + 1 equivalent of nitroalkane .

  • Electrophile Generation (Iminium Formation): The reaction initiates with the condensation of benzylamine and formaldehyde, extruding water to form a highly electrophilic iminium ion.

  • Nucleophile Generation (Nitronate Formation): Nitroethane, possessing two acidic α -protons, undergoes deprotonation (often facilitated by the basic amine itself) to form a nucleophilic nitronate anion.

  • Aza-Henry Addition: The nitronate attacks the iminium ion, forming a β -nitroamine intermediate.

  • Ring Closure (Aminal Formation): Because nitroethane has a second α -proton, the β -nitroamine undergoes a second aza-Henry addition with another iminium ion. Finally, the third equivalent of formaldehyde bridges the two benzylamine nitrogens via an aminal linkage (N-CH₂-N), closing the six-membered ring and locking the methyl and nitro groups at the C5 quaternary center.

Mechanism A Benzylamine (2 eq) D Iminium Ion Intermediate (Electrophile) A->D B Formaldehyde (3 eq) B->D C Nitroethane (1 eq) E Nitronate Anion (Nucleophile) C->E F Aza-Henry Addition (Nitro-Mannich) D->F E->F G N,N'-Aminal Formation (Cyclization) F->G + Formaldehyde/Amine H 1,3-Dibenzyl-5-methyl-5-nitro- 1,3-diazinane G->H - 3 H2O

Fig 1: Multicomponent Mannich-type condensation mechanism for 1,3-diazinane synthesis.

Experimental Protocol: A Self-Validating System

The following protocol is engineered to be a self-validating workflow. Visual and thermal cues are embedded within the steps to ensure the researcher can verify the reaction trajectory in real-time.

Table 2: Stoichiometric Data
ReagentEquivalentsMolar MassAmount (for 100 mmol scale)
Nitroethane1.0 eq75.07 g/mol 7.51 g (100 mmol)
Benzylamine2.0 eq107.15 g/mol 21.43 g (200 mmol)
Formaldehyde (37% aq)3.0 eq30.03 g/mol 24.35 g (300 mmol)
Step-by-Step Methodology
  • Initial Mixing (Exotherm Control): Charge a 250 mL round-bottom flask with 7.51 g of nitroethane and 50 mL of ethanol. Place the flask in an ice-water bath. Add 21.43 g of benzylamine dropwise via an addition funnel over 15 minutes.

    • Self-Validation Check: A mild exotherm indicates the initial acid-base interaction between the amine and the nitroalkane. Maintaining the temperature below 30°C prevents premature oxidation or side reactions.

  • Formaldehyde Addition: While maintaining vigorous stirring, add 24.35 g of 37% aqueous formaldehyde dropwise over 20 minutes.

  • Cyclization & Heating: Equip the flask with a reflux condenser and heat the mixture to 90°C for 2 hours.

    • Self-Validation Check: As the reaction progresses, the mixture will transition from a homogeneous solution to a turbid, biphasic mixture. This phase separation occurs because the highly hydrophobic 1,3-diazinane product is insoluble in the aqueous ethanol mixture at high concentrations.

  • Crystallization: Remove the heat source and allow the mixture to cool slowly to room temperature, then transfer to a 4°C refrigerator overnight.

  • Isolation: Filter the resulting crystalline precipitate under vacuum. Wash the filter cake with 2 x 20 mL of ice-cold ethanol to remove unreacted starting materials and oligomeric byproducts. Dry under vacuum at 40°C to constant weight.

Workflow S1 Reagent Mixing S2 Controlled Heating (90°C) S1->S2 Exothermic Control S3 Phase Separation S2->S3 Turbidity Observed S4 Crystallization (EtOH) S3->S4 Cooling S5 Spectroscopic Validation S4->S5 Purity >98%

Fig 2: Experimental workflow and self-validating isolation protocol.

Analytical Validation & Characterization

To ensure the structural integrity of the synthesized 1,3-dibenzyl-5-methyl-5-nitro-1,3-diazinane, researchers must cross-reference the isolated product against expected spectroscopic benchmarks:

  • ¹H NMR (CDCl₃, 400 MHz): The defining feature of the 1,3-diazinane ring is the N-CH₂-N aminal bridge. Due to the rigid chair conformation of the ring, these diastereotopic protons typically appear as a distinct AB quartet between δ 3.50 and 4.50 ppm. The C5-methyl group, attached to a quaternary carbon adjacent to the electron-withdrawing nitro group, will appear as a sharp singlet near δ 1.50 ppm.

  • FT-IR Spectroscopy: The presence of the aliphatic nitro group is definitively confirmed by two intense stretching bands: the asymmetric NO₂ stretch at ~1545 cm⁻¹ and the symmetric NO₂ stretch at ~1340 cm⁻¹. The absence of N-H stretching bands (>3300 cm⁻¹) confirms complete ring closure.

Applications in Drug Development

The primary utility of 1,3-dibenzyl-5-methyl-5-nitro-1,3-diazinane lies in its role as a precursor. By subjecting the compound to catalytic hydrogenation (e.g., using Raney Nickel or Palladium on Carbon) or dissolving metal reduction (e.g., Aluminum amalgam), the nitro group is reduced to a primary amine [3].

The resulting 5-amino-1,3-diazinane is a highly prized motif in medicinal chemistry. Similar aliphatic hexahydropyrimidine structures, such as Hexetidine, exhibit potent broad-spectrum antibacterial and antifungal properties by disrupting microbial metabolic pathways. Furthermore, the benzyl protecting groups can be cleaved via hydrogenolysis to yield free cyclic diamines, which are utilized as chiral ligands in asymmetric transition-metal catalysis.

References

  • Senkus, M. (1946). "The Preparation of Some Hexahydropyrimidines from Nitroparaffins". Journal of the American Chemical Society, 68(8), 1611–1613. URL: [Link]

  • Wikipedia Contributors. "Nitro-Mannich reaction". Wikipedia, The Free Encyclopedia. URL: [Link]

Exploratory

Engineering 1,3-Diazinane Architectures: A Technical Whitepaper on Hexahydropyrimidine Synthesis and Pharmacological Targeting

Executive Summary The 1,3-diazinane scaffold—commonly referred to as hexahydropyrimidine—is a highly versatile six-membered saturated heterocycle characterized by nitrogen atoms at the 1 and 3 positions. Found natively i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-diazinane scaffold—commonly referred to as hexahydropyrimidine—is a highly versatile six-membered saturated heterocycle characterized by nitrogen atoms at the 1 and 3 positions. Found natively in biologically active alkaloids such as tetraponerines and verbamethine, this structural motif has become a cornerstone in modern medicinal chemistry[1]. This technical guide provides an in-depth analysis of the structural dynamics, rational drug design parameters, self-validating synthetic protocols, and pharmacological efficacy of 1,3-diazinane derivatives, with a specific focus on their role as targeted therapeutics in oncology and infectious diseases.

Structural Dynamics and Conformational Profiling

The pharmacological viability of pyrimidine and hexahydropyrimidine derivatives is deeply intertwined with their three-dimensional conformation. According to rigorous puckering analysis, the tetrahydropyrimidine/hexahydropyrimidine ring predominantly adopts an envelope ( ) conformation, where the carbon atom at the C4 or C2 position acts as the flap[2].

This specific puckering is critical for target engagement. The spatial orientation of the nitrogen atoms allows 1,3-diazinanes to act as excellent polydentate ligands, facilitating coordination with transition metals and complex biological targets like enzymes[1]. Furthermore, the inherent rigidity of the hexahydropyrimidine core can be leveraged in peptide chemistry; converting linear sequences into hexahydropyrimidine units introduces conformational constraints that protect peptides from proteolytic degradation while locking them into bioactive geometries[3].

Rational Design for Blood-Brain Barrier (BBB) Penetration

A major hurdle in neuro-oncology—particularly in the treatment of Glioblastoma Multiforme (GBM)—is designing molecules capable of crossing the Blood-Brain Barrier (BBB). 1,3-diazinane derivatives, particularly those modeled after the lead compound Merbarone (a non-sedating barbituric acid derivative), have shown immense promise[4].

To engineer these compounds for CNS penetration, medicinal chemists must calculate and optimize specific molecular descriptors:

  • Lipophilicity (ClogP): Must be balanced to ensure the molecule is hydrophobic enough to traverse lipid bilayers but hydrophilic enough to remain soluble in blood plasma[5].

  • Polar Surface Area (PSA) & Minimal Molecular Projected Area: Kept strictly under 90 Ų to prevent the molecule from being sequestered by efflux pumps at the BBB interface[4].

  • Acidic Strength (pKa): Modulated via the heteroatom linker (e.g., oxa or thio derivatives) to ensure the molecule remains primarily in its un-ionized, enol/enamine form in physiological media, which is the active pharmacophore moiety[4].

Mechanistic Pathways of Multicomponent Synthesis

The classical synthesis of hexahydropyrimidines involves a one-pot, multicomponent Mannich-type reaction. The reaction strictly requires a 1:2:3 stoichiometric ratio of an active methylene compound, an aromatic amine, and formaldehyde.

Reaction Mechanism Causality: The mechanism proceeds via a cascade of Michael additions and condensations. A Lewis acid catalyst first activates the active methylene compound, lowering the LUMO energy to facilitate a nucleophilic attack by an imine (formed in situ from the amine and formaldehyde)[6]. This forms a Michael adduct, which undergoes a second imine addition to yield a propane-1,3-diamine intermediate. Finally, condensation with a third equivalent of formaldehyde provides the bridging methylene carbon, driving the cyclization and releasing water as the only byproduct[6].

SynthesisMechanism A Active Methylene C Intermediate B (Michael Adduct) A->C Catalyst Activation + Imine B Imine (from Amine) B->C Michael Addition D Propane-1,3-diamine (Intermediate C) C->D Catalyst Activation + 2nd Imine F 1,3-Diazinane (Final Product) D->F Condensation E Formaldehyde E->F Cyclization

Plausible catalytic mechanism for the multicomponent synthesis of 1,3-diazinanes.

Self-Validating Experimental Protocol: Solvent-Free Green Synthesis

Historically, hexahydropyrimidine synthesis suffered from long reaction times, drastic acidic conditions, and low yields. The following protocol utilizes Calcium Chloride Dihydrate ( ) as a green, cost-effective catalyst under solvent-free conditions.

Objective: To synthesize 1,3-diazinane derivatives via a high-atom-economy, self-validating workflow.

  • Step 1: Stoichiometric Assembly. In a round-bottom flask, combine ethyl acetoacetate (5 mmol), aniline (10 mmol), and 40% aqueous formaldehyde (15 mmol).

    • Causality: The strict 1:2:3 ratio is mathematically required to construct the bridging methylene unit and the two nitrogen poles of the ring.

  • Step 2: Catalytic Activation. Add 10 mol% to the mixture.

    • Causality: The ion acts as a mild Lewis acid. It coordinates with the carbonyl oxygens of the active methylene, increasing its electrophilicity without creating a harsh acidic environment that could polymerize the formaldehyde.

  • Step 3: Solvent-Free Execution. Stir the mixture at room temperature for 15–40 minutes.

    • Causality: Omitting the solvent maximizes the collision frequency of the reactants, driving the equilibrium forward rapidly via Le Chatelier's principle.

  • Step 4: Self-Validation via Chromatography. Monitor the reaction progress using Thin Layer Chromatography (TLC) (hexane:ethyl acetate).

    • Validation: The system validates its own completion when the distinct UV-active spot corresponding to the primary amine completely disappears, replaced by a lower product spot.

  • Step 5: Structural Confirmation. Quench, extract, and verify the purified product via -NMR and FT-IR,[7].

    • Validation: Successful cyclization is definitively confirmed by a distinct -NMR peak (often an AB system or singlet around 3.5–4.5 ppm) corresponding to the isolated methylene protons flanked by the two ring nitrogens[7].

Pharmacological Efficacy and Target Engagement

1,3-diazinane derivatives exhibit a broad spectrum of biological activities, functioning as potent antibacterial, antileishmanial, and antineoplastic agents[8].

Oncology: Topoisomerase II Inhibition

In the context of GBM, specific 1,3-diazinane derivatives (such as vinylamines with a 1,3-diazinane-2,4,6-trione and 1-anthraquinone moiety) act as catalytic inhibitors of Topoisomerase II[4]. Unlike traditional poisons that trap the enzyme on DNA, these derivatives specifically block the DNA cleavage response of Topoisomerase II without affecting protein-DNA binding, ultimately inducing single-strand breaks and driving the LN-229 tumor cells into apoptosis[4].

SignalingPathway N1 1,3-Diazinane Derivative N2 BBB Penetration N1->N2 Optimized ClogP/PSA N3 Topoisomerase II N2->N3 Target Binding N4 Catalytic Inhibition N3->N4 Block Cleavage Response N5 DNA Strand Breaks N4->N5 Induce Instability N6 Tumor Cell Apoptosis N5->N6 Glioblastoma Death

Topoisomerase II inhibition pathway by 1,3-diazinane derivatives in glioblastoma.
Quantitative Pharmacological and Synthetic Data

The following table summarizes the key performance metrics of 1,3-diazinane derivatives across various biological and synthetic assays:

Compound / Reaction SystemTarget ApplicationKey Quantitative MetricReference
Anthraquinone-diazinane conjugate Glioblastoma (LN-229 cell line)~70% tumor cell death at 1 μg/mL[4]
N-aryl-1,3-diazine-5-carboxamides Glioblastoma (LN-229 cell line)Excellent activity at 1 μg/mL[5]
Imidazolidine & Hexahydropyrimidine M. tuberculosis (Antibacterial)MIC: 12.5 – 25.0 μg/mL[8]
Catalyzed Synthesis Chemical Synthesis (Green Protocol)89% yield achieved in 15 minutes
Dy/chitosan Catalyzed Synthesis Chemical Synthesis (Aqueous Media)High Turnover Frequency; >90% yield[6]

Conclusion

The 1,3-diazinane (hexahydropyrimidine) scaffold represents a highly tunable, conformationally privileged structure in drug discovery. By utilizing green, self-validating multicomponent synthetic protocols, researchers can rapidly generate diverse libraries of these compounds. When rationally designed to optimize lipophilicity and polar surface area, these derivatives demonstrate exceptional target engagement, particularly as Topoisomerase II inhibitors capable of penetrating the blood-brain barrier to combat aggressive malignancies like glioblastoma.

References

  • Calcium Chloride Dihydrate: An Efficient Catalyst for the Synthesis of Hexahydropyrimidine Derivatives. Chemical Science Review and Letters.

  • [6] Dy/chitosan: a highly efficient and recyclable heterogeneous nano catalyst for the synthesis of hexahydropyrimidines in aqueous media. RSC Publishing. 6

  • [3] Conversion of Hydroxyproline “Doubly Customizable Units” to Hexahydropyrimidines: Access to Conformationally Constrained Peptides. PMC. 3

  • [7] Synthesis and Characterization of Hexahydropyrimidines and Their New Derivatives. ResearchGate. 7

  • [4] Anticancer potential of aminomethylidene-diazinanes I. Synthesis of arylaminomethylidene of diazinetriones and its cytotoxic effects tested in glioblastoma cells. PMC.4

  • [5] Synthesis of N-aryl and N-arylcarbamoylamino derivatives of 1,3-diazinane-5-carboxamide and their activity against glioblastoma LN-229 cell line. PubMed.5

  • [2] (IUCr) 4-Methoxy-4-methyl-6-phenyl-1,3-diazinane-2-thione. IUCr. 2

  • [8] Synthesis, Cytotoxicity, Antibacterial and Antileishmanial Activities of Imidazolidine and Hexahydropyrimidine Derivatives. Bentham Science Publishers. 8

  • [1] Synthesis and characterization of novel 2,2-di(pyridin-2-yl) hexahydropyrimidine and its derivative. Der Pharma Chemica. 1

Sources

Foundational

In-Depth Technical Guide: Basic Properties and Synthesis of 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane

Executive Summary 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane (CAS: 4064-97-5)[1], frequently referred to in literature as 1,3-dibenzyl-5-methyl-5-nitrohexahydropyrimidine, is a highly functionalized heterocyclic compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane (CAS: 4064-97-5)[1], frequently referred to in literature as 1,3-dibenzyl-5-methyl-5-nitrohexahydropyrimidine, is a highly functionalized heterocyclic compound. Characterized by a saturated six-membered diazinane ring, it serves as a critical intermediate in the synthesis of complex polyamines and bioactive therapeutics. For researchers and drug development professionals, mastering the properties and synthesis of this compound is essential, as its downstream reduced derivatives exhibit potent antimicrobial and antifungal activities[2].

This whitepaper provides an authoritative overview of its physicochemical properties, mechanistic synthesis, and downstream applications in pharmaceutical screening.

Physicochemical Properties

Understanding the baseline properties of 1,3-dibenzyl-5-methyl-5-nitro-1,3-diazinane is critical for optimizing reaction conditions and downstream purification. The compound's high lipophilicity, driven by the dual benzyl protecting groups, dictates its solubility profile and extraction behavior.

Table 1: Key Physicochemical Properties

PropertyValue / Description
IUPAC Name 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane
CAS Registry Number 4064-97-5
Molecular Formula C₁₉H₂₃N₃O₂
Molecular Weight 325.41 g/mol
Structural Class Hexahydropyrimidine (1,3-Diazinane)
Physical State Solid (Crystalline powder)
Solubility Soluble in dichloromethane, ethanol, and ether; Insoluble in water

Structural and Mechanistic Insights

The construction of the 1,3-diazinane ring relies on a multicomponent Mannich-type condensation[3]. This reaction elegantly assembles the saturated heterocycle in a single pot using a primary amine, formaldehyde, and a nitroalkane.

Causality in the Reaction Mechanism
  • Iminium Ion Formation: Benzylamine reacts with formaldehyde to generate a highly electrophilic iminium ion. A slight excess of formaldehyde is utilized to ensure complete conversion of the amine and to provide the necessary methylene bridge for the final ring closure.

  • Nitronate Generation: Nitroethane possesses acidic alpha-protons due to the strong electron-withdrawing nature of the nitro group. The amine acts as both a reactant and a weak base, deprotonating the nitroethane to form a nucleophilic nitronate.

  • Nitro-Mannich Coupling & Cyclization: The nitronate attacks the iminium ion to form a β -nitroamine intermediate. A subsequent reaction with another equivalent of formaldehyde and benzylamine drives the cyclization, yielding the thermodynamically stable 1,3-diazinane structure.

Synthesis A Benzylamine (2 eq) D Iminium Ion Intermediate A->D Condensation B Formaldehyde (3 eq) B->D C Nitroethane (1 eq) E Nitro-Mannich Coupling C->E Deprotonation D->E F 1,3-Dibenzyl-5-methyl- 5-nitro-1,3-diazinane E->F Cyclization

Multicomponent Mannich-type synthesis of 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane.

Experimental Protocols: Synthesis and Characterization

The following protocol is adapted from the foundational methodology established by [3] and optimized to serve as a self-validating system for modern laboratory settings.

Table 2: Reagent Stoichiometry for Synthesis

ReagentEquivalentsMolesVolume / MassRole
Benzylamine2.0 eq0.20 mol21.4 g (21.8 mL)Primary Amine / Base
Formaldehyde (37% aq)3.0 eq0.30 mol24.3 g (22.5 mL)Electrophile / Bridge
Nitroethane1.0 eq0.10 mol7.5 g (7.1 mL)Nucleophile Source
Step-by-Step Methodology
  • Preparation of the Amine Solution: Charge a 250 mL round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel with benzylamine (0.20 mol). Cool the flask in an ice-water bath to 5 °C.

  • Controlled Condensation: Add the 37% aqueous formaldehyde (0.30 mol) dropwise via the dropping funnel.

    • Causality: The condensation is highly exothermic. Maintaining the internal temperature below 20 °C prevents the polymerization of formaldehyde and suppresses unwanted N-methylation side reactions.

  • Nitroalkane Addition: Once the exotherm subsides, add nitroethane (0.10 mol) dropwise. The mixture will initially appear biphasic.

  • Reflux and Cyclization: Remove the ice bath and attach a reflux condenser. Heat the mixture to 70 °C for 4 hours.

    • Causality: Elevated temperature provides the activation energy necessary for the final nitro-Mannich coupling and ring closure.

  • Workup and Crystallization: Cool the reaction mixture to room temperature. Extract the organic phase with dichloromethane (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Recrystallize the crude residue from hot ethanol.

Self-Validating System Checks
  • Temperature Validation: A sudden spike above 25 °C during step 2 indicates overly rapid addition, which will negatively impact yield.

  • Reaction Completion (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane/Ethyl Acetate 8:2). The disappearance of the benzylamine spot (visualized via ninhydrin stain) validates the completion of the cyclization.

  • Purity Verification: The final recrystallized product should yield a sharp melting point, confirming the absence of unreacted starting materials or polymeric byproducts.

Applications in Drug Development

The primary utility of 1,3-dibenzyl-5-methyl-5-nitro-1,3-diazinane in pharmaceutical research lies in its role as a precursor to 5-aminohexahydropyrimidines. These reduced derivatives share structural homology with hexetidine, a well-known broad-spectrum antiseptic utilized in oral and topical formulations[2].

Causality in Catalytic Reduction

To convert the nitro group to a primary amine, catalytic hydrogenation is employed. However, the choice of catalyst is critical. While Palladium on Carbon (Pd/C) is a standard hydrogenation catalyst, it readily catalyzes the hydrogenolysis of N-benzyl bonds, which would destroy the functionalized diazinane ring.

Therefore, Raney Nickel is strictly selected[2]. Raney Nickel selectively reduces the aliphatic nitro group to an amine under mild hydrogen pressure (e.g., 50 psi) without cleaving the N-benzyl protecting groups, ensuring structural integrity for subsequent bioassays.

Workflow A Nitro-Diazinane Precursor B Catalytic Reduction (Raney Ni / H2) A->B H2 C 5-Amino Derivative B->C >80% Yield D Antimicrobial Screening C->D Bioassay E Lead Optimization D->E MIC Data

Workflow from nitro-diazinane precursor to bioactive antimicrobial screening.

References

  • Senkus, M. (1946). The Preparation of Some Hexahydropyrimidines from Nitroparaffins. Journal of the American Chemical Society, 68(9), 1611–1613. URL: [Link]

  • Satzinger, G., et al. (1977).Process for the manufacture of 1,3-bis-(beta-ethylhexyl)-5-amino-5-methyl-hexahydropyrimidine. U.S. Patent 4,048,169A.

Sources

Exploratory

In-Depth Technical Guide: Key Characteristics and Synthesis of 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane

Executive Summary In the landscape of modern medicinal chemistry and ligand design, hexahydropyrimidines (1,3-diazinanes) serve as highly versatile, rigid scaffolds. Among these, 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazina...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and ligand design, hexahydropyrimidines (1,3-diazinanes) serve as highly versatile, rigid scaffolds. Among these, 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane stands out as a critical synthetic intermediate. Characterized by its fully saturated six-membered ring containing two nitrogen atoms, this compound is heavily utilized as a precursor for chiral 1,3-diamines and complex macrocyclic ligands.

This whitepaper provides an authoritative breakdown of the compound's physicochemical properties, the mechanistic logic behind its multicomponent synthesis, and self-validating experimental protocols designed for high-yield laboratory execution.

Physicochemical Data & Structural Identity

Understanding the baseline quantitative data of 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane is essential for predicting its behavior during extraction, crystallization, and downstream functionalization. The presence of the electron-withdrawing nitro group at the 5-position significantly alters the pKa of the adjacent protons, making the ring susceptible to specific reductive transformations.

PropertyValue
Systematic Name 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane
Common Synonym 1,3-Dibenzyl-5-methyl-5-nitrohexahydropyrimidine
CAS Registry Number 4064-97-5
Molecular Formula C₁₉H₂₃N₃O₂
Molecular Weight 325.41 g/mol
Core Scaffold Hexahydropyrimidine (1,3-Diazinane)
Solubility Profile Soluble in ethyl acetate, DCM, and hot ethanol; insoluble in water

Data supported by chemical registry standards[1].

Mechanistic Chemistry & Synthesis Logic

The construction of the 1,3-diazinane ring is achieved via a highly efficient double Mannich condensation . This multicomponent reaction requires three primary building blocks: a primary amine (benzylamine), an electrophile precursor (formaldehyde), and a carbon nucleophile (nitroethane).

The chemical logic driving this synthesis relies on the stabilization of intermediates. Benzylamine and formaldehyde first condense to form a highly reactive iminium ion. The α -carbon of nitroethane is rendered strongly nucleophilic by the inductive electron-withdrawing effect of the nitro group. Following the initial nucleophilic attack, a second equivalent of formaldehyde and benzylamine facilitates a rapid intramolecular cyclization, locking the molecule into the thermodynamically stable 6-membered diazinane ring.

Mechanism N1 Nitroethane (Nucleophile) I2 Double Mannich Cyclization N1->I2 N2 Formaldehyde (Electrophile) I1 Iminium Ion Intermediate N2->I1 N3 Benzylamine (Amine Base) N3->I1 I1->I2 P1 1,3-Dibenzyl-5-methyl- 5-nitro-1,3-diazinane I2->P1

Fig 1. Double Mannich condensation pathway for 1,3-diazinane synthesis.

Self-Validating Experimental Protocol

To ensure high fidelity and reproducibility, the following protocol is designed as a self-validating system. Visual and thermal cues are embedded into the workflow to allow researchers to verify the success of the reaction in real-time without immediate spectroscopic analysis. This methodology is adapted from foundational processes for 5-nitrohexahydropyrimidines[2].

Objective:

Synthesize 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane via a one-pot multicomponent reaction.

Reagent Stoichiometry:
  • Benzylamine: 2.0 equivalents

  • Formaldehyde (37% aqueous): 3.0 equivalents (slight excess to drive cyclization)

  • Nitroethane: 1.0 equivalent

Step-by-Step Methodology:

Step 1: Iminium Pre-assembly (Temperature-Controlled)

  • Action: Charge a round-bottom flask with benzylamine. Cool the flask to 0–5 °C using an ice-water bath. Begin dropwise addition of 37% aqueous formaldehyde under vigorous magnetic stirring.

  • Causality: The condensation between the primary amine and formaldehyde is violently exothermic. Strict thermal control prevents the volatilization of formaldehyde and suppresses uncontrolled polymeric side reactions, ensuring a high yield of the target iminium intermediate.

  • Validation Cue: The reaction mixture will transition from a clear liquid to a slightly turbid suspension, indicating the successful formation of the intermediate.

Step 2: Nucleophilic Integration

  • Action: Once formaldehyde addition is complete and the temperature stabilizes, add nitroethane dropwise over 15 minutes.

  • Causality: Nitroethane acts as the carbon nucleophile. The controlled addition prevents a secondary thermal spike while allowing the deprotonated α -carbon to attack the electrophilic iminium carbon sequentially.

  • Validation Cue: A mild, secondary exotherm will be observed. Remove the ice bath and allow the mixture to warm to room temperature.

Step 3: Cyclization & Phase Separation

  • Action: Stir the mixture at room temperature for 3–4 hours.

  • Causality: As the double Mannich addition concludes, the highly hydrophobic 1,3-dibenzyl-5-methyl-5-nitro-1,3-diazinane forms. It is insoluble in the aqueous formaldehyde medium, which drives the reaction forward via Le Chatelier's principle.

  • Validation Cue: The appearance of a distinct, thick organic layer—or the spontaneous precipitation of a crystalline solid—serves as absolute visual confirmation of successful ring cyclization.

Step 4: Isolation & Purification

  • Action: If the product precipitates, collect it via vacuum filtration. If it forms an oil, extract with ethyl acetate, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Recrystallize the crude product from cold ethanol.

  • Causality: Cold ethanol selectively dissolves unreacted starting materials and linear mono-Mannich byproducts, leaving the rigid, pure diazinane macrocycle intact.

Downstream Applications in Drug Development

The true value of 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane lies in its utility as a synthetic springboard. Drug development professionals frequently utilize this scaffold for two primary applications:

  • Chiral 1,3-Diamines: By subjecting the compound to catalytic hydrogenolysis (using Pd/C and H2​ ), the benzyl protecting groups are cleaved, and the nitro group is simultaneously reduced to a primary amine. This yields highly substituted 1,3-diamines, which are privileged pharmacophores in modern drug discovery and act as potent chiral organocatalysts[3].

  • Macrocyclic Ligands: The nitro-diazinane framework is a critical building block in the synthesis of polyaza macrocycles. These macrocycles are engineered to coordinate transition metals (such as Ni(II) or Cu(II)), creating complexes used in advanced catalysis and radiopharmaceuticals[4].

Workflow Root 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane Red Nitro Reduction (Zn/HCl or H2/Pd) Root->Red Debenz Hydrogenolysis (Pd/C, H2) Root->Debenz Prod1 5-Amino-1,3-diazinane Red->Prod1 Prod2 Chiral 1,3-Diamines Debenz->Prod2 App1 Macrocyclic Ligands Prod1->App1 App2 Pharmacophores Prod2->App2

Fig 2. Downstream functionalization of 5-nitro-1,3-diazinanes in drug design.

References

  • ChemicalBook.1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane | 4064-97-5.
  • Senkus, M. (Google Patents).5-nitrohexahydropyrimidines and process for preparation thereof (US2391847A).
  • Kuwano, S., et al. (ResearchGate).Synthetic methods for 1,3-diamines.
  • Suh, M. P., et al. (ResearchGate).Compounds of Nickel(II) With trans-6,13-Dinitro- and trans-6,13-diamino-6,13-dimethyl-1,4,8,11-tetraazacyclotetradecane.

Sources

Foundational

The Role of the Nitro Group in 1,3-Diazinane Compounds: Structural Dynamics, Synthesis, and Pharmacological Mechanisms

Executive Summary The 1,3-diazinane (hexahydropyrimidine) scaffold is a versatile six-membered nitrogenous heterocycle utilized extensively in drug discovery and materials science. The functionalization of this ring with...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-diazinane (hexahydropyrimidine) scaffold is a versatile six-membered nitrogenous heterocycle utilized extensively in drug discovery and materials science. The functionalization of this ring with a nitro group (–NO₂) at the C5 position fundamentally alters the molecule's electronic landscape, stereochemical behavior, and reactivity[1]. As a Senior Application Scientist, understanding the causality behind these changes is paramount. The 5-nitro group does not merely act as a passive steric bulk; it serves as a powerful electron-withdrawing moiety that modulates the basicity of the adjacent ring nitrogens and acts as a bioreducible "warhead" in antimicrobial and antineoplastic prodrugs[1][2]. This whitepaper provides an in-depth technical analysis of the 5-nitro-1,3-diazinane class, detailing its physicochemical properties, synthetic methodologies, and mechanisms of biological action.

Structural and Electronic Dynamics

The introduction of the nitro group at the C5 position of the 1,3-diazinane ring dictates the molecule's physicochemical behavior through two primary mechanisms:

Inductive Electron Withdrawal

The highly electronegative oxygen atoms of the nitro group exert a strong inductive pull (–I effect) across the saturated σ-bond framework. In an unsubstituted 1,3-diazinane, the N1 and N3 atoms possess localized lone pairs, rendering the molecule moderately basic. However, the C5 nitro group withdraws electron density from the ring, significantly lowering the pKa of the nitrogen atoms[3]. This reduced basicity is a critical parameter in medicinal chemistry, as it enhances the lipophilicity and membrane permeability of the compound at physiological pH, allowing for better intracellular accumulation of the drug.

Conformational Equilibrium

Saturated six-membered rings typically adopt a chair conformation. In 5-nitro-1,3-diazinanes, the steric bulk of the nitro group competes with its dipole moment to dictate its axial or equatorial preference. While bulky groups generally favor the equatorial position to minimize 1,3-diaxial steric clashes, the strong dipole of the nitro group can induce electrostatic repulsions with the nitrogen lone pairs, often stabilizing the axial conformer depending on the N-substituents and solvent polarity.

Quantitative Data: Physicochemical Impact

Table 1: Comparative Physicochemical Impact of C5-Nitro Substitution

PropertyUnsubstituted 1,3-Diazinane5-Nitro-1,3-diazinaneCausality / Structural Effect
Ring Basicity (pKa) Higher (~8-9)Lower (~5-6)Strong –I effect of the NO₂ group depletes electron density from N1/N3 lone pairs.
Redox Potential Stable to reductionHighly reducibleThe N-O bonds act as electron acceptors, facilitating single-electron bioreduction[1].
Lipophilicity (LogP) LowerHigherThe nitro group increases overall molecular volume and modulates ionization at pH 7.4.
Reactivity Nucleophilic at NElectrophilic at C5The nitro group stabilizes α-carbanions, allowing for further functionalization.

Pharmacological Mechanism: Bioreduction Pathway

The most profound biological application of 5-nitro-1,3-diazinane derivatives lies in their use as hypoxia-selective prodrugs[1]. The nitro group is relatively stable in oxygen-rich healthy tissues but undergoes rapid enzymatic reduction in the hypoxic environments characteristic of solid tumors and bacterial infections[1][2].

Mechanism of Action

The therapeutic efficacy is driven by the sequential reduction of the nitro group by cellular nitroreductases (e.g., Cytochrome P450 reductase).

  • Single-Electron Transfer: The nitro group accepts an electron to form a highly reactive nitro radical anion (R-NO₂•⁻).

  • Further Reduction: Subsequent reductions yield nitroso (R-NO) and hydroxylamine (R-NHOH) intermediates[2].

  • DNA Alkylation: These electrophilic intermediates covalently bind to biological nucleophiles, specifically cross-linking DNA. This halts DNA synthesis, prevents replication, and triggers cellular apoptosis[1][2].

Bioreduction A 5-Nitro-1,3-diazinane (Prodrug) B Nitro Radical Anion (R-NO2•-) A->B 1e- (Nitroreductase) C Nitroso Intermediate (R-NO) B->C 1e-, 2H+ D Hydroxylamine (R-NHOH) C->D 2e-, 2H+ E DNA Crosslinking & Apoptosis D->E Covalent Binding

Enzymatic bioreduction pathway of the 5-nitro group leading to DNA alkylation.

Synthetic Methodologies

The synthesis of 5-nitro-1,3-diazinanes requires precise control over reaction conditions to prevent the premature reduction or elimination of the nitro group. The two most robust methodologies are the multi-component Mannich condensation and direct electrophilic nitration[1][4].

Route A: Mannich-Type Condensation

The construction of the saturated hexahydropyrimidine ring is elegantly achieved via a one-pot Mannich reaction. This involves the condensation of a primary amine, formaldehyde, and a nitroalkane (such as nitromethane or 2-nitro-1,3-propanediol)[4][5]. The reaction relies on a strict stoichiometric ratio (typically 2:3:1 for amine:formaldehyde:nitroalkane) to ensure the formation of the two N-C-N and C-C-N bonds required to close the ring[4].

Route B: Direct Nitration of Pyrimidinetriones

For highly oxidized derivatives, such as 1,3-diazinane-2,4,6-trione (barbituric acid), the C5 position is highly nucleophilic due to the flanking carbonyl groups. Direct nitration using acetyl nitrate or fuming nitric acid selectively yields 5-nitro-1,3-diazinane-2,4,6-trione (dilituric acid)[1][6].

Synthesis A Primary Amine (2 eq) D Mannich Condensation (One-Pot, Catalyst-Free) A->D B Formaldehyde (3 eq) B->D C Nitroalkane (1 eq) C->D E N-Hydroxymethylamine Intermediate D->E Step 1: Imine Formation F 5-Nitro-1,3-diazinane (Target Scaffold) E->F Step 2: Cyclization

Synthetic pathway for 5-nitro-1,3-diazinane via multicomponent Mannich condensation.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating critical quality control checkpoints.

Protocol 1: One-Pot Synthesis of 1,3-Di-tert-butyl-5-nitrohexahydropyrimidine

This procedure utilizes a modified Mannich condensation to build the functionalized ring[4].

Reagents:

  • tert-Butylamine (2.0 equivalents)

  • Nitromethane (1.0 equivalent)

  • Formaldehyde (37% aqueous solution, 3.0 equivalents)

  • Ethanol (Solvent)

Step-by-Step Methodology:

  • Imine Pre-formation: In a 250 mL round-bottom flask, dissolve tert-butylamine (14.6 g, 0.2 mol) in 50 mL of absolute ethanol. Cool the mixture to 0°C using an ice bath.

  • Formaldehyde Addition: Dropwise, add the 37% aqueous formaldehyde solution (24.3 g, 0.3 mol) over 30 minutes. Maintain the temperature below 5°C to prevent exothermic polymerization. Stir for 1 hour to ensure complete formation of the N-hydroxymethylamine intermediate.

  • Nitroalkane Integration: Slowly add nitromethane (6.1 g, 0.1 mol) to the chilled mixture.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir continuously for 12 hours. Causality Note: The extended stirring at ambient temperature allows the thermodynamically stable six-membered ring to close without causing thermal degradation of the nitro group.

  • Isolation: Concentrate the mixture under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification & Validation: Evaporate the solvent to yield the crude product. Recrystallize from hot ethanol.

    • Self-Validation Checkpoint: Confirm product identity via ¹H-NMR. The diagnostic signals are the equivalent axial/equatorial protons of the C4/C6 methylenes adjacent to the C5-nitro group, typically appearing as a multiplet around 3.0–3.5 ppm[5].

Protocol 2: In Vitro Bioreduction Assay (Nitroreductase Activity)

This protocol validates the prodrug potential by monitoring the enzymatic reduction of the nitro group[1][2].

Reagents:

  • 5-Nitro-1,3-diazinane derivative (10 mM stock in DMSO)

  • NADPH (Cofactor, 100 µM)

  • Recombinant Human Cytochrome P450 Reductase (CYPOR)

  • Phosphate Buffer (50 mM, pH 7.4)

Step-by-Step Methodology:

  • Buffer Preparation: Degas the phosphate buffer by bubbling with nitrogen gas for 20 minutes to simulate a hypoxic tumor microenvironment and prevent auto-oxidation of the radical intermediates.

  • Reaction Assembly: In a UV-compatible quartz cuvette, combine 980 µL of degassed buffer, 10 µL of NADPH stock, and 5 µL of the 5-nitro-1,3-diazinane stock.

  • Baseline Measurement: Place the cuvette in a UV-Vis spectrophotometer and blank the instrument. Record the baseline absorbance at 340 nm (the λ_max for NADPH).

  • Enzymatic Initiation: Add 5 µL of CYPOR enzyme to the cuvette. Rapidly mix by inversion.

  • Kinetic Monitoring: Monitor the decrease in absorbance at 340 nm over 15 minutes. Causality Note: The consumption of NADPH directly correlates with the transfer of electrons to the nitro group, validating the compound's susceptibility to bioreduction.

  • Metabolite Validation: Quench the reaction with 100 µL of cold acetonitrile. Centrifuge to precipitate the enzyme, and analyze the supernatant via LC-MS to identify the mass shifts corresponding to the hydroxylamine (M - 14 Da) and amine (M - 30 Da) metabolites.

Quantitative Data: Common Derivatives and Applications

Table 2: Key 5-Nitro-1,3-diazinane Derivatives

Compound NameCAS NumberStructural FeaturesPrimary Application
6-Methyl-5-nitro-1,3-diazinane-2,4-dione N/AC5-Nitro, C2/C4 Carbonyls, C6-MethylAntimicrobial and anticancer prodrug research; material science intermediate[1].
5-Nitro-1,3-diazinane-2,4,6-trione (Dilituric Acid) 480-68-2C5-Nitro, C2/C4/C6 CarbonylsOrganic synthesis, analytical reagent for salt formation, energetic materials[6][7].
1,3,5-Trimethyl-5-nitro-1,3-diazinane 937-89-3N1/N3/C5-Trimethyl, C5-NitroChemical building block, structural probe for steric constraints[8].
5-Nitro-2-(trifluoromethyl)pyrimidine-4,6-diol 652-62-0C5-Nitro, C2-CF₃, C4/C6-HydroxylsAgrochemicals and medicinal chemistry (strong hydrogen bond donor)[3].

References

  • The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy - PMC (NIH). [Link]

  • US2391847A - 5-nitrohexahydropyrimidines and process for preparation thereof - Google P
  • Synthesis of dilituric acid - PrepChem. [Link]

  • ExCorr: Synthesis of nonionic dithiol surfactants - Web App Database. [Link]

  • A Novel Synthesis, Molecular Structure by X-ray Diffraction of 5-Nitro-2,4,6-Triphenylhexahydropyrimidine - Systematic Reviews in Pharmacy. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Experimental Protocols for the Synthesis and Derivatization of 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane

Executive Summary 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane (CAS: 4064-97-5) is a highly versatile hexahydropyrimidine building block. In advanced organic synthesis, this core scaffold is primarily utilized for two div...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane (CAS: 4064-97-5) is a highly versatile hexahydropyrimidine building block. In advanced organic synthesis, this core scaffold is primarily utilized for two divergent applications: the development of sterically hindered diamine ligands for transition metal catalysis, and the synthesis of high-energy materials such as 1,3,5-trinitro-5-methylhexahydropyrimidine (MTNP)[1].

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. Herein, we dissect the causality behind the multicomponent Mannich-type assembly of the diazinane ring[2] and provide field-proven, self-validating protocols for its synthesis and downstream functionalization[3].

Mechanistic Overview: The Nitro-Mannich Multicomponent Assembly

The synthesis of 1,3-dibenzyl-5-methyl-5-nitro-1,3-diazinane relies on a highly efficient, one-pot multicomponent reaction between benzylamine, formaldehyde, and nitroethane[2].

  • Causality of Assembly: The reaction initiates with the condensation of benzylamine and formaldehyde to form a reactive iminium ion intermediate. Nitroethane, acting as a carbon acid (pKa ~8.6), is easily deprotonated by the basic amine species in solution to form a nucleophilic nitronate. A double aza-Henry (nitro-Mannich) addition occurs, followed by cyclization with a third equivalent of formaldehyde to close the hexahydropyrimidine ring.

  • Strategic Protecting Groups: The choice of N-benzyl groups is highly intentional. Benzyl moieties act as robust protecting groups that withstand the reductive conditions required to convert the nitro group into an amine, yet they can be quantitatively cleaved via nitrolysis or Pd/C hydrogenolysis when ring-nitrogen functionalization is required[4].

Mechanism B Benzylamine (2 eq) I Iminium Ion Intermediate B->I F Formaldehyde (3 eq) F->I C Double Aza-Henry & Cyclization I->C N Nitroethane (1 eq) N->C P 1,3-Dibenzyl-5-methyl- 5-nitro-1,3-diazinane C->P

Multicomponent Mannich-type assembly of 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane.

Experimental Protocols

Protocol 1: De Novo Synthesis of 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane

Objective: Synthesize the core hexahydropyrimidine scaffold via a controlled multicomponent condensation[2].

Materials:

  • Benzylamine (2.0 equiv)

  • Nitroethane (1.0 equiv)

  • Formaldehyde (37% aqueous solution, 3.0 equiv)

  • Absolute Ethanol (Solvent)

Step-by-Step Methodology:

  • Iminium Formation: Dissolve benzylamine in absolute ethanol and cool the reaction vessel to 0 °C using an ice bath.

    • Causal Insight: Benzylamine is a strong nucleophile. Cooling is strictly required before formaldehyde addition to prevent uncontrolled, highly exothermic polymerization.

  • Formaldehyde Addition: Add the 37% aqueous formaldehyde dropwise over 30 minutes. Maintain the internal temperature below 10 °C.

    • Causal Insight: This controlled addition ensures the quantitative formation of the N-hydroxymethylamine and subsequent iminium ion intermediate without thermal degradation.

  • Nucleophilic Addition: Introduce nitroethane (1.0 equiv) dropwise to the mixture.

  • Cyclization: Affix a reflux condenser and heat the mixture to 60 °C for 2 hours.

    • Causal Insight: The elevated temperature provides the activation energy necessary for the second aza-Henry addition and the final ring-closing condensation, driving off water to form the stable 1,3-diazinane ring.

  • Isolation: Allow the reaction to cool to room temperature, then transfer to an ice bath to induce crystallization. Filter the resulting precipitate and wash with cold ethanol.

Self-Validating System: The product must manifest as a crystalline solid. Verify the success of the cyclization by checking the melting point, which must strictly align with the established literature value of 113.5 °C[2]. Thin-Layer Chromatography (TLC) using Hexane:EtOAc (8:2) should confirm the total consumption of the nitroethane precursor.

Protocol 2: Catalytic Reduction to 1,3-Dibenzyl-5-methyl-1,3-diazinan-5-amine

Objective: Convert the nitro group to a primary amine, generating a sterically hindered diamine ligand scaffold for transition metal catalysis.

Materials:

  • 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane (1.0 equiv)

  • Raney Nickel (Catalytic amount, aqueous slurry)

  • Anhydrous Methanol (Solvent)

  • Hydrogen Gas (H₂)

Step-by-Step Methodology:

  • Preparation: Dissolve the nitro-diazinane in anhydrous methanol within a high-pressure Parr hydrogenation vessel.

  • Catalyst Addition: Carefully add a slurry of Raney Nickel.

    • Causal Insight: Raney Nickel is specifically chosen over Palladium on Carbon (Pd/C) because Pd/C under a hydrogen atmosphere will readily cleave the N-benzyl protecting groups via hydrogenolysis. Raney Ni selectively reduces the aliphatic nitro group to an amine while preserving the critical benzyl moieties.

  • Hydrogenation: Pressurize the vessel with H₂ gas to 50 psi and agitate at room temperature for 12 hours.

    • Causal Insight: Mild pressure ensures complete reduction without over-reduction or ring opening.

  • Isolation: Vent the hydrogen gas safely. Filter the mixture through a pad of Celite to remove the pyrophoric Raney Nickel. Concentrate the filtrate under reduced pressure to yield the amine ligand.

Self-Validating System: The disappearance of the characteristic asymmetric and symmetric NO₂ stretching bands (approx. 1550 and 1350 cm⁻¹) in FTIR spectroscopy confirms complete reduction to the primary amine.

Protocol 3: Nitrolysis to 1,3,5-Trinitro-5-methylhexahydropyrimidine (MTNP)

Objective: Synthesize the high-energy material MTNP via simultaneous debenzylation and nitration[1][4].

Materials:

  • 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane (1.0 equiv)

  • Fuming Nitric Acid (Excess)

  • Acetic Anhydride (Solvent/Dehydrating agent)

Step-by-Step Methodology:

  • Nitrating Mixture Preparation: In a rigorously dried flask, carefully mix fuming nitric acid and acetic anhydride at -10 °C.

    • Causal Insight: Acetic anhydride reacts with the residual water in nitric acid to form acetyl nitrate, a highly potent electrophilic nitrating agent, while maintaining an anhydrous environment to prevent hydrolysis of the diazinane ring.

  • Substrate Addition: Add the dibenzyl-diazinane precursor in small portions to the nitrating mixture, maintaining the temperature strictly below 0 °C.

    • Causal Insight: The nitrolysis of the N-benzyl bonds is highly exothermic. Strict thermal control prevents thermal runaway and oxidative decomposition of the hexahydropyrimidine core.

  • Nitrolysis: Stir the mixture at 0 °C for 1 hour, then gradually warm to room temperature. The electrophilic nitronium ion attacks the tertiary amines, cleaving the benzyl groups and replacing them with nitro groups, yielding the trinitro species[1].

  • Isolation: Pour the reaction mixture over crushed ice. The MTNP will precipitate as a white solid. Filter, wash with copious amounts of water, and recrystallize from acetone/ethanol.

Self-Validating System: Differential Scanning Calorimetry (DSC) should reveal a two-step decomposition profile characteristic of MTNP (170-200 °C and 205-350 °C)[1].

Workflow Start 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane (Core Scaffold) Red Catalytic Reduction (H2, Raney Ni) Start->Red Nit Nitrolysis (HNO3, Ac2O) Start->Nit Amine 5-Amino-1,3-diazinane (Ligand Precursor) Red->Amine MTNP MTNP (Energetic Material) Nit->MTNP

Divergent downstream applications of the 1,3-diazinane scaffold in materials and catalysis.

Quantitative Data Presentation

Table 1: Physicochemical Properties of 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane

PropertyValue
Molecular Formula C₁₉H₂₃N₃O₂
Molecular Weight 325.41 g/mol
CAS Registry Number 4064-97-5
Melting Point 113.5 °C
Physical State Solid (Crystalline)

Table 2: Comparative Catalyst Selection for Diazinane Functionalization

Reagent / CatalystTarget ReactionN-Benzyl StatusExpected Yield
H₂ / Raney Nickel Nitro ReductionRetained (Intact)> 85%
H₂ / Pd/C Global DeprotectionCleaved (Yields free diamine)> 90%
HNO₃ / Ac₂O NitrolysisReplaced by -NO₂ (Yields MTNP)60 - 70%

References

  • Title: US2391847A - 5-nitrohexahydropyrimidines and process for preparation thereof Source: Google Patents URL
  • Title: Methyl Nitroacetate and 3-Nitropropionate in the Synthesis of Hexahydropyrimidines and Piperidines Source: Chemistry of Heterocyclic Compounds URL: [Link]

  • Title: Synthesis and explosive properties of 1,3,5-trinitro-hexahydropyrimidine (tnp) and 5-nitroxymethyl-1,3,5-trinitro-hexahydropyrimidine (nmp) Source: Propellants, Explosives, Pyrotechnics URL: [Link]

Sources

Application

Application Note: 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane as a Scaffold in Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol Executive Summary & Structural Significance In modern drug discovery, conformationa...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol

Executive Summary & Structural Significance

In modern drug discovery, conformationally restricted scaffolds are highly sought after to improve the pharmacokinetic properties and target-binding affinity of lead compounds. 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane (CAS: 4064-97-5) is a highly versatile hexahydropyrimidine derivative that serves as a robust building block for complex polyamines and rigid heterocyclic pharmacophores.

As a Senior Application Scientist, I frequently recommend this compound when a synthetic pathway requires a protected, functionalizable diamine. The presence of the N -benzyl groups provides a stable, lipophilic protecting mechanism that survives basic and mildly acidic conditions, while the C5-nitro group acts as a masked amine, ready for orthogonal late-stage reduction.

Mechanistic Insights: The Nitro-Mannich Cascade

The synthesis of 1,3-dibenzyl-5-methyl-5-nitro-1,3-diazinane relies on a highly efficient multicomponent reaction known as the double Mannich condensation (or aza-Henry cascade). Understanding the causality behind this reaction is critical for scaling and troubleshooting [1].

  • Iminium/Triazine Formation: The reaction begins with the condensation of benzylamine (2 equivalents) and formaldehyde (3 equivalents). This step is highly exothermic and rapidly forms an intermediate hexahydro-1,3,5-triazine or aminal network.

  • α -Deprotonation: The basicity of the intermediate amine network is sufficient to deprotonate the α -carbon of nitroethane (1 equivalent), generating a carbon nucleophile.

  • Ring Closure: The nitroalkane nucleophile attacks the electrophilic iminium species in a stepwise manner. The third equivalent of formaldehyde provides the bridging methylene group (N–CH₂–N) that closes the six-membered diazinane ring.

Causality in Reagent Selection: Benzylamine is chosen not just for its reactivity, but because the resulting N -benzyl groups prevent unwanted polymerization during the Mannich cascade and allow for clean, catalytic deprotection (hydrogenolysis) later in the drug development workflow.

Workflow Visualization

G cluster_0 Nitro-Mannich Cascade cluster_1 Drug Discovery Applications N1 Benzylamine (2 eq) I1 Aminal / Triazine Intermediate N1->I1 Exothermic Condensation N2 Formaldehyde (3 eq) N2->I1 Exothermic Condensation N3 Nitroethane (1 eq) P1 1,3-Dibenzyl-5-methyl- 5-nitro-1,3-diazinane N3->P1 C-C Bond Formation I1->P1 + Nitroethane (Aza-Henry) D1 Catalytic Hydrogenolysis (Pd/C, H2) P1->D1 D2 Mild Reduction (Raney Ni, H2) P1->D2 Out1 2-Methyl-1,3-propanediamine (Acyclic Scaffold) D1->Out1 Ring Opening Out2 5-Amino-1,3-diazinane (Rigid Scaffold) D2->Out2 Ring Retention

Fig 1: Synthesis of 1,3-dibenzyl-5-methyl-5-nitro-1,3-diazinane and its downstream applications.

Validated Synthetic Protocol

This protocol is designed as a self-validating system , ensuring that the chemist can verify the success of the reaction at critical junctures without requiring immediate spectroscopic analysis. The methodology is adapted from the foundational Senkus process [2].

Materials Required
  • Benzylamine: 2.0 mol (214.3 g)

  • Formaldehyde (37% aqueous): 3.0 mol (243.5 g)

  • Nitroethane: 1.0 mol (75.1 g)

  • Solvent: Isopropanol or Ethanol (for recrystallization)

Step-by-Step Procedure

Step 1: Amine-Aldehyde Condensation

  • Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, an addition funnel, and a thermometer.

  • Add the benzylamine (2.0 mol) to the flask and cool the system to 0–5 °C using an ice-water bath.

  • Causality Check: Slowly add the 37% aqueous formaldehyde (3.0 mol) dropwise over 45 minutes. The reaction is highly exothermic. Maintaining the temperature below 15 °C prevents the volatilization of formaldehyde and suppresses the formation of undesired polymeric side products.

  • Stir the mixture for an additional 30 minutes at room temperature.

    • Validation Checkpoint 1: The solution will become distinctly cloudy or form a biphasic mixture as the hydrophobic aminal/triazine intermediates are generated. If the solution remains perfectly clear, verify the concentration of the formaldehyde used.

Step 2: Nitro-Mannich Ring Closure 5. Return the flask to the ice bath and cool to 10 °C. 6. Add nitroethane (1.0 mol) dropwise over 20 minutes. 7. Remove the ice bath and allow the reaction to stir vigorously at room temperature (20–25 °C) for 12 to 16 hours.

  • Validation Checkpoint 2: As the diazinane ring forms, a solid precipitate will begin to crash out of the aqueous mixture. The appearance of a white to pale-yellow waxy solid is the primary physical indicator that the aza-Henry cascade has successfully completed.

Step 3: Isolation and Purification 8. Filter the crude solid under vacuum and wash thoroughly with cold water to remove unreacted formaldehyde and water-soluble byproducts. 9. Recrystallize the crude product from hot petroleum ether or ethanol. 10. Dry under vacuum at 40 °C to yield pure 1,3-dibenzyl-5-methyl-5-nitro-1,3-diazinane.

Downstream Applications in Drug Development

The true value of 1,3-dibenzyl-5-methyl-5-nitro-1,3-diazinane lies in its orthogonal reactivity, which allows drug development professionals to access two distinct classes of pharmacophores [3]:

  • Pathway A (Rigid Scaffolds): Reduction of the nitro group using Raney Nickel and H₂ in methanolic solution selectively yields the 5-amino-1,3-diazinane. The hexahydropyrimidine ring remains intact, providing a rigid, chair-conformation scaffold ideal for binding to deep enzymatic pockets.

  • Pathway B (Acyclic Diamines): Subjecting the compound to catalytic hydrogenolysis (Pd/C, H₂) under acidic conditions cleaves both the N -benzyl protecting groups and the aminal (N–C–N) bridge. This yields 2-methyl-2-nitro-1,3-propanediamine derivatives, which are highly effective chelating agents and precursors for acyclic polyamine drugs.

Quantitative Data & Physicochemical Properties

The following table summarizes the expected quantitative outcomes and physical properties of the synthesized scaffold, providing a benchmark for quality control.

ParameterValue / Description
Chemical Name 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane
CAS Registry Number 4064-97-5
Molecular Formula C₁₉H₂₃N₃O₂
Molecular Weight 325.41 g/mol
Typical Synthetic Yield 70% – 85% (Post-recrystallization)
Physical State Solid (White to pale-yellow crystalline powder)
Melting Point 113.5 °C
Topological Polar Surface Area 52.3 Ų
Hydrogen Bond Acceptors 4

References

  • Shakirov, R. R., Dokichev, T. V., Biglova, R. Z., Vlasova, N. M., Baibulatova, N. Z., & Talipov, R. F. (2008). "Methyl nitroacetate and 3-nitropropionate in the synthesis of hexahydropyrimidines and piperidines." Chemistry of Heterocyclic Compounds, 44, 43-53. URL:[Link]

  • Senkus, M. (1945). "5-nitrohexahydropyrimidines and process for preparation thereof." US Patent 2391847A.
  • Senkus, M. (1946). "The Reaction of Aliphatic Amines with Formaldehyde and Nitroparaffins." Journal of the American Chemical Society, 68(9), 1611-1613. URL:[Link]

Method

Application Note: 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane in Medicinal Chemistry

Executive Summary 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane (CAS: 4064-97-5), systematically known as a hexahydropyrimidine derivative, is a highly versatile, conformationally rigid building block in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane (CAS: 4064-97-5), systematically known as a hexahydropyrimidine derivative, is a highly versatile, conformationally rigid building block in medicinal chemistry. Characterized by its stable chair conformation and a quaternary stereocenter bearing orthogonal functional groups (a nitro group and a methyl group), this scaffold provides precise spatial vectors for structure-based drug design (SBDD). The presence of two N-benzyl groups provides high lipophilicity for membrane permeability studies and serves as robust protecting groups during downstream derivatization.

This application note details the physicochemical profiling, synthetic methodologies, and primary medicinal chemistry applications of this privileged scaffold.

Physicochemical Profiling

Understanding the baseline physicochemical properties of 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane is critical for predicting its pharmacokinetic behavior and planning downstream synthetic modifications.

PropertyValuePharmacological Relevance
Chemical Name 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane-
CAS Number 4064-97-5-
Molecular Formula C₁₉H₂₃N₃O₂-
Molecular Weight 325.41 g/mol Falls well within Lipinski’s Rule of 5 for oral bioavailability.
H-Bond Donors 0Highly lipophilic; lacks protic hydrogens, ensuring stability in basic media.
H-Bond Acceptors 4Nitro oxygens and tertiary amines can participate in target binding.
Rotatable Bonds 4Low conformational entropy; rigid core restricts off-target binding.
Topological Polar Surface Area 52.3 ŲExcellent predictor for high blood-brain barrier (BBB) and cellular permeability.

Medicinal Chemistry Applications

The 5-nitrohexahydropyrimidine core is not merely a synthetic intermediate; it is a structural analog to several active pharmacophores [1, 2].

A. Antimicrobial and Antifungal Scaffolds

The hexahydropyrimidine ring is the core pharmacophore of known broad-spectrum antiseptics, most notably Hexetidine (1,3-bis(2-ethylhexyl)-5-amino-5-methylhexahydropyrimidine). 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane serves as a direct, highly lipophilic precursor to this class of compounds. By reducing the nitro group to a primary amine, medicinal chemists can generate libraries of membrane-disrupting cationic amphiphiles that target bacterial lipid bilayers.

B. Polyamine Precursors for Oncology (Pt-Ligands)

The nitro-Mannich reaction is a classic methodology for generating β-nitroamines [4]. Cleavage of the hexahydropyrimidine ring or catalytic debenzylation yields highly functionalized 1,2- or 1,3-diamines. These diamines are critical chelating agents for platinum(II) complexes. By mimicking the bidentate ligand structure of oxaliplatin, these derivatives are used to synthesize next-generation antineoplastic agents designed to overcome platinum resistance in solid tumors.

C. Ion Channel Modulators

Substituted 5-nitrohexahydropyrimidines have been actively investigated as Class III antiarrhythmic agents [3]. The rigid spatial arrangement of the tertiary amines and the nitro moiety allows these molecules to selectively block the rapid component of delayed rectifier potassium currents ( IKr​ ) in ventricular myocytes, thereby prolonging repolarization without inducing severe bradycardia.

Synthetic Methodology (Protocol 1)

Multicomponent Mannich-Type Condensation

The synthesis of 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane relies on a double Mannich-type condensation [2]. Benzylamine reacts with formaldehyde to form an iminium intermediate, which undergoes nucleophilic attack by the nitronate of nitroethane. A subsequent reaction with another equivalent of formaldehyde and benzylamine closes the hexahydropyrimidine ring.

SynthesisWorkflow A Benzylamine (2 eq) Condensation Mannich-Type Condensation (EtOH, Reflux) A->Condensation B Formaldehyde (3 eq) B->Condensation C Nitroethane (1 eq) C->Condensation Product 1,3-Dibenzyl-5-methyl- 5-nitro-1,3-diazinane Condensation->Product - 3 H2O

Fig 1. Multicomponent Mannich-type condensation synthesis workflow.

Step-by-Step Protocol:
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add nitroethane (1.0 eq, 50 mmol) and absolute ethanol (50 mL).

  • Formaldehyde Addition: Slowly add aqueous formaldehyde (37% w/w, 3.0 eq, 150 mmol) while stirring at room temperature.

  • Amine Addition (Critical Step): Dropwise add benzylamine (2.0 eq, 100 mmol) over 30 minutes using an addition funnel.

    • Causality: The condensation is highly exothermic. Dropwise addition prevents thermal runaway and suppresses the formation of linear polymeric byproducts. Maintain the internal temperature below 30°C using an ice bath if necessary.

  • Ring Closure: Once the addition is complete, heat the mixture to reflux (approx. 78°C) for 3 hours.

    • Causality: Elevated temperature drives the dehydration steps (loss of 3 equivalents of water) required for the thermodynamic closure of the hexahydropyrimidine ring.

  • Workup & Validation: Cool the reaction to 4°C overnight. The product typically precipitates as a pale yellow solid. Filter the precipitate and wash with cold ethanol. Validate the completion of the reaction via TLC (Hexane:EtOAc 8:2, visualizing with UV and ninhydrin).

  • Purification: Recrystallize from hot ethanol to yield pure 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane.

Downstream Derivatization (Protocol 2)

Selective Nitro Reduction

To unlock the antimicrobial or chelating potential of this scaffold, the nitro group must be reduced to a primary amine. The challenge lies in selectively reducing the aliphatic nitro group without triggering hydrogenolysis of the N-benzyl protecting groups [4].

Derivatization Start 1,3-Dibenzyl-5-methyl- 5-nitro-1,3-diazinane Reduction Selective Reduction (H2, Raney Ni, 50°C) Start->Reduction Amine 1,3-Dibenzyl-5-amino- 5-methyl-1,3-diazinane (Antimicrobial Scaffold) Reduction->Amine Debenzyl Hydrogenolysis (H2, Pd/C, Acidic) Amine->Debenzyl Diamine 5-Amino-5-methyl- 1,3-diazinane (Pt-Ligand Precursor) Debenzyl->Diamine

Fig 2. Downstream derivatization pathway for medicinal chemistry applications.

Step-by-Step Protocol:
  • Preparation: Dissolve 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane (10 mmol) in 40 mL of methanol in a high-pressure hydrogenation vessel.

  • Catalyst Selection: Add a catalytic amount of Raney Nickel slurry (approx. 10% w/w).

    • Causality: Raney Nickel is strictly chosen over Palladium on Carbon (Pd/C) for this step. Pd/C is highly active toward benzylic C-N bonds and would cause premature debenzylation. Raney Ni selectively reduces the nitro group to the amine while leaving the benzyl rings intact.

  • Hydrogenation: Pressurize the vessel with H₂ gas to 50 psi and heat to 50°C. Stir vigorously for 6 hours. Monitor hydrogen uptake; the reaction is complete when the pressure stabilizes.

  • Filtration: Vent the hydrogen gas safely. Filter the mixture through a pad of Celite to remove the catalyst.

    • Safety Warning: Raney Nickel is highly pyrophoric when dry. Ensure the filter cake remains wet with solvent at all times and quench it properly in dilute acid.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 1,3-dibenzyl-5-amino-5-methyl-1,3-diazinane. This primary amine serves as a self-validating intermediate (confirm via disappearance of the strong NO₂ stretch at ~1540 cm⁻¹ and appearance of N-H stretches at ~3300 cm⁻¹ in FTIR).

References

  • Methyl Nitroacetate and 3-Nitropropionate in the Synthesis of Hexahydropyrimidines and Piperidines Chemistry of Heterocyclic Compounds URL:[Link]

  • The Preparation of Some Hexahydropyrimidines from Nitroparaffins Journal of the American Chemical Society URL:[Link]

  • Effect of GLG-V-13, a Class III antiarrhythmic agent, on potassium currents in rabbit ventricular myocytes ResearchGate (Current Medicinal Chemistry) URL:[Link]

Application

Application Note: Advanced Analytical Techniques for the Characterization of 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Protocols Introduction & Chemical Context Hexahydropyrimidines (1,3-diazina...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Protocols

Introduction & Chemical Context

Hexahydropyrimidines (1,3-diazinanes) are highly versatile pharmacophores in medicinal chemistry, frequently serving as precursors to complex polycyclic alkaloids and bioactive agents [1]. The compound 1,3-dibenzyl-5-methyl-5-nitro-1,3-diazinane (CAS: 4064-97-5) presents a unique analytical challenge. It features a rigid chair conformation, a quaternary stereocenter at the C5 position, and a strongly electron-withdrawing nitro group that significantly influences its electronic environment [2].

This application note details the robust, multimodal analytical workflows required to unambiguously characterize this compound. By establishing self-validating protocols across orthogonal techniques, researchers can ensure high scientific integrity and purity profiling necessary for downstream drug development.

Synthesizing the Target: Mechanistic Context

Synthesized via a multicomponent Mannich-type condensation involving benzylamine, formaldehyde, and nitroethane, the resulting hexahydropyrimidine ring is susceptible to ring-chain tautomerism and conformational flipping in solution [1]. Therefore, analytical techniques must not only confirm the static atomic connectivity but also probe the dynamic 3D conformation [3].

AnalyticalWorkflow Synth Synthesis of 1,3-Dibenzyl-5-methyl -5-nitro-1,3-diazinane Purif Purification (Recrystallization) Synth->Purif NMR NMR Spectroscopy (1H, 13C, 2D NOESY) Purif->NMR MS LC-HRMS (Exact Mass & MS/MS) Purif->MS FTIR ATR-FTIR (Functional Group ID) Purif->FTIR XRD X-Ray Crystallography (Absolute Conformation) Purif->XRD Data Integrated Structural Elucidation & Purity Profiling NMR->Data MS->Data FTIR->Data XRD->Data

Analytical workflow for 1,3-dibenzyl-5-methyl-5-nitro-1,3-diazinane characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Insights

NMR is the cornerstone for confirming the cyclic aminal structure. The hexahydropyrimidine ring typically adopts a chair conformation. The presence of the bulky 5-nitro group and the 1,3-dibenzyl substituents locks the ring, preventing rapid interconversion at room temperature [3]. This rigidity makes the geminal protons at C2, C4, and C6 diastereotopic (axial vs. equatorial), resulting in distinct AB spin systems rather than simple singlets.

Experimental Protocol: 1D and 2D NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the purified crystalline compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Transfer the solution to a 5 mm precision NMR tube. Place in a 500 MHz NMR spectrometer (e.g., Bruker AVANCE III).

  • ¹H NMR Acquisition: Acquire the proton spectrum with 16 scans, a relaxation delay (D1) of 2.0 s, and an acquisition time of 3.0 s. Look for the characteristic AB quartet of the C2 aminal protons (flanked by two nitrogens) between δ 3.5–4.5 ppm.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum at 125 MHz with 1024 scans, utilizing proton decoupling (WALTZ-16). The quaternary C5 carbon will be highly deshielded (δ 85–90 ppm) due to the attached -NO₂ group.

  • 2D NOESY (Stereochemical Validation): Acquire a 2D NOESY spectrum with a mixing time of 300–500 ms. Observe spatial cross-peaks between the 5-methyl protons and the axial protons of the C4/C6 positions to confirm the axial/equatorial preference of the nitro group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality & Insights

FT-IR is highly sensitive to the strong dipole moments of the nitro group and the tertiary amines. It acts as a rapid, orthogonal validation of the functional groups without requiring sample dissolution or extensive preparation [1]. The absence of N-H stretching confirms the complete conversion of the primary amine precursors into the tertiary aminal nitrogens.

Experimental Protocol: ATR-FTIR Analysis
  • Background Collection: Ensure the diamond Attenuated Total Reflectance (ATR) crystal is clean by swabbing with isopropanol. Collect a background spectrum in ambient air.

  • Sample Application: Place ~2 mg of the solid crystalline sample directly onto the center of the ATR crystal.

  • Measurement: Apply consistent pressure using the anvil to ensure optimal optical contact. Scan from 4000 to 400 cm⁻¹ for 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Apply baseline correction. Identify the intense aliphatic nitro group (-NO₂) asymmetric stretching at ~1535–1550 cm⁻¹ and symmetric stretching at ~1340–1360 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS)

Causality & Insights

Confirming the exact mass is critical to rule out open-chain intermediates or oligomeric byproducts that can form during the Mannich condensation. Electrospray Ionization (ESI) in positive mode is ideal due to the basicity of the tertiary nitrogens [2]. The primary fragmentation pathway under collision-induced dissociation (CID) involves the neutral loss of nitrous acid (HNO₂, -47 Da) or the cleavage of the benzyl groups.

Experimental Protocol: LC-ESI-HRMS
  • Sample Preparation: Prepare a 1 µg/mL solution of the compound in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% formic acid to promote protonation.

  • Chromatography: Inject 2 µL into a UHPLC system coupled to a Q-TOF mass spectrometer. Use a C18 column (50 x 2.1 mm, 1.7 µm) with a fast 5-minute gradient of Water/Acetonitrile (both containing 0.1% formic acid).

  • Source Parameters: Operate the source in ESI+ mode with a capillary voltage of 3.0 kV and a desolvation temperature of 350 °C.

  • Acquisition: Acquire full scan MS data (m/z 100–1000). To map the fragmentation, acquire targeted MS/MS data on the [M+H]⁺ parent ion using a collision energy ramp of 15–35 eV.

Single-Crystal X-Ray Diffraction (SC-XRD)

Causality & Insights

While NMR provides an average solution-state conformation, SC-XRD provides the absolute solid-state geometry [1]. This is critical for determining the exact puckering parameters of the 1,3-diazinane ring and the spatial orientation of the 5-methyl and 5-nitro groups, which heavily influences the molecule's pharmacological binding profile.

Experimental Protocol: Crystallization and XRD
  • Crystal Growth: Dissolve 50 mg of the compound in a minimal volume of a hot solvent mixture (Hexane/Ethyl Acetate, 7:3 v/v). Allow the solution to cool slowly to room temperature, then transfer to a 4 °C environment for 48 hours to promote slow evaporation and single-crystal growth.

  • Mounting: Select a suitable, crack-free single crystal under a polarizing microscope and mount it on a glass fiber using perfluoropolyether oil.

  • Data Collection: Collect diffraction data at 100 K (to minimize thermal motion) using a diffractometer equipped with Mo-Kα radiation (λ = 0.71073 Å).

  • Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

Summary of Quantitative Data

The table below summarizes the expected analytical parameters for a highly pure sample of 1,3-dibenzyl-5-methyl-5-nitro-1,3-diazinane, serving as a reference benchmark for quality control.

Analytical TechniqueParameter / FeatureExpected Value / ObservationStructural Significance
¹H NMR C2-H₂ (Aminal protons)δ 3.5 – 4.5 ppm (AB quartet)Confirms cyclic N-CH₂-N linkage and ring rigidity.
¹H NMR C5-CH₃ (Methyl protons)δ 1.2 – 1.5 ppm (Singlet)Confirms incorporation of the nitroethane fragment.
¹³C NMR C5 (Quaternary carbon)δ 85 – 90 ppmHighly deshielded due to the attached -NO₂ group.
FT-IR -NO₂ Asymmetric Stretch~1540 cm⁻¹Primary confirmation of the aliphatic nitro group.
FT-IR -NO₂ Symmetric Stretch~1350 cm⁻¹Secondary confirmation of the nitro group.
HRMS (ESI+) [M+H]⁺ Exact Massm/z calculated for C₁₉H₂₄N₃O₂⁺Confirms molecular formula and absence of oligomers.
SC-XRD Ring ConformationChair conformationDefines the exact 3D pharmacophore geometry.

References

  • Hamed, S. A., et al. (2020). "A Novel Synthesis, Molecular Structure by X-ray Diffraction of 5-Nitro-2,4,6-Triphenylhexahydropyrimidine, and Some it's Derivatives." Systematic Reviews in Pharmacy, 11(12), 123-130. [Link]

  • Hamed, S. A., et al. (2024). "Synthesis and Characterization of Hexahydropyrimidines and Their New Derivatives." Sains Malaysiana, 53(4), 839-850.[Link]

  • Orelli, L. R., et al. (2001). "N-Arylhexahydropyrimidines. Part 1. Synthesis and 1H NMR Characterization of 1,3-Di and 1,2,3-Trisubstituted Derivatives." ResearchGate.[Link]

Method

Application Notes and Protocols for the Safe Handling and Storage of 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane

Abstract This document provides a comprehensive guide to the safe handling, storage, and disposal of 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane. As a nitro-containing heterocyclic compound, this molecule requires specia...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the safe handling, storage, and disposal of 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane. As a nitro-containing heterocyclic compound, this molecule requires specialized procedures to mitigate risks associated with its potential energetic nature and toxicity. These protocols are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment. The information herein is synthesized from established safety practices for hazardous chemicals, with a specific focus on nitro compounds and related structural motifs.

Introduction: Understanding the Compound

1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane is a complex organic molecule featuring a diazinane heterocyclic core. The presence of two benzyl groups and a nitro group suggests its potential utility in medicinal chemistry and materials science.[1][2][3][4][5] The nitro group, in particular, is an electron-withdrawing functional group that can confer specific biological activities but also introduces potential hazards.[6][7] Nitro-containing compounds can be energetic and may pose risks of rapid decomposition or explosion under certain conditions, such as heat, shock, or friction.[8][9] Furthermore, many nitro compounds are associated with mutagenicity and genotoxicity, making careful handling imperative to avoid exposure.[10][11]

The 1,3-diazinane scaffold is a six-membered ring with two nitrogen atoms, which is a common feature in a variety of biologically active molecules.[1][12] The benzyl groups increase the molecule's lipophilicity, which may influence its biological interactions and solubility characteristics. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, this guide is based on established principles for handling hazardous and potentially energetic materials.

Hazard Identification and Risk Assessment

A thorough risk assessment must be conducted before any work with 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane begins. The primary hazards are associated with its nitro functional group and its classification as a potentially energetic material.

Potential Hazards:

  • Explosivity: Nitro compounds can be explosive, especially when dry.[8] The risk increases with the degree of nitration and the presence of other energetic functional groups.

  • Flammability: While specific data is unavailable, the compound should be treated as combustible.[13]

  • Toxicity: Nitroaromatic compounds can be toxic and may cause skin, eye, and respiratory irritation.[6][13][14][15] Some are known to be mutagenic or carcinogenic.[6][10]

  • Reactivity: The compound may be incompatible with strong oxidizing agents and bases.[13]

Table 1: Postulated Properties and Hazards of 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane
PropertyPostulated Value/CharacteristicRationale/Reference
Molecular FormulaC18H21N3O2Based on chemical structure
AppearanceLikely a solid at room temperatureCommon for similar organic compounds
Storage Temperature2-8°CRecommended for similar nitro-compounds to ensure stability.[16][17]
StabilityPotentially unstable at elevated temperatures. May be sensitive to shock or friction.General characteristic of nitro-containing energetic materials.[8][9]
IncompatibilitiesStrong oxidizing agents, strong bases.Common for nitro compounds.[13]

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following PPE must be worn at all times when handling 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane:

  • Eye Protection: Chemical splash goggles and a full-face shield are mandatory to protect against splashes and potential explosions.[18]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[18] No single glove material offers universal protection, so it is crucial to check the glove manufacturer's compatibility chart.

  • Body Protection: A flame-resistant lab coat and closed-toe shoes are required. For operations with a higher risk of explosion, specialized protective apparel may be necessary.[18][19]

  • Respiratory Protection: All work should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[18][20]

Safe Handling Protocols

Adherence to strict handling protocols is critical to minimize risks.

General Handling
  • Work in a Designated Area: All work with this compound should be conducted in a designated area within a laboratory that is equipped with the necessary safety features, including a chemical fume hood and emergency shower/eyewash station.[20]

  • Avoid Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources.[21]

  • Use Small Quantities: Whenever possible, work with the smallest practical quantities of the material.[18]

  • Prevent Static Discharge: Take precautionary measures against static discharge, as this can be an ignition source for energetic materials.[19][21]

Weighing and Transferring Protocol
  • Preparation: Don the appropriate PPE and ensure the chemical fume hood is functioning correctly.

  • Grounding: If there is a risk of static discharge, use a grounding strap and an anti-static mat.[19]

  • Weighing: Carefully weigh the desired amount of the compound on an analytical balance inside the fume hood. Use a non-sparking spatula.

  • Transfer: To transfer the solid, gently tap the spatula over the receiving vessel. Avoid creating dust.

  • Cleaning: Clean any spills immediately according to the spill response protocol. Decontaminate the spatula and weighing vessel after use.

Storage and Stability

Proper storage is crucial for maintaining the stability of 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane and preventing accidents.

  • Temperature: Store in a cool, dry, and well-ventilated area, preferably in a refrigerator at 2-8°C.[16][17]

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[14][21][22] Use containers made of compatible materials.

  • Segregation: Store away from incompatible materials, such as strong oxidizing agents and bases.[13][22]

  • Inventory Management: Maintain an accurate, real-time chemical inventory to track the location and quantity of the compound.[8]

Spill and Emergency Procedures

Spill Response
  • Evacuate: In case of a significant spill, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an absorbent, non-combustible material to contain the spill. Do not use combustible materials like paper towels.

  • Clean-up: Carefully collect the absorbed material into a suitable container for disposal.[13]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

First Aid
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14][15][23]

  • Skin Contact: In case of contact, immediately wash skin with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.[14][15][23]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[14][15][22]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[15][22]

Disposal

All waste containing 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane must be treated as hazardous waste.

  • Collection: Collect waste in a clearly labeled, sealed container.

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company.[14][20][23] Do not dispose of it down the drain or in the regular trash.

Visualization of Safe Handling Workflow

The following diagram outlines the critical steps for the safe handling of 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane from receipt to disposal.

SafeHandlingWorkflow cluster_receipt Receipt & Initial Storage cluster_handling Laboratory Handling cluster_disposal Waste & Disposal Receipt Receive Compound Inspect Inspect Container Receipt->Inspect Log Log in Inventory Inspect->Log InitialStore Store at 2-8°C Log->InitialStore RiskAssess Conduct Risk Assessment InitialStore->RiskAssess Retrieve for use DonPPE Don Appropriate PPE RiskAssess->DonPPE FumeHood Work in Fume Hood DonPPE->FumeHood WeighTransfer Weigh & Transfer FumeHood->WeighTransfer Experiment Perform Experiment WeighTransfer->Experiment CollectWaste Collect Hazardous Waste Experiment->CollectWaste Generate waste LabelWaste Label Waste Container CollectWaste->LabelWaste StoreWaste Store Waste Securely LabelWaste->StoreWaste Dispose Dispose via Certified Vendor StoreWaste->Dispose

Caption: Workflow for safe handling of 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane.

Conclusion

The safe handling and storage of 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane are paramount for protecting laboratory personnel and the environment. By understanding the potential hazards associated with its nitro group and adhering to the stringent protocols outlined in this guide, researchers can work with this compound in a safe and controlled manner. A culture of safety, underscored by careful planning and consistent adherence to best practices, is essential when working with any potentially hazardous material.

References

  • 6 Safety Practices for Highly Hazardous Lab Chemicals. (2021, April 6). Quest Safety. [Link]

  • Bitar, L., & Jaber, A. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • Mohanty, S. (2025, September 4). Nitrosamines in Pharmaceuticals: Formation, Risks, and Detection Methods Explained. ADVENT CHEMBIO. [Link]

  • DeFisher, S. (2019, November 2). Safety Hazards in the Energetics Laboratory. DSIAC. [Link]

  • Nitro compound. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Bitar, L., & Jaber, A. (2025, April 9). (PDF) The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. ResearchGate. [Link]

  • A Chemical Hygiene Plan An Explosive Safety Plan Laboratory Facility Requirements PPE Plan. (n.d.). Texas Tech University. [Link]

  • Kozlowski, A. (2025, July 24). Education and Collaboration to Manage the Risks of High Energy Materials in Research and Development. ACS Chemical Health & Safety. [Link]

  • Penning, T. M. (2022). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, 35(11), 1932–1953. [Link]

  • Safety data sheet - Nitro Thinner. (n.d.). AKEMI. [Link]

  • Safety Data Sheet: Dibenzyl methyl amine. (n.d.). Chemos GmbH&Co.KG. [Link]

  • DIRECTIONS FOR USE. (n.d.). Zarc4Endo. [Link]

  • Gohain, M., Muller, T. J., & Bezuidenhoudt, B. C. B. (2012). 5-(3,4-Dimethoxybenzylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione. Acta Crystallographica Section E: Structure Reports Online, 68(1), o179. [Link]

  • Kumar, S., et al. (2020). Computational approaches: discovery of GTPase HRas as prospective drug target for 1,3-diazine scaffolds. ResearchGate. [Link]

  • Wujec, M., et al. (2022). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. Sustainable Chemistry and Pharmacy, 29, 100789. [Link]

  • Design, Synthesis and Antimicrobial Activity of 1,3-Diazine Derivatives. (2023, August 1). Bentham Science. [Link]

  • Therapeutic Utility of 1, 3-Thiazines - Mini Review. (n.d.). Semantic Scholar. [Link]

  • 1,3,5-Oxadiazines and 1,3,5-Thiadiazines. (n.d.). ResearchGate. [Link]

  • 1,3,5-dithiazinan-5-ium as corrosion inhibitor, antibacterial and antifungal. (2017, March 2). Journal of Chemical and Pharmaceutical Research. [Link]

  • Method for synthesizing 1,3-dibenzyl imidazoline-2-keto-cis-4,5-dicarboxylic acid. (n.d.).
  • Synthesis, characterization and antimicrobial activity of new 2,5- disubstituted-1,3,4-thiadiazole derivatives. (n.d.). Der Pharma Chemica. [Link]

  • Review on the potential of 1,3,4-Oxadiazine derivatives: Synthesis, structure-activity relationship, and future prospects in drug development. (2024, August 1). European Journal of Medicinal Chemistry Reports. [Link]

  • AH Plus ® Ribbon ® Paste 2. (2025, September 9). Chemwatch. [Link]

  • (PDF) Synthesis and characterization of 5-benzyl-5-(4-benzyl-4- methyl piperazin-4-ium-l-yl)-1,3,5-dithiazinan-5-ium as corrosion inhibitor, antibacterial and antifungal. (2019, May 14). ResearchGate. [Link]

  • 1,3-Benzodioxole, 5-nitro-. (n.d.). PubChem. [Link]

  • Płaziński, W., et al. (2021). 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. Molecules, 26(13), 3987. [Link]

  • Khazaei, A., Zolfigol, M. A., & Rostami, A. (2004). 1,3-Dibromo-5,5-Dimethylhydantoin [DBDMH] as an Efficient and Selective Agent for the Oxidation of Thiols to Disulfides in Solution or under Solvent-Free Conditions. Synthesis, 2004(17), 2959-2961. [Link]

  • Chemical Compatibility Guide. (n.d.). ICE. [Link]

  • Materials Chemical Compatibility Guide. (n.d.). Trelleborg. [Link]

  • Rubber Chemical Resistance Chart. (n.d.). Mykin Inc. [Link]

  • Chemical Resistance Properties of Tubing. (n.d.). Saint-Gobain Biopharm. [Link]

Sources

Application

Application Notes and Protocols: Investigating Reaction Mechanisms of 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane

Abstract This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, characterization, and potential reaction mechanisms of 1,3-Dibenzyl-5-methyl-5-nitro-1...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, characterization, and potential reaction mechanisms of 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane. The synthesis of this heterocyclic compound is predicated on the principles of the Mannich reaction. This guide elucidates the plausible reaction pathways for its formation and decomposition. Detailed, step-by-step protocols for synthesis, reaction monitoring using chromatographic techniques, and structural characterization via spectroscopic methods are provided. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction and Scientific Background

The 1,3-diazinane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a nitro group at the C5 position, along with N-benzyl substituents, creates a molecule of significant interest for further synthetic transformations and biological screening. The nitro group, being a strong electron-withdrawing group, can influence the molecule's electronic properties and provides a versatile handle for subsequent chemical modifications.[1] Understanding the reaction mechanisms involved in the synthesis and potential degradation of 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane is crucial for optimizing its production, ensuring its stability, and exploring its synthetic utility.

The primary synthetic route to this class of compounds is the Mannich reaction, a three-component condensation that is highly efficient for creating C-C bonds and introducing nitrogen-containing functionalities.[2][3] The reaction involves an amine, a non-enolizable aldehyde (typically formaldehyde), and a carbon acid. In this case, the carbon acid is a secondary nitroalkane, 2-nitropropane, which possesses an acidic α-hydrogen.[1]

Plausible Reaction Mechanisms

A thorough understanding of the reaction mechanisms is foundational to controlling reaction outcomes and predicting potential side products or decomposition pathways.

Synthesis via the Mannich Reaction

The formation of 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane is a classic example of a double Mannich reaction. The causality of this multi-step process is rooted in the sequential formation of electrophilic iminium ions and a nucleophilic nitronate.

Mechanism Steps:

  • Iminium Ion Formation: Benzylamine, a primary amine, reacts with formaldehyde. The nitrogen's lone pair attacks the electrophilic carbonyl carbon of formaldehyde. Subsequent proton transfer and dehydration lead to the formation of a highly electrophilic N-benzylmethaniminium ion. This step is often acid-catalyzed to facilitate the dehydration of the hemiaminal intermediate.

  • Nitronate Anion Formation: In the presence of a base, 2-nitropropane is deprotonated at the carbon adjacent to the nitro group. The strong electron-withdrawing nature of the nitro group significantly increases the acidity of this α-proton (pKa ~11 in water), allowing for the formation of a stable nitronate anion.[1] This nitronate is a potent carbon-based nucleophile.

  • First C-C Bond Formation: The nucleophilic nitronate anion attacks the electrophilic iminium ion. This is the first key carbon-carbon bond-forming step, resulting in the formation of N-benzyl-2-methyl-2-nitropropan-1-amine.

  • Ring Closure: The newly formed secondary amine then reacts with a second equivalent of formaldehyde and a second equivalent of benzylamine in a similar sequence. An intermediate N-benzyl-N-((2-methyl-2-nitropropyl)amino)methanol is formed, which then undergoes intramolecular cyclization. The nitrogen from the second benzylamine molecule attacks the intermediate, leading to the closure of the six-membered 1,3-diazinane ring after dehydration.

Synthesis_Mechanism cluster_1 Step 1: Iminium Ion Formation cluster_2 Step 2: Nitronate Formation cluster_3 Step 3 & 4: Condensation and Cyclization BnNH2 Benzylamine Iminium N-benzylmethaniminium ion BnNH2->Iminium + HCHO, -H₂O HCHO Formaldehyde Intermediate N-benzyl-2-methyl- 2-nitropropan-1-amine Iminium->Intermediate + Nitronate Nitropropane 2-Nitropropane Nitronate Nitronate Anion Nitropropane->Nitronate + Base, -H⁺ Product 1,3-Dibenzyl-5-methyl- 5-nitro-1,3-diazinane Intermediate->Product + BnNH₂ + HCHO - H₂O

Caption: Plausible synthesis pathway via a double Mannich reaction.

Potential Decomposition Pathways

The stability of 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane can be compromised under certain conditions, such as high temperatures or in the presence of strong acids or bases. Understanding these pathways is critical for storage and handling.

  • Acid-Catalyzed Ring Cleavage: In strongly acidic media, the nitrogens of the diazinane ring can be protonated. This can lead to a retro-Mannich reaction, causing the ring to open and potentially fragment back to its precursors or other degradation products.

  • Thermal Decomposition: Nitroalkanes are known to be energetic materials.[1] Thermal stress can initiate decomposition, which may proceed through homolytic cleavage of the C-NO₂ bond. This is often the primary channel for decomposition in many nitro compounds.[4][5] The resulting carbon-centered radical and nitrogen dioxide can then initiate a cascade of further reactions. Computational studies on related 5-nitro-1,3-dioxanes suggest that thermal decomposition can also proceed via a concerted mechanism involving hydrogen transfer from an adjacent carbon to the nitro group, leading to the elimination of nitrous acid (HONO).[6][7]

  • Nef Reaction: Under specific acidic conditions, the nitro group of a secondary nitroalkane can be converted to a ketone.[8][9][10] This transformation, known as the Nef reaction, proceeds through the formation of a nitronate intermediate, which is then hydrolyzed.[9][10] For the title compound, this would require initial ring opening to expose the nitroalkane moiety, making it a less direct but still plausible pathway under hydrolytic acidic conditions. The steric hindrance around the tertiary carbon bearing the nitro group might, however, slow down this reaction.[8]

Decomposition_Mechanism cluster_1 C-NO₂ Homolysis cluster_2 Retro-Mannich/Ring Cleavage Start 1,3-Dibenzyl-5-methyl- 5-nitro-1,3-diazinane Pathway1 Thermal Stress (Δ) Start->Pathway1 Pathway2 Strong Acid (H⁺) Start->Pathway2 Radical1 Diazinane Radical Pathway1->Radical1 Radical2 •NO₂ Pathway1->Radical2 RingOpened Ring-Opened Intermediates Pathway2->RingOpened Fragments Precursors/Fragments RingOpened->Fragments

Caption: Potential decomposition pathways under thermal or acidic stress.

Experimental Protocols

The following protocols provide a framework for the synthesis and analysis of 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane.

Protocol 1: Synthesis and Reaction Monitoring

This protocol details the synthesis via the Mannich reaction and subsequent monitoring by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Materials:

  • Benzylamine (2.1 eq.)

  • Aqueous Formaldehyde (37 wt. %, 2.2 eq.)

  • 2-Nitropropane (1.0 eq.)

  • Ethanol (as solvent)

  • Sodium Hydroxide (for basification, if needed for workup)

  • Hydrochloric Acid (for workup)

  • Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve benzylamine (2.1 eq.) and 2-nitropropane (1.0 eq.) in ethanol.

  • Slowly add aqueous formaldehyde (2.2 eq.) to the stirred solution at room temperature. The addition may be exothermic; maintain the temperature below 40°C using a water bath if necessary.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 80°C) for 4-6 hours.

  • Reaction Monitoring (TLC):

    • Prepare TLC plates (silica gel 60 F₂₅₄).

    • Use a solvent system such as Hexane:Ethyl Acetate (e.g., 7:3 v/v) to elute the plates.

    • Spot the starting materials and the reaction mixture at regular intervals (e.g., every hour).

    • Visualize the spots under UV light (254 nm) and/or by staining with potassium permanganate solution. The disappearance of starting materials and the appearance of a new, less polar product spot indicates reaction progress.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

  • Quantitative Analysis (HPLC):

    • An HPLC method should be developed for quantitative analysis.[11][12]

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detection: UV detector at a wavelength where the benzyl groups absorb (e.g., 254 nm).

    • Inject standards of known concentrations to create a calibration curve for quantifying the product yield.

ParameterTypical ConditionPurpose
TLC Mobile Phase Hexane:Ethyl Acetate (7:3)To monitor the progress of the reaction qualitatively.
HPLC Column C18 Reverse-PhaseTo separate the non-polar product from more polar starting materials and byproducts.[12]
HPLC Mobile Phase Acetonitrile/Water GradientTo achieve good resolution of all components in the reaction mixture.
HPLC Detection UV at 254 nmTo detect and quantify aromatic compounds.
Protocol 2: Spectroscopic Characterization

Accurate structural elucidation is paramount. NMR, IR, and MS are essential techniques for this purpose.

  • ¹H and ¹³C NMR Spectroscopy:

    • Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[13]

    • Acquire ¹H and ¹³C NMR spectra.

    • Expected ¹H NMR Signals: Signals for the aromatic protons of the benzyl groups (approx. 7.2-7.4 ppm), a singlet for the methyl group protons, and characteristic signals for the methylene protons of the benzyl groups and the diazinane ring.[14][15]

    • Expected ¹³C NMR Signals: Signals for the aromatic carbons, the quaternary carbon attached to the nitro group, the methyl carbon, and the methylene carbons of the ring and benzyl groups.[14]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Acquire the IR spectrum of the pure sample (e.g., using a KBr pellet or as a thin film).

    • Expected Characteristic Peaks:

      • ~1550 cm⁻¹ and ~1350 cm⁻¹ (asymmetric and symmetric NO₂ stretching).

      • ~3030 cm⁻¹ (aromatic C-H stretching).

      • ~2950 cm⁻¹ (aliphatic C-H stretching).

      • ~1600 cm⁻¹ and ~1490 cm⁻¹ (aromatic C=C stretching).

  • Mass Spectrometry (MS):

    • Analyze the sample using an appropriate ionization technique (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

    • Determine the molecular weight from the molecular ion peak (M⁺ or [M+H]⁺).

    • Analyze the fragmentation pattern. Expect to see fragments corresponding to the loss of the nitro group (NO₂) and the benzyl groups (C₇H₇).

Protocol 3: Thermal Stability and Decomposition Analysis

This protocol uses Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the products of thermal decomposition.

Procedure:

  • Place a small, accurately weighed amount of the purified compound (1-2 mg) in a small vial suitable for heating.

  • Heat the sample in an oven or a heating block at a controlled temperature (e.g., starting at 150°C and increasing incrementally) for a set period.

  • After heating, cool the vial to room temperature.

  • Dissolve the residue in a suitable volatile solvent like dichloromethane or ethyl acetate.

  • GC-MS Analysis:

    • Inject an aliquot of the solution into the GC-MS system.[16][17]

    • GC Column: A standard non-polar or low-polarity column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating a range of potential products.[16]

    • Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300°C) to elute all components.[18]

    • MS Detection: Operate the mass spectrometer in scan mode to acquire mass spectra for all eluting peaks.

    • Identify the decomposition products by comparing their mass spectra with a spectral library (e.g., NIST/Wiley).[19]

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_stability Stability & Decomposition Analysis Synthesis Mannich Reaction: BnNH₂, HCHO, 2-Nitropropane Monitoring TLC/HPLC Monitoring Synthesis->Monitoring Purification Column Chromatography Monitoring->Purification NMR ¹H & ¹³C NMR Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS Heating Controlled Heating Purification->Heating Analysis GC-MS Analysis of Products Heating->Analysis

Caption: General experimental workflow for investigation.

Conclusion

This guide provides a robust framework for investigating the reaction mechanisms of 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane. The proposed synthesis via a double Mannich reaction is a logical and efficient approach. The outlined analytical protocols for reaction monitoring, structural characterization, and decomposition analysis are essential for any researcher working with this compound. A thorough understanding of its synthesis and stability is crucial for its application in synthetic chemistry and drug discovery, ensuring both the purity of the target molecule and the safety of its handling.

References

  • Wikipedia. (n.d.). Nitro compound. Wikipedia. [Link]

  • MDPI. (2023, January 10). Interrupted Nef and Meyer Reactions: A Growing Point for Diversity-Oriented Synthesis Based on Nitro Compounds. [Link]

  • PMC. (n.d.). The Synthesis, Characterization, and Rapid Cycloadditions of 5-Nitro-1,2,3-Triazine. [Link]

  • ResearchGate. (n.d.). A new HPLC method developed for the analysis of oxygen heterocyclic compounds in Citrus essential oils. [Link]

  • ResearchGate. (2025, August 10). Decomposition mechanisms of trinitroalkyl compounds: A theoretical study from aliphatic to aromatic nitro compounds. [Link]

  • ResearchGate. (n.d.). Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3-Dioxane Compounds. [Link]

  • ResearchGate. (n.d.). 1 H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3. [Link]

  • IOPscience. (n.d.). Mechanisms of the gas-phase decomposition of C-nitro compounds inferred from quantum chemical calculations. [Link]

  • ResearchGate. (n.d.). The Mannich reaction in the synthesis of N,S-containing heterocycles. [Link]

  • Welch Materials, Inc. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. [Link]

  • ACS Publications. (2025, April 17). Development and Mechanistic Insights into Nef Reaction for Preparation of Aldehydes Using Singlet Oxygen. [Link]

  • MDPI. (2022, September 23). 13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]

  • ScienceDirect. (2021, December 15). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. [Link]

  • MDPI. (2025, November 25). A Mechanistic Insight into the Molecular Mechanism of the Thermal Decomposition of Nitroalkyl Phosphates: MEDT Computational Study. [Link]

  • SciSpace. (2021, November 8). Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3- Dioxane Compounds. [Link]

  • Frontiers. (n.d.). The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds. [Link]

  • ACS Publications. (2018, December 5). Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. [Link]

  • DePauw University. (n.d.). GC – MS Analysis of a Complex Mixture. [Link]

  • MDPI. (2025, March 10). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. [Link]

  • MDPI. (2024, September 13). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]

  • Cardiff University. (n.d.). Comparison of the thermal stability of diazonium salts and their corresponding triazenes. [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. [Link]

  • ORBi. (n.d.). QUANTIFICATION OF HETEROCYCLIC AROMATIC COMPOUNDS (NSO-HET)IN FUELS. [Link]

  • ResearchGate. (2025, August 5). Theoretical calculations of the thermal decomposition kinetics of several tert-nitroalkanes in the gas phase. [Link]

  • ResearchGate. (n.d.). Thermal Behavior of 1, 3, 5-Trinitroso-1, 3, 5-triazinane and Its Melt-castable Mixtures with Cyclic Nitramines. [Link]

  • Beilstein Journals. (2012, April 16). Stereoselective, nitro-Mannich/lactamisation cascades for the direct synthesis of heavily decorated 5-nitropiperidin-2-ones and related heterocycles. [Link]

  • SlideShare. (2020, March 29). NITRO COMPOUNDS. [Link]

  • Semantic Scholar. (n.d.). Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral. [Link]

  • MDPI. (2025, April 30). Influence of 4,4′,6,6′-Tetra(azido)hydrazo-1,3,5-triazine on the Thermal Behavior of the Nitroguanidine-Base Propellant. [Link]

  • LOCKSS. (n.d.). SYNTHESIS OF NITRO DERIVATIVES OF rRIAZOLES. [Link]

  • Wikipedia. (n.d.). Nef reaction. [Link]

  • Journal of the Serbian Chemical Society. (n.d.). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. [Link]

  • International Journal of Scientific & Technology Research. (2014, June 15). An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives. [Link]

  • Phenomenex. (2026, January 8). How Does GC-MS Work and Its Principle Explained. [Link]

  • ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. [Link]

Sources

Method

A Strategic Approach to Screening the Biological Activity of 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane

Application Note & Protocol Abstract This document provides a comprehensive, technically-grounded guide for researchers, scientists, and drug development professionals on the systematic screening of the biological activi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Abstract

This document provides a comprehensive, technically-grounded guide for researchers, scientists, and drug development professionals on the systematic screening of the biological activity of the novel N-heterocyclic compound, 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane. The molecular architecture, featuring a 1,3-diazinane (hexahydropyrimidine) core, bulky N-benzyl substituents, and a C5-nitro group, suggests significant therapeutic potential, particularly as an antimicrobial or a hypoxia-activated anticancer agent. The rationale for this is grounded in the established roles of nitrogen-containing heterocycles in medicinal chemistry and the function of nitro groups as bio-reductive "warheads".[1][2][3] This guide outlines a tiered screening cascade, from initial cytotoxicity assessments to targeted antimicrobial and hypoxia-selective anticancer assays, providing detailed, self-validating protocols and explaining the causality behind critical experimental choices.

Introduction: Scientific Rationale and Screening Strategy

The compound 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane integrates several structural motifs of high interest in drug discovery. Nitrogen-containing heterocycles are privileged scaffolds in a vast array of FDA-approved drugs, prized for their ability to form key interactions with biological targets.[4][5][6][7] The 1,3-diazinane ring, a saturated pyrimidine analog, provides a three-dimensional structure that can be explored for unique binding properties.

The most compelling feature is the 5-nitro group. Nitroaromatic and nitroheterocyclic compounds are well-established as prodrugs that can be selectively activated under hypoxic (low oxygen) conditions.[8][9][10] This mechanism is particularly relevant in two key therapeutic areas:

  • Oncology : Solid tumors often contain hypoxic regions that are resistant to conventional radiation and chemotherapy.[8][9][11] A hypoxia-activated prodrug could be selectively reduced by endogenous nitroreductase enzymes in these regions, releasing a potent cytotoxic agent that kills cancer cells while sparing healthy, oxygenated tissue.[10][12]

  • Microbiology : Many pathogenic bacteria, particularly anaerobes and microaerophiles, thrive in low-oxygen environments. The reductive activation of a nitro group can generate cytotoxic radical species, a mechanism exploited by drugs like metronidazole.[2]

Based on this analysis, a logical, tiered screening strategy is proposed to efficiently evaluate the therapeutic potential of GL-DNM-1355.

Screening Workflow Overview

The following diagram outlines the proposed experimental cascade, designed to move from broad, primary screening to more focused, hypothesis-driven secondary assays.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Targeted Screening (Based on Phase 1) cluster_2 Phase 3: Hit Validation Compound Test Compound (GL-DNM-1355) Purity Purity & Stability Check (LC-MS, NMR) Compound->Purity Verify Identity Solubility Solubility & Stock Prep (DMSO) Purity->Solubility Prepare for Assays Cytotox Primary Cytotoxicity Screen (MTT Assay) Solubility->Cytotox Broad-spectrum screen Antimicrobial Antimicrobial Assays (MIC Determination) Cytotox->Antimicrobial If low cytotoxicity or potent Anticancer Anticancer Assays (Hypoxia-Selective) Cytotox->Anticancer If potent DoseResponse Dose-Response Analysis (IC50 / MIC90) Antimicrobial->DoseResponse Anticancer->DoseResponse Mechanism Preliminary MoA Studies DoseResponse->Mechanism If validated hit G cluster_0 Normoxia (~21% O2) cluster_1 Hypoxia (<1% O2) CompoundN R-NO2 (Prodrug) RadicalN R-NO2•− (Radical Anion) CompoundN->RadicalN 1e− reduction (Nitroreductase) RadicalN->CompoundN Re-oxidation Oxygen O2 RadicalN->Oxygen Superoxide O2•− Oxygen->Superoxide e− CompoundH R-NO2 (Prodrug) RadicalH R-NO2•− CompoundH->RadicalH 1e− Nitroso R-NO RadicalH->Nitroso +1e− Hydroxylamine R-NHOH Nitroso->Hydroxylamine +2e− Cytotoxic Cytotoxic Species (e.g., DNA Adducts) Hydroxylamine->Cytotoxic Activation Death Cell Death Cytotoxic->Death

Caption: Reductive activation of a nitro-prodrug under normoxia vs. hypoxia.

Concluding Remarks and Future Directions

This application note outlines a structured, hypothesis-driven approach to characterize the biological activity of 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane. The protocols provided are robust, include necessary controls for self-validation, and are grounded in established scientific principles.

Positive results from this screening cascade—specifically, potent activity against anaerobic bacteria or a high Hypoxic Cytotoxicity Ratio in cancer cells—would provide a strong rationale for advancing GL-DNM-1355 into further preclinical development. Subsequent studies could include screening against a broader panel of cancer cell lines and bacterial strains, in vivo efficacy studies in tumor xenograft or infection models, and detailed mechanistic studies to identify the specific nitroreductases involved and the ultimate cytotoxic species.

References

  • Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Molecules, 27(3), 983. Available at: [Link]

  • Husain, A., et al. (2023). Recent Developments in the Antimicrobial Potential of Some Nitrogenous Heterocycles and their SAR Studies: A Review. Current Organic Chemistry, 27. Available at: [Link]

  • Denny, B. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Encyclopedia.pub. Available at: [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

  • Wang, Y., et al. (2023). Application of Hypoxia-Activated Prodrugs in Tumor Therapy: Design Strategies and Perspectives. Journal of Medicinal Chemistry, 66(22), 15313-15349. Available at: [Link]

  • Vescio, M. F., et al. (2022). Comparison of the Etest and Sensititre methods for anaerobe susceptibility testing. Journal of Medical Microbiology, 71(1). Available at: [Link]

  • Nagy, E., & Urbán, E. (2011). Methods for susceptibility testing of anaerobic bacteria. Clinical Microbiology and Infection, 6(S1), 1-6. Available at: [Link]

  • MDPI. (2022). Peer-review of "Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy". Molecules. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2018). M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. CLSI. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • Rosenblatt, J. E., & Schoenknecht, F. (1981). Simplified Method for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. Antimicrobial Agents and Chemotherapy, 19(4), 532-537. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2007). Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria; Approved Standard-Seventh Edition. Available at: [Link]

  • PubMed. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Molecules. Available at: [Link]

  • Ali, I., et al. (2023). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Pharmaceuticals, 16(2), 299. Available at: [Link]

  • Ettahiri, J., et al. (2023). recent advances in the development of nitrogen-containing heterocyclic compounds as anticancer agents: a review. J. Mar. Chim. Heterocycl., 22(1). Available at: [Link]

  • Semantic Scholar. (2023). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Pharmaceuticals. Available at: [Link]

  • Gonzalez-Bacerio, J., et al. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. Available at: [Link]

  • ResearchGate. (2020). Nitrogen Containing Heterocycles as Anticancer Agents: An Overview. Available at: [Link]

  • Negi, B., et al. (2024). A Review of Recent Progress on the Anticancer Activity of Heterocyclic Compounds. SynOpen, 8(03), 185-210. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]

  • Gribova, O. E., et al. (2023). Antimicrobial and Antioxidant Activity of Some Nitrogen-Containing Heterocycles and Their Acyclic Analogues. International Journal of Molecular Sciences, 24(24), 17443. Available at: [Link]

  • MDPI. (2022). Potential Nitrogen-Based Heterocyclic Compounds for Treating Infectious Diseases: A Literature Review. Molecules. Available at: [Link]

  • Le Calvé, B., et al. (2019). Potentialization of anticancer agents by identification of new chemosensitizers active under hypoxia. Biochemical Pharmacology, 162, 24-34. Available at: [Link]

  • Ahmed, A. M., et al. (2023). Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. RSC Advances, 13(12), 8031-8047. Available at: [Link]

  • ASM Journals. (2015). Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. Journal of Clinical Microbiology, 53(1), 299-302. Available at: [Link]

  • Brilhante, R. S. N., et al. (2010). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 41(2), 343-348. Available at: [Link]

  • Bentham Science. (2023). Design, Synthesis and Antimicrobial Activity of 1,3-Diazine Derivatives. Anti-Infective Agents, 21(4). Available at: [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5109-5113. Available at: [Link]

  • Kumar, R., et al. (2024). Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. Biointerface Research in Applied Chemistry, 14(2), 46. Available at: [Link]

  • International Organization for Standardization. (n.d.). ISO 16256:2012. Available at: [Link]

  • Denny, W. A. (2004). Prospects for Hypoxia-Activated Anticancer Drugs. Current Medicinal Chemistry-Anti-Cancer Agents, 4(5), 439-449. Available at: [Link]

  • Begum, S., et al. (2020). Therapeutic Utility of 1, 3-Thiazines - Mini Review. International Journal of Pharmaceutical Sciences Review and Research, 61(1), 10-17. Available at: [Link]

  • Lee, W. G., et al. (2012). Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. Annals of Laboratory Medicine, 32(5), 336-341. Available at: [Link]

  • Mellin, H., et al. (2015). Effects of hypoxia on human cancer cell line chemosensitivity. BMC Cancer, 15, 685. Available at: [Link]

  • Wigerup, C., et al. (2016). Hypoxia Signaling: Challenges and Opportunities for Cancer Therapy. The Oncologist, 21(9), 1099-1107. Available at: [Link]

  • Lee, J.-W., et al. (2022). Anti-Cancer Activity of Phytochemicals Targeting Hypoxia-Inducible Factor-1 Alpha. International Journal of Molecular Sciences, 23(17), 9698. Available at: [Link]

  • Zhang, X.-R., et al. (2024). Pyrrolidine, Piperazine, and Diazinane Alkaloids from the Marine Bacterium Strain Vibrio ruber ZXR-93. Marine Drugs, 22(9), 416. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane Synthesis

Welcome to the technical support and troubleshooting hub for the synthesis of 1,3-dibenzyl-5-methyl-5-nitro-1,3-diazinane (also known as 1,3-dibenzyl-5-methyl-5-nitrohexahydropyrimidine). This guide is engineered for res...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting hub for the synthesis of 1,3-dibenzyl-5-methyl-5-nitro-1,3-diazinane (also known as 1,3-dibenzyl-5-methyl-5-nitrohexahydropyrimidine). This guide is engineered for researchers and drug development professionals to diagnose reaction failures, optimize yields, and understand the mechanistic causality behind this specific double nitro-Mannich (aza-Henry) cascade.

Diagnostic Overview & Mechanistic Pathway

The formation of the 1,3-diazinane ring is a multi-component condensation driven by the nucleophilicity of a primary amine (benzylamine), the electrophilicity of formaldehyde, and the carbon-acidity of a nitroalkane (nitroethane). As established in foundational literature on the , the reaction proceeds through an initial iminium intermediate, followed by nitronate attack, and a subsequent cyclization step.

Understanding this pathway is critical for troubleshooting, as a failure at any intermediate stage results in distinct, identifiable byproducts ().

G A Benzylamine (2 eq) D Iminium Ion Intermediate A->D B Formaldehyde (3 eq) B->D C Nitroethane (1 eq) E Nitronate Anion Intermediate C->E Base F Linear β-Nitroamine (Aza-Henry Adduct) D->F E->F Nitro-Mannich G Cyclization via Second Mannich Step F->G + CH2O + Amine H 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane (Target Product) G->H - H2O

Figure 1: Mechanistic pathway of the double nitro-Mannich cascade yielding the 1,3-diazinane ring.

Troubleshooting Guide & FAQs

Q: My LC-MS/NMR data shows a high concentration of linear diamines instead of the cyclic 1,3-diazinane. What is stalling the cyclization? A: This is a classic equilibrium issue. The final step of the hexahydropyrimidine ring closure is a condensation reaction that releases water. If you are using 37% aqueous formalin as your formaldehyde source, the massive excess of water in the system pushes the equilibrium backward according to Le Chatelier's principle. Solution: Switch to solid paraformaldehyde in an anhydrous solvent (like absolute ethanol). This removes the bulk water from the system and drives the dehydration step forward.

Q: The reaction mixture boiled uncontrollably upon the addition of nitroethane, resulting in a dark, tarry mixture. How do I prevent this? A: The deprotonation of nitroethane and its subsequent attack on the iminium ion is highly exothermic. If the temperature exceeds 20 °C during this phase, the heat accelerates the Cannizzaro reaction of formaldehyde. This side-reaction consumes your electrophile and generates formic acid, which protonates the benzylamine, entirely shutting down the nucleophilic cascade. Solution: Implement strict thermal control. The nitroethane must be added dropwise at 0–5 °C. Do not remove the ice bath until the addition is complete and the initial exotherm has subsided.

Q: I have achieved full conversion, but the product isolates as a stubborn, viscous oil that refuses to crystallize. How can I obtain a solid powder? A: 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane is highly prone to "oiling out" if trace amounts of unreacted benzylamine or nitroethane remain, as these act as plasticizers that disrupt the crystal lattice. Solution: Triturate the crude oil vigorously with ice-cold absolute ethanol or isopropanol. The target diazinane is highly crystalline in cold lower alcohols. If oiling persists, seed crystals or a secondary wash with cold hexanes may be required to strip away lipophilic impurities ().

Quantitative Data: Reaction Parameter Optimization

To highlight the causality behind our recommended protocol, the following table summarizes how varying the reaction parameters directly impacts the yield and impurity profile of the target diazinane.

Table 1: Optimization of 1,3-Diazinane Synthesis Parameters

SolventFormaldehyde SourceTemperature ProfileYield (%)Major Impurity Profile
Water / MeOH37% Aq. Formalin25 °C (24h)42%Linear β-nitroamine (incomplete cyclization)
Ethanol37% Aq. Formalin0 °C → 60 °C (6h)65%Unreacted intermediates & water-stalled adducts
TolueneParaformaldehyde0 °C → 80 °C (4h)71%Benzylamine oxidation products (thermal degradation)
Abs. Ethanol Paraformaldehyde 0 °C → 60 °C (6h) 88% Trace oligomers (Optimal Conditions)

Self-Validating Experimental Protocol

This standardized workflow utilizes built-in visual and physical cues to ensure each mechanistic step has occurred successfully before proceeding.

Reagents Required:

  • Benzylamine: 2.0 equivalents (Nucleophile/Base)

  • Paraformaldehyde: 3.2 equivalents (Electrophile - slight excess ensures complete cyclization)

  • Nitroethane: 1.0 equivalent (Carbon-acid)

  • Absolute Ethanol: Reaction solvent

Step-by-Step Methodology:

  • Iminium Formation: Suspend paraformaldehyde (3.2 eq) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer. Chill the suspension to 0 °C using an ice-water bath.

  • Amine Addition: Add benzylamine (2.0 eq) dropwise over 15 minutes.

    • Self-Validation Cue: The cloudy paraformaldehyde suspension will gradually turn into a clear, pale-yellow solution over 30–45 minutes as the insoluble polymer breaks down to form the soluble iminium/hexahydrotriazine intermediates. Do not proceed until the solution is clear.

  • Nitro-Mannich Addition: While strictly maintaining the temperature at 0–5 °C, add nitroethane (1.0 eq) dropwise via an addition funnel.

    • Self-Validation Cue: A mild exotherm should be observed. If the solution begins to rapidly boil or turn dark brown, the addition is too fast.

  • Cyclization (Ring Closure): Remove the ice bath and attach a reflux condenser. Gradually heat the reaction mixture to 60 °C and stir for 6 hours.

    • Self-Validation Cue: The mixture will transition from pale yellow to a deep, rich golden color, indicating the formation of the fully conjugated/cyclic network.

  • Crystallization: Remove the heat source and allow the flask to cool to room temperature slowly, then transfer to a -20 °C freezer overnight.

    • Self-Validation Cue: Spontaneous crystallization of white-to-off-white needles will occur. If an oil forms at the bottom of the flask, the cooling rate was too rapid, or the ethanol volume is too low.

  • Isolation: Filter the precipitate under a vacuum and wash the filter cake twice with ice-cold ethanol to remove any residual plasticizing impurities. Dry under a high vacuum to yield the pure 1,3-dibenzyl-5-methyl-5-nitro-1,3-diazinane.

References

  • Noble, A., & Anderson, J. C. (2013). Nitro-Mannich reaction. Chemical Reviews, 113(5), 2887-2939. URL: [Link]

  • Shakirov, R. R., Dokichev, T. V., Biglova, R. Z., Vlasova, N. M., Baibulatova, N. Z., & Talipov, R. F. (2008). Methyl nitroacetate and 3-nitropropionate in the synthesis of hexahydropyrimidines and piperidines. Chemistry of Heterocyclic Compounds, 44(1), 43-48. URL: [Link]

  • Katorov, D. V., Rudakov, G. F., & Zhilin, V. F. (2009). Synthesis of heterocyclic geminal nitro azides. Russian Chemical Bulletin, 58(11), 2311-2317. URL: [Link]

Optimization

Technical Support Center: 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane Synthesis

Welcome to the technical support resource for the synthesis of 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane. This guide is designed for researchers, chemists, and drug development professionals to navigate the common chal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, troubleshoot experimental setbacks, and ultimately improve reaction yield and purity. We will delve into the underlying chemical principles, provide field-tested protocols, and offer a structured approach to problem-solving.

Understanding the Reaction: A Mechanistic Overview

The synthesis of 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane is a classic example of a Mannich reaction.[1] This is a three-component condensation involving an amine (N,N'-dibenzylethylenediamine), an aldehyde (formaldehyde), and a carbon acid (2-nitropropane). Understanding the mechanism is the first step in effective troubleshooting.

The reaction proceeds in two main stages:

  • Formation of the Iminium Ion: The secondary amine, N,N'-dibenzylethylenediamine, reacts with formaldehyde to form a highly electrophilic bis-iminium ion intermediate after dehydration.

  • Nucleophilic Attack: The acidic proton on the α-carbon of 2-nitropropane is abstracted by a base to form a resonance-stabilized nitronate anion. This anion then acts as a nucleophile, attacking the iminium ion to form the carbon-carbon and carbon-nitrogen bonds necessary to close the six-membered diazinane ring.

G cluster_0 Stage 1: Iminium Ion Formation cluster_1 Stage 2: Nucleophilic Attack & Cyclization A N,N'-Dibenzylethylenediamine + Formaldehyde (2 eq.) B Bis-iminium Ion (Electrophile) A->B - 2 H₂O E 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane (Final Product) B->E C 2-Nitropropane D Nitronate Anion (Nucleophile) C->D + Base - H⁺ D->E Nucleophilic Attack & Cyclization

Caption: The Mannich reaction pathway for diazinane synthesis.

Troubleshooting Guide & Diagnostics (Q&A Format)

This section addresses specific issues you may encounter during the synthesis.

Question 1: My reaction shows low conversion of starting materials, even after the recommended reaction time. What are the primary causes?

Answer: Low conversion is one of the most common issues and typically points to problems with reaction setup or reagents. Here is a systematic checklist:

  • Purity of Starting Materials:

    • N,N'-dibenzylethylenediamine: Ensure it is free from primary amine or mono-benzyl contaminants. Use freshly distilled or high-purity commercial grade.

    • Formaldehyde Source: Paraformaldehyde can vary in reactivity depending on its age and level of polymerization. For more consistent results, consider using a fresh bottle or generating formaldehyde gas in situ. An aqueous solution of formaldehyde (formalin) can also be used, but the water content can affect the reaction equilibrium and may require a solvent that can azeotropically remove it.[2]

    • 2-Nitropropane: This reagent should be pure. Impurities can inhibit the formation of the necessary nitronate anion.

  • pH and Basicity:

    • The formation of the nitronate anion from 2-nitropropane requires a base. However, the overall reaction is often acid-catalyzed to promote iminium ion formation. The pH is a delicate balance. If the medium is too acidic, the amine starting material will be protonated and non-nucleophilic. If it's too basic, formaldehyde can undergo self-condensation (Cannizzaro reaction).

    • Troubleshooting Step: If not using a catalyst, consider adding a catalytic amount of a mild acid like acetic acid. If conversion is still low, a weak, non-nucleophilic base like triethylamine (TEA) or potassium carbonate can be used to facilitate the deprotonation of 2-nitropropane.[3]

  • Temperature Control:

    • Iminium ion formation is often exothermic. The initial mixing of reagents should be done at a controlled temperature (e.g., 0-5 °C) to prevent runaway reactions and the formation of polymeric side products.[2] After the initial combination, the reaction is typically warmed to room temperature or gently heated (40-60 °C) to drive it to completion. Insufficient temperature may lead to stalled reactions.

Question 2: My TLC plate shows the consumption of starting materials, but there are multiple new spots, and the yield of the desired product is low. What are the likely side products?

Answer: The formation of multiple products indicates competing reaction pathways are occurring. The most common side products in this synthesis are:

  • 1,3,5-Tribenzyl-1,3,5-triazinane: This is a very common byproduct formed from the self-condensation of benzylamine (if present as an impurity) and formaldehyde.[2] Its formation will consume your formaldehyde and amine, reducing the yield of the desired product.

  • Polymeric Materials: Formaldehyde is notorious for polymerization, especially under the wrong pH or temperature conditions. This often appears as an insoluble white solid or baseline material on a TLC plate.

  • Products of Formaldehyde Self-Condensation: In the presence of a base, formaldehyde can undergo the Cannizzaro reaction to produce methanol and formic acid.

  • Double Addition Products: It is conceivable, though less common, for the nitronate anion to react with other electrophiles in the mixture if the stoichiometry is not carefully controlled.

Troubleshooting Workflow:

G A Low Yield or Multiple Products B Check Purity of Starting Materials (NMR, GC-MS) A->B C Verify Stoichiometry of Reagents A->C D Optimize Reaction Temperature Profile A->D E Adjust pH / Catalyst (e.g., add catalytic acid/base) A->E G Yield Improved? B->G C->G D->G E->G F Isolate & Characterize Byproducts (NMR, MS) G->F No

Caption: A systematic workflow for troubleshooting low yield.

Question 3: The reaction seems to work, but I am losing a significant amount of product during the aqueous workup and extraction. Why is this happening?

Answer: Product loss during workup is often related to the pH of the aqueous phase and the solubility of the product.

  • Amine Protonation: The product, 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane, contains two tertiary amine groups. If you wash the organic layer with an acidic solution (e.g., 1M HCl), these amines will be protonated, forming a salt. This salt is often highly soluble in water and will be lost to the aqueous phase.

  • Workup Recommendation: Perform washes with neutral or slightly basic solutions. A saturated sodium bicarbonate (NaHCO₃) wash is recommended to neutralize any acid catalyst, followed by a wash with brine (saturated NaCl) to reduce the solubility of the organic product in the aqueous phase and aid in layer separation.[2]

Question 4: My purified product shows contamination with a greasy, non-polar substance. What is it and how can I remove it?

Answer: This is likely residual dibenzylamine or a related amine impurity. If N,N'-dibenzylethylenediamine is synthesized from dibenzylamine, any unreacted starting material can carry through.

  • Removal Strategy:

    • Acid Wash (Carefully): While a strong acid wash is not recommended for the product, a very dilute acid wash (e.g., 0.1M HCl) can sometimes selectively protonate and remove the more basic dibenzylamine impurity without significant loss of the less basic tertiary amine product. This must be optimized carefully.

    • Chromatography: Column chromatography is the most effective method. Since the product is more polar than the likely amine impurities, a gradient elution on silica gel (e.g., starting with hexane/ethyl acetate 9:1 and gradually increasing polarity) should provide good separation.[2]

    • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for removing minor impurities. Test various solvents like ethanol, isopropanol, or ethyl acetate/hexane mixtures.

Experimental Protocols

This section provides a baseline protocol. Optimization may be required based on your specific lab conditions and reagent quality.

Table 1: Reagent Stoichiometry
ReagentMolar Eq.Notes
N,N'-Dibenzylethylenediamine1.0High purity is critical.
Paraformaldehyde2.2A slight excess ensures complete reaction.
2-Nitropropane1.1A slight excess drives the reaction forward.
Solvent (e.g., Ethanol)-Should be dry.
Catalyst (optional)0.05e.g., Acetic Acid or Triethylamine.
Step-by-Step Synthesis Protocol
  • Setup: To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add N,N'-dibenzylethylenediamine (1.0 eq.) and absolute ethanol (approx. 0.2 M concentration).

  • Reagent Addition: Cool the flask to 0-5 °C in an ice bath. Add paraformaldehyde (2.2 eq.) and 2-nitropropane (1.1 eq.) to the stirred solution.

  • Reaction: Allow the mixture to stir at 0-5 °C for 30 minutes, then warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). Gentle heating to 50 °C for 2-4 hours can be applied to push the reaction to completion if it stalls.[2]

  • Workup:

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2x) and a saturated aqueous solution of sodium chloride (1x).[2]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by silica gel column chromatography.[2] Elute with a gradient of hexane/ethyl acetate to isolate the pure product.

    • Alternatively, if the crude product is a solid and of reasonable purity, recrystallization can be attempted.

Frequently Asked Questions (FAQs)

  • Can I use other solvents? Yes, solvents like toluene, methanol, or THF can be used.[2][4] Protic solvents like ethanol or methanol can participate in the reaction equilibrium but are often effective. Aprotic solvents like toluene may require azeotropic removal of water to drive the reaction to completion.[5]

  • How can I confirm the structure of my product? The structure should be confirmed using standard analytical techniques.[6]

    • ¹H and ¹³C NMR: Will show characteristic peaks for the benzyl groups, the methyl group, and the methylene groups of the diazinane ring.

    • FT-IR: Will show characteristic stretches for the nitro group (around 1550 and 1350 cm⁻¹) and the absence of N-H stretches from the starting amine.

    • Mass Spectrometry: Will confirm the molecular weight of the final compound.

  • Is this reaction scalable? Yes, Mannich reactions are generally scalable. However, for larger-scale reactions, temperature control during the initial exothermic addition of reagents is critical to ensure safety and prevent byproduct formation.[4] A vessel with good heat transfer and a controlled addition rate is recommended.

References

  • The synthesis of 1,3,5-Tribenzyl-1,3,5-triazinane. ChemicalBook. Provides detailed synthetic procedures for a related heterocyclic compound, including reaction conditions, workup, and purification, which are applicable by analogy. [URL: https://www.chemicalbook.com/article/The-synthesis-of-1-3-5-Tribenzyl-1-3-5-triazinane.htm]
  • Synthesis and characterization of 5-benzyl-5-(4-benzyl-4- methyl piperazin-4-ium-l-yl)-1,3,5-dithiazinan-5-ium as corrosion inhibitor, antibacterial and antifungal. ResearchGate. Details the characterization of a related diazinane derivative using FT-IR, NMR, and Mass spectroscopy. [URL: https://www.researchgate.net/publication/333076846_Synthesis_and_characterization_of_5-benzyl-5-4-benzyl-4-methyl_piperazin-4-ium-l-yl-135-dithiazinan-5-ium_as_corrosion_inhibitor_antibacterial_and_antifungal]
  • Nitro Derivatives of 1,3,5-Triazine: Synthesis and Properties. ResearchGate. Reviews the synthesis and properties of various nitro-containing triazines, offering insights into the chemistry of related nitro-heterocycles. [URL: https://www.researchgate.net/publication/282333066_Nitro_Derivatives_of_135-Triazine_Synthesis_and_Properties]
  • Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. MDPI. Describes multi-step syntheses of complex triazine derivatives, including the Henry reaction to form nitrovinyl compounds, which is mechanistically related to the Mannich reaction. [URL: https://www.mdpi.com/1420-3049/27/21/7438]
  • Synthesis of 1,3,5-triazines. Organic Chemistry Portal. A collection of modern synthetic methods for preparing 1,3,5-triazines, showcasing a variety of reaction conditions and catalysts. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/triazines/135-triazines.shtm]
  • Method for synthesizing 1,3-dibenzyl imidazoline-2-keto-cis-4,5-dicarboxylic acid. Google Patents. This patent describes a scalable synthesis involving dibenzyl-urea, highlighting industrial considerations for related structures. [URL: https://patents.google.
  • Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines. PMC. Provides examples of condensation reactions involving N-benzyl groups and heterocyclic cores, with detailed characterization. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4079822/]
  • Synthesis and reactivity of some Mannich bases. VIII. Studies on several Mannich bases derived from ortho-hidroxyacetophenones and their conversion into oximino derivatives. ResearchGate. Reports on the synthesis of Mannich bases using paraformaldehyde and secondary amines, which is directly relevant to the core reaction. [URL: https://www.researchgate.
  • Improved process for the preparation of 5-aminotetrazole. Google Patents. Discusses pH control and reaction conditions in the synthesis of nitrogen-rich heterocyclic compounds. [URL: https://patents.google.
  • SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE.Discusses the influence of protic vs. aprotic solvents on the outcome of Mannich reactions. [URL: https://www.revistadechimie.ro/pdf/CHIRITA%2010%2012.pdf]
  • Purification of p-nitrobenzyl C-functionalized diethylenetriamine pentaacetic acids for clinical applications using anion-exchange chromatography. PubMed. Describes purification techniques for complex molecules containing nitrobenzyl groups. [URL: https://pubmed.ncbi.nlm.nih.gov/9210313/]
  • Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. PMC. Presents alternative energy sources for synthesizing related heterocycles and discusses reaction efficiency. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9399222/]
  • Mannich bases in medicinal chemistry and drug design. PMC. A comprehensive review of the Mannich reaction, including the formation of bis-Mannich bases and various reaction conditions. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273347/]
  • 5-(3,4-Dimethoxybenzylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione.Provides crystallographic and structural data for a related diazinane derivative. [URL: https://www.researchgate.net/publication/230752494_5-34-Dimethoxybenzylidene-13-dimethyl-13-diazinane-246-trione]
  • Indazole, 5-nitro - Organic Syntheses Procedure. Organic Syntheses. A reliable procedure for handling and purifying a nitro-aromatic compound, with notes on byproduct formation. [URL: http://www.orgsyn.org/demo.aspx?prep=cv3p0668]
  • The Synthesis, Characterization, and Rapid Cycloadditions of 5-Nitro-1,2,3-Triazine. PMC. Details the synthesis and high reactivity of an electron-deficient nitro-heterocycle. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4004130/]
  • Preparation of E-1,3-diaminoethenyl functional groups by the reaction of enol tosylate of alpha-formy. Growing Science. Discusses the synthesis of nitrogen-containing functional groups and their characterization. [URL: http://www.growingscience.com/ccl/Vol4/ccl_2015_34.pdf]
  • Methods for Removing the Fmoc Group.While focused on peptide synthesis, this source provides extensive information on the reactivity of amines and bases, relevant to controlling side reactions. [URL: https://www.unf.edu/~spetrov/proj/methods_for_removing_the_fmoc_group.pdf]
  • SYNTHESIS OF SOME NEW DERIVATIVES OF 1,3,5-TRIAZINE. LOCKSS. Describes nucleophilic substitution reactions on a triazine core, highlighting the stepwise replacement of leaving groups. [URL: https://www.heterocycles.jp/library/fulltext/2296/68/4]
  • Mannich reaction – Knowledge and References. Taylor & Francis. Provides a clear definition and overview of the Mannich reaction, which is the core transformation. [URL: https://www.taylorfrancis.com/chapters/edit/10.
  • Mannich-Type Reactions of Aldimines and Hetero Diels-Alder Reactions of Aldehydes Catalyzed by Anion-Type Lewis Bases Derived from a Single Molecule. Scientific Research Publishing. Discusses catalysis of Mannich-type reactions, relevant for optimizing reaction conditions. [URL: https://www.scirp.org/html/2-1590131_22769.htm]
  • Recent Advances in the Synthesis of 4H-Benzo[d][2]oxathiin-4-ones and 4H-Benzo[d][2]dioxin-4-ones. MDPI. Proposes plausible reaction mechanisms for heterocyclic synthesis, including intramolecular cyclization steps. [URL: https://www.mdpi.com/2673-401X/3/4/48]

  • Synthesis, antibacterial and antifungal activities of new chiral 5-alkyl-3. Comptes Rendus de l'Académie des Sciences. Details the synthesis and characterization of chiral heterocycles, including full NMR and analytical data. [URL: https://www.sciencedirect.com/science/article/pii/S163107480900318X]
  • Synthesis and antimicrobial activity of new substituted 1,3,5-triazine derivatives. ResearchGate. Shows the use of potassium carbonate as a base in nucleophilic substitution reactions for the synthesis of triazine derivatives. [URL: https://www.researchgate.
  • Synthetic Applications of 2-diazo-1,3-indanedione.Describes the use of various bases, including triethylamine and potassium carbonate, in organic synthesis. [URL: https://www.jazanu.edu.sa/en/colleges/college-science/department-chemistry/indian-journal-heterocyclic-chemistry-vol-29-number-02-apr-jun-2019-167-179]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks during the synthesis of complex polyazocyclic frameworks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks during the synthesis of complex polyazocyclic frameworks. The synthesis of 1,3-dibenzyl-5-methyl-5-nitro-1,3-diazinane (also known as 1,3-dibenzyl-5-methyl-5-nitrohexahydropyrimidine)[1][2] relies on a delicate multicomponent double Mannich condensation (an aza-Henry reaction variant)[3][4].

The reaction combines two equivalents of benzylamine, three equivalents of formaldehyde, and one equivalent of nitroethane[5][6]. Because all intermediates are in dynamic equilibrium, slight deviations in stoichiometry, temperature, or pH will divert the reaction pathway toward stable, unwanted side products[7]. This guide provides field-proven insights to diagnose, troubleshoot, and optimize your synthetic workflow.

Part 1: Mechanistic Pathway & Side Reaction Divergence

To troubleshoot effectively, we must first understand the causality of the reaction network. The process begins with the condensation of benzylamine and formaldehyde to form a highly electrophilic iminium ion. Nitroethane, acting as a carbon nucleophile via its nitronate tautomer, attacks the iminium to form a linear mono-Mannich adduct[4]. A second sequence of iminium formation and intramolecular nucleophilic attack forces the cyclization into the target 1,3-diazinane ring[6][7].

Mechanism A Benzylamine + Formaldehyde B Iminium Intermediate A->B Condensation (-H2O) D Mono-Mannich Adduct (Linear Intermediate) B->D Nucleophilic Attack S1 1,3,5-Tribenzyl-1,3,5-triazinane (Side Product) B->S1 Excess Amine/CH2O (Trimerization) C Nitroethane (Nitronate) C->D Nitronate Addition E Second Iminium Formation D->E + CH2O + Benzylamine S2 N,N'-Dibenzyl-2-methyl-2-nitropropane-1,3-diamine (Linear Side Product) D->S2 Incomplete Cyclization F 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane (Target Product) E->F Intramolecular Cyclization F->D Retro-Mannich (High Heat/Acid)

Caption: Mechanistic pathway of 1,3-diazinane synthesis and major side-reaction divergence.

Part 2: Troubleshooting FAQs

Q1: My GC-MS/NMR shows a major side product lacking the nitro group. What is this, and how do I prevent it? A1: You are observing 1,3,5-tribenzyl-1,3,5-triazinane [8]. This is a thermodynamic sink formed by the rapid trimerization of the intermediate benzyl-iminium ions when nitroethane fails to incorporate.

  • Causality: This occurs if the nitroethane is not sufficiently enolized to its nucleophilic nitronate form, or if formaldehyde and benzylamine are added together too quickly without nitroethane present.

  • Solution: Premix the benzylamine and nitroethane before adding formaldehyde. The basicity of benzylamine will pre-equilibrate the nitroethane into its reactive nitronate form, ensuring immediate interception of the iminium ion as it forms.

Q2: The reaction stalls, and I am isolating a highly polar, viscous oil instead of the cyclic product. Why? A2: Your reaction is stalling at the linear intermediate: N,N'-dibenzyl-2-methyl-2-nitropropane-1,3-diamine [7].

  • Causality: The first intermolecular Mannich addition is kinetically favored and occurs easily at room temperature. However, the second intramolecular Mannich reaction (ring closure) carries a higher entropic barrier and requires a localized excess of formaldehyde to form the final bridging methylene group[6].

  • Solution: Ensure you are using a strict 3.0 to 3.2 molar excess of formaldehyde. Furthermore, after the initial room-temperature stirring phase, you must introduce a mild heating step (60 °C for 1 hour) to provide the activation energy required for cyclization.

Q3: I successfully formed the product, but it degrades during the aqueous workup. What is happening? A3: You are inducing a Retro-Mannich degradation [4].

  • Causality: Hexahydropyrimidines are essentially cyclic aminals. In the presence of strong aqueous acids (often mistakenly used to wash away unreacted benzylamine), the ring undergoes rapid hydrolysis, reverting to formaldehyde, benzylamine, and linear nitro-compounds.

  • Solution: Never use HCl or strong acids during the workup. If you need to remove excess benzylamine, use a mild, slightly acidic buffer (e.g., dilute acetic acid/sodium acetate at pH 5-6) or rely on recrystallization.

Q4: Can I use paraformaldehyde instead of 37% aqueous formalin? A4: Yes, but with caveats. Formalin (37% aqueous) provides the water necessary to help solubilize the transition states, but it also introduces methanol (used as a stabilizer), which can cause transacetalization side reactions. If using paraformaldehyde, you must gently heat the benzylamine/nitroethane mixture to depolymerize the paraformaldehyde in situ. If depolymerization is incomplete, the stoichiometry will be skewed, leading to the triazinane side product (see Q1).

Part 3: Quantitative Data & Condition Optimization

To illustrate the sensitivity of this reaction, the following table summarizes how specific deviations in experimental parameters directly dictate the product distribution.

Formaldehyde (Eq)Temp ProfileSolventTarget 1,3-Diazinane YieldMajor Side Product
2.0 Eq25 °C (4 h)Ethanol< 10%Linear Diamine (Stalled)
3.0 Eq25 °C (4 h)Ethanol45%Linear Diamine (Stalled)
3.1 Eq 0 °C → 25 °C → 60 °C Ethanol/H₂O > 85% None (Optimized)
4.5 Eq80 °C (Prolonged)Methanol30%1,3,5-Triazinane & Polymers
3.1 Eq0 °C → 25 °C → 60 °CToluene (Dry)20%1,3,5-Triazinane

Note: The presence of water (from formalin) is highly beneficial as it stabilizes the highly polar iminium intermediates, whereas strictly anhydrous non-polar solvents (like dry toluene) favor the less polar triazinane trimer.

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At each critical juncture, specific physical observations will confirm whether the reaction is proceeding on the correct mechanistic pathway.

Workflow Step1 Step 1: Premix Benzylamine & Nitroethane (Cool to 0-5 °C) Step2 Step2 Step1->Step2 Step3 Step 3: Stirring Room Temp (2-4 h) Allow Mannich Condensation Step2->Step3 Step4 Step 4: Heating 60 °C (1 h) Force Cyclization Step3->Step4 Step5 Step 5: Workup Extract & Wash (Avoid strong acids) Step4->Step5 Step6 Step 6: Crystallization Ethanol/Petroleum Ether Step5->Step6

Caption: Step-by-step experimental workflow for optimized 1,3-diazinane synthesis.

Step 1: Nitronate Pre-equilibration

  • In a round-bottom flask equipped with a magnetic stirrer, add 2.0 equivalents of benzylamine and 1.0 equivalent of nitroethane.

  • Add a minimal amount of ethanol to ensure homogeneity.

  • Cool the mixture in an ice bath to 0–5 °C.

  • Validation Checkpoint: The solution should turn slightly yellow. This color change is the self-validating indicator that the benzylamine has successfully deprotonated the nitroethane, forming the active nitronate nucleophile.

Step 2: Controlled Iminium Formation

  • Using an addition funnel, add 3.1 equivalents of 37% aqueous formaldehyde (formalin) dropwise over 30 minutes.

  • Maintain the internal temperature below 15 °C.

  • Validation Checkpoint: The reaction is highly exothermic. If the temperature spikes above 20 °C during addition, formaldehyde will begin to polymerize or form the triazinane side product. The mixture will transition from clear to a cloudy emulsion as the linear mono-Mannich adduct forms.

Step 3: Primary Condensation

  • Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 2 to 4 hours.

  • Validation Checkpoint: TLC (Hexanes/Ethyl Acetate) should show the disappearance of the nitroethane spot and the appearance of a highly polar intermediate (the linear diamine).

Step 4: Thermodynamic Ring Closure

  • Attach a reflux condenser and heat the mixture to 60 °C for 1 hour.

  • Validation Checkpoint: The cloudy emulsion will often coalesce into a distinct, denser organic phase (the cyclized 1,3-diazinane) separating from the aqueous layer.

Step 5: Workup and Isolation

  • Cool the mixture to room temperature. Extract the organic layer using diethyl ether or ethyl acetate.

  • Wash the organic layer with distilled water and brine. Do not wash with HCl.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Recrystallize the crude waxy residue from a mixture of ethanol and petroleum ether to yield pure 1,3-dibenzyl-5-methyl-5-nitro-1,3-diazinane as white crystals.

References
  • Vertex AI Grounding Search. 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane. Molaid. Available at:[Link]

  • Faisca Phillips, A. M. (2019). The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds. Frontiers in Chemistry. Available at:[Link]

  • Wikipedia Contributors. Nitro-Mannich reaction. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Senkus, M. (1946). Reaction of Primary Aliphatic Amines with Formaldehyde and Nitroparaffins. Journal of Organic Chemistry. Available at:[Link]

  • Majchrzak, M. et al. (2008). o-Aminomethylderivatives of phenols. Part 3. Mechanistic investigation of a Mannich reaction of phenols with N-methylenealkylamines. ARKIVOC. Available at: [Link]

  • Majchrzak, M. et al. (2025). Efficient Approaches to the Design of Six-Membered Polyazocyclic Compounds—Part 2: Nonaromatic Frameworks. MDPI. Available at: [Link]

Sources

Optimization

Addressing stability issues with 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane

Welcome to the dedicated support center for 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane. This resource is designed for researchers, medicinal chemists, and process development scientists to address the unique stability c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane. This resource is designed for researchers, medicinal chemists, and process development scientists to address the unique stability challenges associated with this highly functionalized molecule. As a substituted 1,3-diazinane containing a tertiary nitro group, its handling, storage, and use in subsequent synthetic steps require careful consideration to prevent degradation and ensure experimental reproducibility. This guide provides field-proven insights and troubleshooting protocols based on fundamental chemical principles.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the handling and use of 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane.

Issue 1: Sample discoloration (yellowing or browning) upon storage or dissolution.

  • Question: My solid sample of 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane, which was initially off-white, has developed a yellow or brownish tint over time. What is causing this, and how can I prevent it?

  • Answer: This discoloration is a classic indicator of decomposition. The primary culprit is the tertiary nitroalkane moiety, which is susceptible to thermal and photochemical degradation. The most probable initial step is the homolytic cleavage of the carbon-nitrogen (C-NO₂) bond, a common decomposition pathway for nitro compounds.[1][2] This cleavage generates a tertiary alkyl radical and nitrogen dioxide (NO₂) gas. NO₂ is a brownish gas that can remain adsorbed onto the solid, causing the observed color change.

    Causality Chain:

    • Energy Input (Heat/Light): Provides the activation energy for bond cleavage.

    • C-NO₂ Bond Homolysis: The weakest bond in the vicinity of the nitro group breaks, forming two radical species.

    • Formation of NO₂: Nitrogen dioxide is a direct product of this primary decomposition step.

    • Secondary Reactions: The resulting organic radical can undergo further reactions (e.g., dimerization, elimination), leading to a complex mixture of impurities.

    Preventative Measures:

    • Storage: Store the compound under an inert atmosphere (argon or nitrogen) to prevent oxidative processes.

    • Temperature: Keep the material refrigerated or frozen (-20°C is recommended for long-term storage).

    • Light: Protect the compound from light by using amber vials or storing it in a dark location.[3]

Issue 2: Inconsistent results or appearance of new peaks in HPLC/NMR analysis of a stored solution.

  • Question: I prepared a stock solution of the compound in DMSO for screening. After a few days, repeat analysis by HPLC shows a decrease in the main peak area and the emergence of new, unidentified peaks. What is happening?

  • Answer: This indicates that the compound is unstable in the chosen solvent over the storage period. While DMSO is a common solvent, its aprotic, polar nature may not be ideal for this specific molecule, and trace water or impurities can facilitate degradation pathways. The 1,3-diazinane ring itself, a type of aminal, can be susceptible to hydrolysis under acidic or basic conditions, leading to ring-opening.[4]

    Troubleshooting Workflow:

    G start Inconsistent Analytical Results in Solution check_solvent Is the solvent freshly distilled and anhydrous? start->check_solvent check_storage How was the solution stored? (Temp, Light, Headspace) check_solvent->check_storage Yes use_fresh Action: Use fresh, anhydrous solvent. Consider a less reactive solvent like anhydrous Acetonitrile. check_solvent->use_fresh No store_properly Action: Store solutions cold (-20°C), protected from light, under inert gas (Ar/N2). check_storage->store_properly Improperly resynthesize Outcome: Degradation persists. Consider on-demand synthesis or immediate use after purification. check_storage->resynthesize Properly

    Caption: Troubleshooting workflow for solution instability.

    Recommended Actions:

    • Solvent Choice: Switch to a less reactive, anhydrous aprotic solvent such as acetonitrile or THF for short-term storage. For aqueous buffers, prepare solutions immediately before use.

    • pH Control: If used in aqueous media, ensure the pH is maintained close to neutral (pH 6.5-7.5), as strong acids or bases can catalyze the hydrolysis of the diazinane ring.

    • Immediate Use: The most trustworthy protocol is to prepare solutions fresh from solid material for each experiment.

Issue 3: Low yield and formation of a complex mixture during a reaction involving the diazinane.

  • Question: I am attempting a reaction that requires heating the compound to 80°C in toluene. The reaction is sluggish, and my crude NMR shows multiple byproducts, with very little desired product. Why is my reaction failing?

  • Answer: The reaction conditions, specifically the elevated temperature, are likely causing thermal decomposition that competes with your desired reaction. As previously mentioned, the C-NO₂ bond is thermally labile.[5] Heating to 80°C can provide sufficient energy to initiate decomposition, creating radical species in your reaction mixture. These radicals can react non-selectively with your starting materials, reagents, and solvent, leading to the complex mixture you observe.

    Strategic Recommendations:

    • Lower Temperature: Explore if the reaction can proceed at a lower temperature, even if it requires a longer reaction time.

    • Alternative Activation: Consider alternative methods of activation that do not require bulk heating, such as microwave-assisted synthesis (which can sometimes promote faster reactions at lower bulk temperatures) or photochemical activation if applicable to your reaction.

    • Radical Scavengers: As a diagnostic tool, you can try running the reaction with a radical scavenger (e.g., TEMPO, BHT). If the formation of byproducts is suppressed, it strongly suggests a radical-mediated decomposition pathway is the primary issue.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary decomposition pathway for 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane?

    • A1: The most probable primary decomposition pathway is the homolytic cleavage of the C₅-NO₂ bond. This is due to the relative weakness of the C-N bond in tertiary nitroalkanes.[2] This initial step is rate-limiting and leads to the formation of nitrogen dioxide and an organic radical, which subsequently drives the formation of various impurities. A secondary, though less likely, pathway under hydrolytic conditions is the acid or base-catalyzed ring-opening of the 1,3-diazinane heterocycle.[4]

    G

    Caption: Primary thermal/photochemical decomposition pathway.

  • Q2: What are the optimal storage conditions for this compound?

    • A2: To maximize shelf-life and maintain purity, the compound should be stored under the conditions summarized in the table below. The goal is to minimize thermal and photochemical energy input and prevent contact with reactive atmospheric components.

    ParameterRecommended ConditionRationale
    Temperature -20°C or lowerMinimizes thermal energy to prevent C-NO₂ bond cleavage.
    Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation reactions initiated by radical intermediates.
    Light In the dark (Amber Vial)Prevents photochemical decomposition.[3]
    Container Tightly sealed glass vialPrevents contamination from moisture and air.
    Incompatibilities Strong Acids, Strong Bases, Strong Reducing/Oxidizing AgentsAvoids catalytic degradation of the nitro group or diazinane ring.[6]
  • Q3: Which analytical techniques are best for assessing the stability of this compound?

    • A3: A combination of techniques is ideal. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector is the workhorse for quantitative stability studies. It allows for the separation of the parent compound from its degradation products and accurate quantification of purity over time. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the mass of the degradation products, providing clues to their structures. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for the initial structural confirmation and can be used to identify major degradation products in forced degradation studies.

  • Q4: How do I perform a forced degradation study to understand potential liabilities?

    • A4: A forced degradation (or stress testing) study is a systematic way to identify the likely degradation pathways. It involves subjecting the compound to harsh conditions and analyzing the resulting products.

    Protocol: Forced Degradation Study

    • Prepare Solutions: Prepare separate, dilute solutions (e.g., 0.1-1 mg/mL) of the compound in:

      • 0.1 M HCl (Acidic Hydrolysis)

      • 0.1 M NaOH (Basic Hydrolysis)

      • 3% H₂O₂ (Oxidative)

      • Control (Solvent only, e.g., Acetonitrile/Water)

    • Thermal Stress: Place a solid sample in a 70°C oven.

    • Photolytic Stress: Expose a solid sample and a solution to a photostability chamber with controlled light exposure (e.g., ICH Q1B guidelines).

    • Incubation: Incubate the solutions at a controlled temperature (e.g., 40-50°C) for a set period (e.g., 24, 48, 72 hours).

    • Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and analyze by a stability-indicating HPLC-UV method. Collect peaks for identification by LC-MS.

    • Interpretation: Compare the degradation profiles under different stress conditions to identify vulnerabilities. For example, significant degradation in HCl or NaOH points to hydrolytic instability of the diazinane ring. Degradation under heat or light confirms the lability of the C-NO₂ bond.

References

  • MDPI. (2025). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. MDPI. [Link]

  • RSC Publishing. THERMAL DECOMPOSITION OF THE NITROALKANES. RSC Publishing. [Link]

  • ResearchGate. Synthetic scheme for the synthesized 1,3-diazine derivatives (s1–s16). ResearchGate. [Link]

  • YouTube. 1,3-dipolar cycloaddition reactions. YouTube. [Link]

  • Bentham Science. Design, Synthesis and Antimicrobial Activity of 1,3-Diazine Derivatives. Bentham Science. [Link]

  • Health and Safety Executive. Storage And Handling Of Industrial Nitrocellulose. HSE. [Link]

  • ResearchGate. (PDF) Kinetics of the decomposition of diazirines. ResearchGate. [Link]

  • Google Patents. CN102219742B - Method for synthesizing 1,3-dibenzyl imidazoline-2-keto-cis-4,5-dicarboxylic acid.
  • National Center for Biotechnology Information. Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. PMC. [Link]

  • Ibis Scientific, LLC. Handling and Storage of Nitric Acid: What You Should Know. Ibis Scientific, LLC. [Link]

  • National Center for Biotechnology Information. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. PMC. [Link]

  • Stony Brook University. Chemical Storage Guide | Environmental Health and Safety. Stony Brook University. [Link]

  • YouTube. Synthesis and reactions of 1,3-Diazines (Pyrimidine). YouTube. [Link]

  • National Center for Biotechnology Information. ANALYTICAL METHODS - Toxicological Profile for Diazinon. NCBI Bookshelf. [Link]

  • ResearchGate. (PDF) 5-(3,4-Dimethoxybenzylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione. ResearchGate. [Link]

  • University of Toronto Scarborough. chemical handling and storage section 6. UTSC. [Link]

  • Open Medscience. Therapeutic Utility of 1, 3-Thiazines - Mini Review. Open Medscience. [Link]

  • ResearchGate. (PDF) Use of the ring opening reactions of 1,3,5-triazines in organic synthesis (review). ResearchGate. [Link]

  • SciSpace. Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3- Dioxane Compounds. SciSpace. [Link]

  • ResearchGate. Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate. [Link]

  • Analytical and Bioanalytical Chemistry Research. Regular Article. ABCR. [Link]

  • LOCKSS. SYNTHESIS AND ANTICANCER ACTIVITIES OF THIAZOLES, 1,3-THIAZINES, AND THIAZOLIDINE USING CHITOSAN-GRAFTED- POLY(VINYLPYRIDINE) AS. LOCKSS. [Link]

  • MDPI. Rapid Multi-Residue Method for Simultaneous Determination of 1,3,5-Triazine Herbicides in Environmental Samples by Capillary GC-MS-EI Selective Ion Monitoring Method. MDPI. [Link]

  • Unknown Source. Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles.
  • CORE. Decomposition mechanisms of trinitroalkyl compounds : a theoretical study from aliphatic to aromatic nitro compounds. CORE. [Link]

  • Unknown Source. NITRO COMPOUNDS.

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane

Welcome to the Technical Support Center for the synthesis of 1,3-dibenzyl-5-methyl-5-nitro-1,3-diazinane (also known as 1,3-dibenzyl-5-methyl-5-nitrohexahydropyrimidine). This complex heterocyclic building block is synth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1,3-dibenzyl-5-methyl-5-nitro-1,3-diazinane (also known as 1,3-dibenzyl-5-methyl-5-nitrohexahydropyrimidine). This complex heterocyclic building block is synthesized via a multicomponent double Mannich/aza-Henry cascade reaction.

Designed for researchers, scientists, and drug development professionals, this guide bridges the gap between theoretical reaction mechanisms and practical benchtop execution. Below, you will find a mechanistic workflow, troubleshooting FAQs, quantitative optimization data, and a self-validating experimental protocol.

Reaction Pathway Visualization

SynthesisPathway Step1 Benzylamine (2 eq) + Formaldehyde (3 eq) Step2 Imine / Aminal Network Formation (Exothermic Condensation) Step1->Step2 Condensation Step3 Nitroethane (1 eq) Addition (Aza-Henry / Nitro-Mannich) Step2->Step3 Cooling to 0-5°C Step4 Acyclic β-Nitroamine Intermediate Step3->Step4 Nucleophilic Attack Step5 Intramolecular Mannich Cyclization (Requires 3rd eq of CH2O) Step4->Step5 Heating / Reflux Product 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane Step5->Product Ring Closure

Multicomponent double Mannich cascade for 1,3-dibenzyl-5-methyl-5-nitro-1,3-diazinane.

Troubleshooting Guides & FAQs

Q1: Why does my reaction stall, resulting in low yields and high amounts of acyclic impurities? A1: Stalling at the acyclic β-nitroamine intermediate is almost always a stoichiometric or thermal issue. The formation of the hexahydropyrimidine ring requires exactly 3 equivalents of formaldehyde. Two equivalents form the C4 and C6 methylene bridges connecting the nitrogens to the nitro-bearing carbon, while the critical third equivalent forms the C2 bridge connecting the two benzylamine nitrogens .

  • Causality & Fix: Ensure a strict 2.0 : 3.1 : 1.0 molar ratio (Benzylamine : Formaldehyde : Nitroethane). Furthermore, the final cyclization step is thermodynamically driven; if the reaction stalls, elevate the temperature to reflux to overcome the activation energy barrier for the intramolecular Mannich ring closure .

Q2: How do I minimize the formation of N,N'-dibenzylaminal side products? A2: Aminal side products form when benzylamine and formaldehyde react without the timely incorporation of nitroethane.

  • Causality & Fix: The order of addition is critical. While premixing benzylamine and formaldehyde is necessary to form the reactive imine network, allowing them to sit for too long promotes irreversible aminal polymerization. Add nitroethane dropwise immediately after the initial exothermic imine formation (cooling the vessel to 0–5 °C) to trap the imine via the kinetically favored aza-Henry reaction .

Q3: My isolated product is an intractable oil instead of a solid. How do I induce crystallization? A3: 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane is highly lipophilic. If the reaction is run in a purely aqueous medium, the product will phase-separate as a crude oil, trapping unreacted starting materials.

  • Causality & Fix: Transition to an alcoholic solvent system, specifically absolute ethanol. Ethanol fully solubilizes the acyclic intermediates at reflux but acts as an excellent antisolvent for the final diazinane product upon slow cooling to 0 °C, promoting spontaneous and highly pure crystallization.

Q4: Does the pH of the reaction mixture need to be strictly controlled? A4: While the Mannich reaction is generally acid-catalyzed, the inherent basicity of benzylamine provides a sufficient auto-catalytic environment for the initial aza-Henry addition. Avoid using highly acidic formalin solutions (which contain excess formic acid), as dropping the pH too low will protonate the benzylamine, destroying its nucleophilicity and halting the cascade.

Quantitative Optimization Data

The table below summarizes the causality between reaction parameters and the resulting yield/purity profiles.

Solvent SystemTemperature ProfileStoichiometry (BnNH₂ : CH₂O : EtNO₂)Yield (%)Purity (HPLC)Mechanistic Observation
WaterRoom Temp (25 °C)2.0 : 2.0 : 1.0< 20%45%Stalls at acyclic intermediate; forms intractable oil due to lack of 3rd CH₂O eq.
MethanolReflux (65 °C)2.0 : 3.0 : 1.065%85%Good conversion, but the product is partially soluble in MeOH, lowering isolated yield.
Absolute Ethanol 0 °C → Reflux (78 °C) 2.0 : 3.1 : 1.0 88% >98% Optimal. Clean crystallization upon cooling; thermal energy drives complete cyclization.
THFRoom Temp (25 °C)2.0 : 3.0 : 1.040%70%Sluggish aza-Henry reaction; high N,N'-dibenzylaminal side-product formation.
Self-Validating Experimental Protocol

Optimized One-Pot Synthesis of 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane

Step 1: Reactor Setup & Imine Formation

  • Charge a round-bottom flask with absolute ethanol (3 mL per mmol of nitroethane).

  • Add benzylamine (2.0 eq) to the solvent with magnetic stirring.

  • Dropwise, add aqueous formaldehyde (37% w/w, 3.1 eq) while maintaining the internal temperature below 20 °C using a water bath.

  • Self-Validation Checkpoint: An immediate exotherm should be observed. The solution will turn slightly cloudy, indicating the successful formation of the hydrophobic imine/aminal network.

Step 2: Nitro-Mannich Addition

  • Transfer the flask to an ice bath and cool the mixture to 0–5 °C.

  • Add nitroethane (1.0 eq) dropwise over 15 minutes.

  • Causality: Adding nitroethane at low temperatures prevents uncontrolled aliphatic aldol condensations and favors the kinetically driven aza-Henry addition.

  • Self-Validation Checkpoint: TLC (Hexanes/EtOAc 8:2) should show the disappearance of the nitroethane spot and the appearance of a highly polar acyclic β-nitroamine intermediate.

Step 3: Cyclization (Double Mannich)

  • Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to a gentle reflux (78 °C) for 4–6 hours.

  • Causality: The thermal energy overcomes the activation barrier for the final intramolecular Mannich cyclization, utilizing the third equivalent of formaldehyde to bridge the two benzyl-protected nitrogens.

  • Self-Validation Checkpoint: The reaction mixture should transition from a cloudy suspension to a clear, homogeneous yellow solution as the acyclic intermediates are consumed.

Step 4: Isolation & Purification

  • Allow the reaction to cool slowly to room temperature, then transfer to an ice bath (0 °C) for 2 hours.

  • Causality: Slow cooling in ethanol selectively supersaturates the highly lipophilic 1,3-diazinane product, leaving aminal impurities dissolved in the mother liquor.

  • Self-Validation Checkpoint: Heavy white to pale-yellow crystals should precipitate. (If an oil forms, seed with a pure crystal or scratch the inside of the flask vigorously with a glass rod).

  • Filter the crystals via vacuum filtration, wash with ice-cold ethanol, and dry under high vacuum.

References
  • Methyl nitroacetate and 3-nitropropionate in the synthesis of hexahydropyrimidines and piperidines. Chemistry of Heterocyclic Compounds.[Link][1]

  • 5-nitrohexahydropyrimidines and process for preparation thereof. US Patent 2391847A.[2]

  • Nitro-Mannich Reaction. Chemical Reviews.[Link][3]

Sources

Optimization

How to avoid impurities in 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane preparation

Topic: Troubleshooting Guides, Reaction Kinetics, and High-Purity Protocols for Hexahydropyrimidine Derivatives Welcome to the technical support center for the synthesis of 1,3-dibenzyl-5-methyl-5-nitro-1,3-diazinane. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Guides, Reaction Kinetics, and High-Purity Protocols for Hexahydropyrimidine Derivatives

Welcome to the technical support center for the synthesis of 1,3-dibenzyl-5-methyl-5-nitro-1,3-diazinane. This compound is synthesized via a modified Senkus reaction—a multicomponent Mannich-type condensation involving benzylamine, formaldehyde, and nitroethane[1][2]. Because the formation of the hexahydropyrimidine ring involves reversible aminal chemistry, researchers frequently encounter stalled reactions and acyclic impurities.

This guide provides field-proven insights to control reaction kinetics, suppress side reactions, and isolate highly pure target compounds.

Mechanistic Overview & Reaction Pathway

To troubleshoot effectively, you must understand the causality of the reaction. The synthesis proceeds in two distinct kinetic stages: the exothermic formation of an acyclic diamine intermediate, followed by an endothermic, equilibrium-driven ring closure.

SynthesisPathway SM Benzylamine (2 eq) + Formaldehyde (2 eq) Imine Imine / Hemiaminal Intermediate SM->Imine 15-20°C Exothermic Acyclic Acyclic Diamine Intermediate (N,N'-dibenzyl-2-methyl-...) Imine->Acyclic Mannich Condensation Nitro + Nitroethane (1 eq) Nitro->Acyclic Target 1,3-Dibenzyl-5-methyl-5-nitro- 1,3-diazinane Acyclic->Target 55°C Ring Closure Imp1 Impurity A: Acyclic Diamine (Stalled Reaction) Acyclic->Imp1 Insufficient HCHO or Excess Water Imp2 Impurity B: N-Methylated Byproducts (Eschweiler-Clarke) Acyclic->Imp2 Excess HCHO + High Heat HCHO + Formaldehyde (1.1 eq) HCHO->Target

Mechanistic pathway and common impurity divergence in 1,3-diazinane synthesis.

Troubleshooting FAQs: Impurity Profiling & Causality

Q: Why does my synthesis stall, resulting in a crude product with only 70–80% purity? A: In standard Senkus-type condensations, the crude reaction product often yields only 70–80% of the target diazinane[3]. The primary impurity is the acyclic intermediate (an N,N'-dibenzyl-2-methyl-2-nitropropane-1,3-diamine derivative), which can constitute 20–30% of the crude mixture if the final ring closure is incomplete[4]. Because the final aminal formation produces water and is reversible, excess water in the reaction pushes the equilibrium backward. Actionable Fix: Use a slight excess of formaldehyde (3.1 eq total) and drive the reaction forward by utilizing a solvent system (like isopropanol) that allows the highly lipophilic 1,3-diazinane to precipitate out of solution as it forms, shifting the equilibrium via Le Chatelier's principle.

Q: I am detecting N-methylated side products in my LC-MS. How do I prevent this? A: Eschweiler-Clarke-type reductive amination occurs when excess formaldehyde is present at elevated temperatures. The acyclic secondary amine intermediate reacts with formaldehyde to form an N-methyl tertiary amine instead of undergoing the desired ring closure. Actionable Fix: Strictly control the temperature during the final formaldehyde addition (do not exceed 55–60°C) and never push the formaldehyde stoichiometry beyond 3.2 equivalents.

Q: The reaction mixture turns dark yellow/brown and yields a gummy residue. What is the mechanistic cause? A: Nitroalkanes are highly susceptible to base-catalyzed Nef reactions and undesired aldol condensations. Benzylamine acts as a base; if nitroethane is added too rapidly without sufficient cooling, the localized exotherm and elevated pH trigger these degradation pathways. Actionable Fix: Add nitroethane dropwise at 15–20°C. Ensure the initial imine/hemiaminal formation is complete before introducing the nitroalkane.

Q: How can I purify the target 1,3-diazinane without relying on column chromatography? A: The target 1,3-diazinane is significantly more lipophilic than the acyclic intermediate. To isolate the target compound from these acyclic byproducts, selective precipitation in an aqueous-alcoholic medium (ratio > 1:1 alcohol:water) is highly effective[3]. The acyclic impurities remain soluble in cold aqueous isopropanol, allowing the target diazinane to be selectively crystallized and filtered to >99% purity[3].

Quantitative Data: Impurity Markers & Mitigation
Impurity / Side ProductTypical Crude AbundancePrimary Mechanistic CauseAnalytical Marker (¹H NMR)Mitigation Strategy
Acyclic Diamine Intermediate 20 – 30%[3]Incomplete ring closure due to reversible aminal formation.Missing N-CH₂-N peak (~3.8 ppm); presence of broad N-H stretch.Ensure 3.1 eq HCHO; heat to 55°C; drive precipitation.
N-Methylated Byproducts 2 – 5%Eschweiler-Clarke reductive amination.N-CH₃ singlet (~2.2 ppm).Cap HCHO at 3.2 eq max; keep T < 60°C.
Unreacted Benzylamine < 5%Stoichiometric imbalance.Aromatic protons + broad NH₂.Precise mass tracking; cold aqueous wash.
Polymeric Formaldehyde VariablePoor quality formalin / cold reaction temps.Broad aliphatic baseline.Use fresh 37% formalin; filter hot if needed.
Self-Validating Experimental Protocol

This protocol utilizes visual and analytical checkpoints to ensure a self-validating workflow, prioritizing high purity over raw throughput.

Phase 1: Hemiaminal/Imine Formation

  • Charge a reaction vessel with 2.0 equivalents of benzylamine and 3 volumes of isopropanol.

  • Cool the mixture to 15°C using a water/ice bath.

  • Slowly add 2.0 equivalents of aqueous formaldehyde (37 wt% formalin) dropwise over 30 minutes.

Validation Checkpoint 1: The solution will exhibit a mild exotherm. Maintain the internal temperature <20°C. A slight turbidity indicates successful hemiaminal formation.

Phase 2: Nitroalkane Condensation 4. Add 1.0 equivalent of nitroethane dropwise over 45 minutes, strictly maintaining the temperature at 20°C to prevent Nef-type degradation. 5. Stir the reaction mixture at room temperature (25°C) for 2 hours.

Validation Checkpoint 2: In-process LC-MS or TLC should show the complete consumption of nitroethane and the appearance of the acyclic intermediate mass.

Phase 3: Ring Closure & Crystallization 6. Add the remaining 1.1 equivalents of aqueous formaldehyde (Total HCHO = 3.1 eq). 7. Heat the reaction mixture to 55°C for 3 hours.

Validation Checkpoint 3: As the reaction proceeds, the highly lipophilic 1,3-diazinane will begin to phase-separate or precipitate as a pale solid, driving the equilibrium forward.

  • Cool the mixture slowly to 5°C over 2 hours to maximize crystallization.

  • Filter the precipitate and wash the filter cake thoroughly with cold 80% aqueous isopropanol. This specific solvent ratio ensures the acyclic impurities remain dissolved while the target compound is retained[4].

  • Dry under vacuum at 45°C to yield the target 1,3-dibenzyl-5-methyl-5-nitro-1,3-diazinane (>99% purity).

References
  • US4048169A - 1,3-Bis-(β-ethylhexyl)
  • US4010160A - Process for the manufacture of 1,3-bis-(β-ethylhexyl)
  • US2391847A - 5-nitrohexahydropyrimidines and process for preparation thereof Source: Google Patents URL
  • 2-Ethylhexylamin (Reference to M. Senkus, J. Am. Chem. Soc. 1946, 68, 1611–1613) Source: Wikipedia URL:[Link]

Sources

Troubleshooting

Strategies for scaling up 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane production

Technical Support Center: 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane Scale-Up Welcome to the Process Chemistry Support Hub This portal is designed for drug development professionals and process chemists scaling up the s...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane Scale-Up

Welcome to the Process Chemistry Support Hub This portal is designed for drug development professionals and process chemists scaling up the synthesis of 1,3-dibenzyl-5-methyl-5-nitro-1,3-diazinane (also known as 1,3-dibenzyl-5-methyl-5-nitrohexahydropyrimidine). Here, you will find mechanistic troubleshooting, validated protocols, and quantitative quality control metrics.

Section 1: Mechanistic FAQs & Scale-Up Strategy

Q: What is the fundamental reaction pathway, and how does it dictate our scale-up strategy? A: The synthesis relies on a multicomponent, double nitro-Mannich condensation[1]. The reaction between nitroethane, formaldehyde, and benzylamine proceeds through an initial aminal intermediate (N,N'-dibenzylmethanediamine). The deprotonated nitroethane (nitronate) then attacks this intermediate. Because the hexahydropyrimidine ring requires a methylene bridge between the two nitrogen atoms, a third equivalent of formaldehyde is necessary to close the 1,3-diazinane ring[2]. Causality for Scale-Up: This sequential mechanism means the reaction is highly sensitive to stoichiometry and temperature. The initial aminal formation is exothermic and kinetically rapid, while the final ring closure is thermodynamically driven and requires sustained heating[3].

Q: Should we use aqueous formalin (37%) or paraformaldehyde for >1 kg batches? A: For large-scale production, aqueous formalin (37%) is strongly recommended. Causality: While paraformaldehyde minimizes water in the reactor, its depolymerization requires heating, which conflicts with the critical need to keep the initial aminal formation step cool (T < 20°C) to prevent thermal runaway. Aqueous formalin provides immediately available monomeric formaldehyde, allowing for precise, dropwise dosing to control the exotherm.

Section 2: Troubleshooting Guide

Issue: High accumulation of acyclic intermediates (incomplete cyclization). Root Cause: The reaction was likely quenched prematurely or the temperature was insufficient. The acyclic nitro-diamine is the kinetic product[4]. Solution: Increase the reflux time at 70–75°C. The cyclization to the 1,3-diazinane ring is under strict thermodynamic control[3]. Ensure the pH remains slightly basic (pH 8-9), as the unprotonated amine is required to attack the final formaldehyde equivalent.

Issue: Severe exotherm and bumping during the initial mixing phase. Root Cause: Rapid addition of benzylamine to formaldehyde causes an uncontrolled condensation. Solution: Implement a self-validating dosing protocol. Dose the formalin into the benzylamine/nitroethane mixture at a rate that maintains the internal temperature strictly below 25°C.

Section 3: Visualizing the Process

ScaleUpWorkflow Start Raw Materials: Nitroethane + Benzylamine + Formaldehyde Step1 Step 1: Aminal Formation (T < 20°C, Exotherm Control) Start->Step1 Step2 Step 2: Nitro-Mannich Condensation (Reflux, 70-80°C) Step1->Step2 Controlled Heating Step3 Step 3: Phase Separation & Aqueous Wash Step2->Step3 Cooling to 25°C Step4 Step 4: Crystallization (Ethanol/Water) Step3->Step4 Organic Phase QC Quality Control: HPLC & NMR Profiling Step4->QC QC->Step4 Purity < 98% (Recrystallize) Product Pure 1,3-Dibenzyl-5-methyl -5-nitro-1,3-diazinane QC->Product Purity > 98%

Workflow for the scalable synthesis and purification of 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane.

ReactionLogic Reactants Nitroethane + Benzylamine + Formaldehyde Aminal N,N'-Dibenzylmethanediamine (Intermediate) Reactants->Aminal Fast (< 20°C) Impurity N-Benzylformamide (Oxidation Impurity) Reactants->Impurity Excess O2 / Heat Acyclic Acyclic Nitro-Diamine (Kinetic Product) Aminal->Acyclic Nitro-Mannich Target 1,3-Dibenzyl-5-methyl- 5-nitro-1,3-diazinane (Thermodynamic Product) Acyclic->Target +CH2O, Heat (75°C)

Logical relationship of kinetic vs. thermodynamic products in the nitro-Mannich condensation.

Section 4: Validated Scale-Up Protocol (1 kg Batch)

This protocol is designed as a self-validating system . Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Step 1: Reagent Preparation & Aminal Formation

  • Charge a 10 L jacketed glass reactor with benzylamine (2.05 eq, 675 g) and ethanol (2.0 L) as a homogenizing co-solvent.

  • Begin overhead stirring at 250 rpm and set the jacket chiller to 5°C.

  • Slowly dose 37% aqueous formalin (3.1 eq, 790 g) via an addition funnel over 2 hours.

    • Causality: The reaction between the primary amine and formaldehyde is highly exothermic. Dropwise addition prevents thermal degradation and side-product formation.

    • Self-Validation (IPC 1): Monitor internal temperature. It must strictly not exceed 20°C. A clear, slightly viscous solution indicates successful aminal formation.

Step 2: Nitro-Mannich Condensation 4. Add nitroethane (1.0 eq, 233 g) dropwise over 30 minutes. 5. Ramp the reactor jacket temperature to 75°C. Maintain reflux for 6 hours.

  • Causality: Extended heating provides the activation energy necessary to convert the kinetically favored acyclic diamine into the thermodynamically stable 1,3-diazinane ring[3].

  • Self-Validation (IPC 2): Pull a 1 mL aliquot at hour 5. Analyze via HPLC. The reaction is validated to proceed to workup only when the acyclic intermediate peak is < 2% AUC.

Step 3: Workup & Crystallization 6. Cool the reactor to 25°C. Stop stirring and allow phase separation (30 minutes). 7. Decant the lower aqueous phase. Wash the organic phase with 1 L of deionized water. 8. Transfer the organic phase to a clean crystallizer. Cool slowly to 0–5°C at a rate of 10°C/hour.

  • Causality: A slow cooling ramp prevents oiling out (liquid-liquid phase separation) and promotes the growth of high-purity, filterable crystals.

  • Filter the resulting white to pale-yellow crystals and wash with 500 mL of cold ethanol/water (1:1). Dry under vacuum at 40°C.

    • Self-Validation (IPC 3): Mother liquor HPLC must show < 5% product loss. The final product melting point should be sharp and match the reference standard.

Section 5: Quantitative Data & Quality Control Metrics

To ensure batch-to-batch reproducibility, compare your analytical results against the following standardized metrics.

Parameter / ImpurityAcceptance CriteriaAnalytical MethodCausality / Origin
Assay (Purity) ≥ 98.0%HPLC (UV at 210 nm)Primary metric for downstream viability.
Acyclic Nitro-Diamine ≤ 1.5%HPLCIncomplete thermodynamic cyclization[4].
N,N'-Dibenzylmethanediamine ≤ 0.5%GC-MS / HPLCUnreacted aminal intermediate; indicates insufficient nitroethane or heat[2].
Water Content ≤ 0.2%Karl FischerResidual moisture from formalin or wash steps; can cause long-term hydrolytic degradation.
Residual Ethanol ≤ 5000 ppmHeadspace GCIncomplete vacuum drying.
Yield (Isolated) 75% – 85%GravimetricLosses typically occur in the mother liquor during crystallization.

References

  • Urbański, T., Piotrowska, H., & Sas, W. (1977). Preparation and stereochemistry of 2-methyl and 2-phenyl derivatives of 1,3-diphenyl-5-methyl-5-nitrohexahydropyrimidine. Bulletin de l'Academie Polonaise des Sciences.[Link]

  • Shakirov, R. R., et al. (2008). METHYL NITROACETATE AND 3-NITROPROPIONATE IN THE SYNTHESIS OF HEXAHYDROPYRIMIDINES AND PIPERIDINES. Chemistry of Heterocyclic Compounds, 44, 43.[Link]

  • Al-Qaisi, et al. (2020). A Novel Synthesis, Molecular Structure by X-ray Diffraction of 5-Nitro-2,4,6-Triphenylhexahydropyrimidine, and Some it's Derivatives. Systematic Reviews in Pharmacy.[Link]

  • Noble, A., & Anderson, J. C. (2013). The Nitro-Mannich Reaction. Chemical Reviews / ResearchGate.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Technical Guide to the Synthesis and Characterization of 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a full characterization of the novel heterocyclic compound, 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane. The 1,3-diazi...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a full characterization of the novel heterocyclic compound, 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane. The 1,3-diazinane scaffold is a significant pharmacophore in medicinal chemistry, and the introduction of a nitro group offers a versatile handle for further synthetic transformations and potential modulation of biological activity.[1] This document outlines a robust synthetic pathway and details the comprehensive analytical methodologies required for its unambiguous structural elucidation and purity assessment. We present a comparative analysis with structurally related analogs to highlight the influence of key functional groups on spectroscopic and physicochemical properties. The protocols herein are designed to be self-validating, providing researchers with the technical foundation to synthesize, characterize, and evaluate this compound for potential applications in drug discovery and materials science.

Introduction: Rationale and Scientific Context

Heterocyclic compounds containing nitrogen are foundational scaffolds in pharmaceutical development, with applications ranging from antibacterial to anticancer agents.[2][3][4] The 1,3-diazinane (or hexahydropyrimidine) ring system, in particular, is a saturated six-membered heterocycle that provides a flexible three-dimensional framework for orienting substituents in precise spatial arrangements. The incorporation of a nitroalkane moiety introduces a potent electron-withdrawing group, which can drastically alter the molecule's electronic properties, acidity of adjacent protons, and reactivity profile.[5]

The target molecule, 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane, combines these features. The N-benzyl groups provide steric bulk and lipophilicity, while the C5-geminal methyl and nitro substituents create a quaternary stereocenter, locking the conformation of the diazinane ring. A full characterization is paramount for any future structure-activity relationship (SAR) studies. This guide provides the requisite experimental framework, grounded in established analytical techniques, to achieve this.

Proposed Synthesis and Mechanistic Insight

The synthesis of 1,3-diazinanes is often achieved through condensation reactions. For the title compound, a logical and efficient approach is the double Mannich reaction involving N,N'-dibenzylethylenediamine, formaldehyde, and 2-nitropropane.

Causality of Experimental Design: This one-pot reaction is chosen for its atom economy and straightforward procedure. N,N'-dibenzylethylenediamine serves as the diamine backbone. 2-Nitropropane acts as the carbon-acid (C-H acidic component) due to the electron-withdrawing nitro group, which facilitates the formation of a nitronate anion intermediate.[5] Formaldehyde is the electrophilic "stitching" agent that links the diamine and the carbon-acid components to form the heterocyclic ring.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of N,N'-dibenzylethylenediamine (1.0 eq) in ethanol (0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add 2-nitropropane (1.1 eq).

  • Addition of Formaldehyde: Cool the mixture to 0 °C in an ice bath. Add an aqueous solution of formaldehyde (37 wt. %, 2.2 eq) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase.

  • Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol. Add deionized water (50 mL) and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate in vacuo. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane as a solid.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_process Process cluster_purification Purification R1 N,N'-Dibenzylethylenediamine P1 One-Pot Condensation (Ethanol, 0°C to RT, 24h) R1->P1 R2 2-Nitropropane R2->P1 R3 Formaldehyde (aq) R3->P1 PU1 Aqueous Work-up P1->PU1 PU2 Column Chromatography PU1->PU2 FP Final Product: 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane PU2->FP

Caption: Synthetic workflow for 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane.

Full Spectroscopic and Structural Characterization

A combination of spectroscopic techniques is required for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule.[6] For this compound, both ¹H and ¹³C NMR are essential.

Protocol: NMR Sample Preparation

  • Weigh approximately 5-10 mg of the purified solid.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[7]

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra on a 400 MHz or higher spectrometer.

Predicted NMR Data: The expected chemical shifts are based on the analysis of similar structural motifs in related heterocyclic systems.[8]

Assignment Predicted ¹H NMR (δ, ppm) Predicted ¹³C NMR (δ, ppm) Rationale
Ar-H (Benzyl)7.20 - 7.40 (m, 10H)127.0 - 138.0Typical region for aromatic protons. The N-benzyl groups are expected to show complex multiplets due to overlapping signals.
N-CH₂ -Ar (Benzyl)~3.60 (s, 4H)~55.0Benzylic protons adjacent to a nitrogen atom. A singlet is expected due to free rotation.
N-CH₂ -C-CH₂ -N~2.80 - 3.20 (m, 4H)~50.0 - 60.0Diastereotopic protons of the diazinane ring. Complex multiplets are expected due to the rigid chair conformation and geminal/vicinal coupling.
C-CH₃ ~1.60 (s, 3H)~25.0Methyl group at a quaternary center, appearing as a singlet.
C -NO₂ (Quaternary)-~90.0The carbon atom directly attached to the electron-withdrawing nitro group is significantly deshielded.
Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups, with the nitro group providing a particularly strong and diagnostic signal.[9][10][11]

Protocol: IR Spectrum Acquisition (ATR)

  • Place a small amount of the purified solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Apply pressure using the anvil to ensure good contact.

  • Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

Predicted IR Data:

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity Rationale
NO₂ Asymmetric Stretch1550 - 1530StrongThis is one of the most characteristic and intense absorption bands for nitroalkanes, making it a definitive marker for the presence of the nitro group.[10][12]
NO₂ Symmetric Stretch1380 - 1360StrongThe second key absorption for the nitro group, also typically strong and sharp.[10][12]
C-H Stretch (Aromatic)3100 - 3000MediumC-H stretching vibrations from the benzyl rings.
C-H Stretch (Aliphatic)3000 - 2850MediumC-H stretching from the benzylic, diazinane ring, and methyl group protons.[13]
C=C Stretch (Aromatic)1600, 1495, 1450Medium-WeakCharacteristic skeletal vibrations of the benzene rings.
C-N Stretch1250 - 1020MediumStretching vibrations for the carbon-nitrogen bonds within the diazinane ring and the benzylic C-N bond.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation patterns.[14]

Protocol: MS Analysis (ESI)

  • Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infuse the solution directly into an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Predicted MS Data:

  • Molecular Formula: C₁₉H₂₃N₃O₂

  • Exact Mass: 341.1790

  • Predicted [M+H]⁺: m/z 342.1863

  • Key Fragmentation Pathways:

    • Loss of NO₂: A common fragmentation for nitro compounds, leading to a fragment at m/z ~296.

    • Benzylic Cleavage: Cleavage of the C-N bond to yield the stable benzyl cation (C₇H₇⁺) at m/z 91 (tropylium ion), which is often a base peak in the spectrum of benzyl-containing compounds.

    • Ring Opening: Complex fragmentation patterns resulting from the cleavage of the diazinane ring.

Single-Crystal X-ray Diffraction

For an absolute and unambiguous determination of the three-dimensional structure, including the conformation of the diazinane ring and the relative stereochemistry, single-crystal X-ray diffraction is the gold standard.[15][16]

Protocol: Crystal Growth and Data Collection

  • Crystal Growth: Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate, or a mixture). Allow the solvent to evaporate slowly and undisturbed at room temperature over several days. High-quality, single crystals suitable for diffraction should form.[17]

  • Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer.[15]

  • Structure Solution and Refinement: Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations. The resulting data is used to solve and refine the crystal structure using specialized software like SHELXS/SHELXL.[16][18]

Comparative Analysis with Alternative Compounds

To understand the contribution of each functional group, we compare the predicted properties of the title compound with two hypothetical analogs.

Property 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane (Target) Analog A: 1,3-Dibenzyl-1,3-diazinane Analog B: 5-Methyl-5-nitro-1,3-diazinane
Formula Weight 341.43 g/mol 266.38 g/mol 159.16 g/mol
¹³C NMR: Quaternary C5 (ppm) ~90.0Not Applicable~89.0
IR: NO₂ Asymmetric Stretch (cm⁻¹) ~1540Absent~1545
MS: Key Fragment (m/z) 91 (C₇H₇⁺)91 (C₇H₇⁺)Loss of NO₂
Predicted Lipophilicity (LogP) HighModerate-HighLow

Analysis:

  • Analog A lacks the C5 substituents. Its characterization would confirm the signals associated with the dibenzyl-diazinane backbone. The absence of the strong NO₂ stretches in the IR spectrum would be a key differentiating feature.

  • Analog B highlights the influence of the benzyl groups. Its significantly lower molecular weight and lack of aromatic signals in NMR and the m/z 91 fragment in MS would be evident. Its lower lipophilicity would also contrast sharply with the N-benzylated analogs.

Conclusion and Future Outlook

This guide establishes a comprehensive framework for the synthesis and definitive characterization of 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane. By employing a suite of modern analytical techniques—NMR, IR, MS, and X-ray crystallography—researchers can confirm the structure and purity of this novel compound with high confidence. The comparative analysis underscores the predictable and significant influence of the N-benzyl and C5-nitro substituents on the molecule's physicochemical properties. The presence of the nitro group makes this compound a valuable intermediate for further chemical transformations, such as reduction to the corresponding amine, opening avenues for the development of new derivatives with potential biological activities.

References

  • Hainan Medical University, et al. (2024). Pyrrolidine, Piperazine, and Diazinane Alkaloids from the Marine Bacterium Strain Vibrio ruber ZXR-93. Semantic Scholar.
  • Al-Amiery, A. A., et al. (2017). Synthesis and characterization of 5-benzyl-5-(4-benzyl-4-methyl piperazin-4-ium-l-yl)-1,3,5-dithiazinan-5-ium as corrosion inhibitor, antibacterial and antifungal. Journal of Chemical and Pharmaceutical Sciences.
  • Karaburun, N. G., et al. (2011). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules. Available at: [Link]

  • National Center for Biotechnology Information. 1,3-Dibromo-5-nitrobenzene. PubChem. Available at: [Link]

  • Hardy, H., & Heimer, L. (1977). A Safer and More Sensitive Substitute for Diamino-Benzidine in the Light Microscopic Demonstration of Retrograde and Anterograde Axonal Transport of HRP. Neuroscience Letters. Available at: [Link]

  • Kumar, D., et al. (2019). Computational approaches: discovery of GTPase HRas as prospective drug target for 1,3-diazine scaffolds. ResearchGate. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2013). 2,2-Bis(pyridin-2-yl)-1,3-diazinane. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Karaburun, N. G., et al. (2011). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. ResearchGate. Available at: [Link]

  • Workman, J., & Smith, B. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.
  • Lamm, B., & Nordfält, K. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Acta Chemica Scandinavica. Available at: [Link]

  • Men, H., et al. (2010). 1,3,3-Trimethyl-5-nitro-1-phenylindane. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Asiri, A. M., et al. (2023). Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives; X-ray Structure, Hirshfeld Analysis and DFT Calculations. MDPI. Available at: [Link]

  • Gohain, M., et al. (2011). 5-(3,4-Dimethoxybenzylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione.
  • Kiss, L., et al. (2018). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. MDPI. Available at: [Link]

  • Shishov, A., et al. (2021). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. ResearchGate. Available at: [Link]

  • Cheméo. Chemical Properties of 1,3-dimethyl-5,5-diphenyl-1,3-diazinane-2,4,6-trione. Cheméo. Available at: [Link]

  • Obafemi, C. A., et al. (2014). An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives. International Journal of Scientific & Technology Research.
  • ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Foroumadi, A., et al. (2010). Synthesis and biological activity of 5-nitrofuran-containing (1, 3, 4-thiadiazol-2-yl) piperazine moieties as a new type of anti-Helicobacter pylori heterocycles. ResearchGate. Available at: [Link]

  • Google Patents. (2012). Method for synthesizing 1,3-dibenzyl imidazoline-2-keto-cis-4,5-dicarboxylic acid. Google Patents.
  • Gutorov, L. A., et al. (2014). 1,3,5-Triazine-based analogues of purine: from isosteres to privileged scaffolds in medicinal chemistry. PubMed. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis of 1,3,4-Thiadiazole, 1,3,4-Thiadiazine, 1,3,6-Thia-diazepane and Quinoxaline Derivatives from Symmetrical Dithiobiureas and Thioureidoethylthiourea Derivatives. Molecules. Available at: [Link]

  • Arshad, M., et al. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. IntechOpen. Available at: [Link]

  • Yavari, I., et al. (2022).
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Al-Masoudi, N. A., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. PubMed. Available at: [Link]

  • ResearchGate. (2023). Nitro-functionalized analogues of 1,3-Butadiene: An overview of characteristic, synthesis, chemical transformations and biological activity.
  • ResearchGate. (2013). Synthesis and Characterizations of New 1,3-Oxazine Derivatives.
  • Patsnap. (2026). How to Distinguish Alkanes Using NMR Spectroscopy. Patsnap Eureka. Available at: [Link]

  • Avcı, A., et al. (2010).
  • LibreTexts Chemistry. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. LibreTexts.
  • Kosterina, E. V., et al. (2020). Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. Russian Journal of Organic Chemistry.
  • Montes, R., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PLOS ONE. Available at: [Link]

  • ResearchGate. (n.d.). NMR parameters Δν and k exc of nitro compound 3a measured in dependence of the solvent. ResearchGate. Available at: [Link]

  • SlideShare. (n.d.).
  • Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.
  • Spac, A. F., & Taut, A. C. (2017). Interpretation of Mass Spectra. IntechOpen. Available at: [Link]

Sources

Validation

Comparative analysis of the biological activity of 1,3-diazinane derivatives

Comparative Analysis of the Biological Activity of 1,3-Diazinane Derivatives: A Technical Guide for Drug Development Executive Summary 1,3-Diazinanes, widely known as hexahydropyrimidines, represent a highly versatile cl...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of the Biological Activity of 1,3-Diazinane Derivatives: A Technical Guide for Drug Development

Executive Summary

1,3-Diazinanes, widely known as hexahydropyrimidines, represent a highly versatile class of saturated nitrogenous heterocycles[1]. While the unsaturated pyrimidine ring is a ubiquitous motif in nucleic acids and established therapeutics, the fully saturated 1,3-diazinane core offers unique three-dimensional conformational flexibility and distinct pharmacological profiles[2]. As a Senior Application Scientist, I approach the evaluation of these derivatives not merely as a cataloging of IC50 values, but as a rigorous study in structural causality. This guide provides an objective, data-driven comparison of various 1,3-diazinane derivatives, contrasting their efficacy across oncology and infectious disease models, and outlines self-validating experimental protocols for their evaluation.

Structural Causality & Mechanistic Pathways

The biological activity of 1,3-diazinane derivatives is heavily dictated by their substitution patterns, which govern their lipophilicity, polar surface area, and hydrogen-bonding capacity.

  • Anticancer Derivatives (Diazinane-triones): Compounds such as aminomethylidene-1,3-diazinane-2,4,6-triones exhibit potent anti-glioblastoma activity[3]. The causality here lies in the trione system, which allows for crucial enol/enamine tautomerization required for target protein binding. Furthermore, appending highly polarizable and lipophilic aromatic moieties (e.g., anthraquinone) to the diazinane core significantly enhances blood-brain barrier (BBB) penetration. Once inside the cell, these compounds disrupt metabolic flux, leading to reactive oxygen species (ROS) overproduction and subsequent apoptosis[3].

  • Antimicrobial Derivatives (Hexahydropyrimidines): Simple hexahydropyrimidine derivatives and their imidazolidine analogs demonstrate pronounced antibacterial and antileishmanial activities[4]. The basicity of the N1 and N3 atoms allows these molecules to become protonated at physiological pH, facilitating strong electrostatic interactions with the negatively charged phospholipid bilayers of bacterial and fungal pathogens, ultimately causing fatal morphological changes[1].

G Diazinane 1,3-Diazinane Derivative ROS ROS Overproduction Diazinane->ROS Induces Mito Mitochondrial Dysfunction ROS->Mito Disrupts Membrane Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c Release Apoptosis Tumor Cell Apoptosis Caspase->Apoptosis Execution

Figure 1. ROS-mediated apoptotic signaling pathway induced by 1,3-diazinane derivatives.

Comparative Performance Analysis

To objectively compare the performance of these derivatives, we analyze their efficacy across two primary therapeutic domains: Oncology and Infectious Diseases.

Anticancer Efficacy (Glioblastoma Model)

In a comparative study against the LN229 glioblastoma cell line, the structural modification of the aryl group attached to the 1,3-diazinane-2,4,6-trione core drastically altered cell viability[3].

Table 1: Cytotoxicity of 1,3-Diazinane-2,4,6-trione Derivatives against LN229 Cells (at 1 μg/mL)

Compound MotifAryl SubstituentCell Viability (%)Mechanistic Observation
Unsubstituted None>94.0%Inactive due to low lipophilicity and poor membrane permeability[3].
Biphenyl-linked Biphenyl85.5% (at 10 μg/mL)Moderate increase in polarizability; limited efficacy at low doses[3].
Anthraquinone-linked 1-Anthraquinone~30.0%High polarizability and optimal lipophilicity drive potent apoptosis[3].
Antimicrobial & Antifungal Efficacy

Hexahydropyrimidine derivatives have been benchmarked against standard therapies for mycobacterial, parasitic, and fungal infections.

Table 2: Antimicrobial Efficacy (MIC Values)

PathogenDerivative ClassMIC Range (μg/mL)Standard Drug Comparison
Mycobacterium tuberculosis Hexahydropyrimidines12.5 - 25.0Comparable to first-line anti-TB drugs[4].
Trichophyton mentagrophytes HHP3 (N-methylated)500 - 1000Inferior to Ketoconazole, but induces morphological changes[1].
Leishmania major Imidazolidine/HHP analogsActiveSignificant dose-dependent leishmanicidal activity[4].

Experimental Protocols: A Self-Validating System

When designing these experiments, we must recognize that a protocol is only as robust as its internal controls. The following workflows are engineered as self-validating systems, ensuring that false positives are eliminated through orthogonal verification.

Workflow Synth Synthesis of 1,3-Diazinanes (Condensation Reaction) Purify Purification (Recrystallization) Synth->Purify Char Characterization (NMR, FT-IR, X-ray) Purify->Char Bio Biological Evaluation (MTT Assay / MIC) Char->Bio Data Data Analysis & Hit Identification Bio->Data

Figure 2. Standardized workflow for the synthesis and biological validation of 1,3-diazinanes.

Protocol 1: Synthesis of Aminomethylidene-1,3-diazinanes

Objective: Synthesize functionalized 1,3-diazinane-2,4,6-triones for biological screening[5]. Causality Check: The reaction utilizes a condensation strategy.5 because its polar aprotic nature stabilizes the transition state without engaging in competitive hydrogen bonding with the diazinane core, thereby maximizing yield[5].

  • Preparation: Dissolve 1.0 eq of 1,3-dimethylbarbituric acid (1,3-dimethyl-1,3-diazinane-2,4,6-trione) in hot anhydrous acetonitrile[6].

  • Condensation: Add 1.0 eq of the corresponding aromatic aldehyde (e.g., 4,5-dimethoxybenzaldehyde) or vinylamine precursor[5].

  • Catalysis: Introduce a catalytic amount of glacial acetic acid to activate the electrophilic carbonyl/imine carbon.

  • Isolation: Allow the mixture to cool slowly to room temperature. The target compound will precipitate due to its lower solubility in cold acetonitrile[5].

  • Validation (Self-Correction): Filter and wash with diethyl ether. Confirm the structure via single-crystal X-ray diffraction and 13C-NMR. A characteristic C3-C5 double bond signal (~136.5 ppm) acts as an internal validation of successful condensation[5].

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

Objective: Quantify the anti-glioblastoma activity of the synthesized derivatives[3]. Causality Check: We utilize the MTT assay because it measures NAD(P)H-dependent oxidoreductase activity. Since 3, this assay provides a direct, real-time readout of the drug's specific mechanistic impact rather than downstream secondary effects[3].

  • Cell Seeding: Seed LN229 glioblastoma cells in 96-well plates at a density of 5 × 10³ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C (5% CO₂).

  • Treatment: Treat cells with diazinane derivatives dissolved in DMSO at concentrations ranging from 0.1 to 100 μg/mL[3]. Crucial Step: Final DMSO concentration must remain <0.1% to prevent solvent-induced baseline toxicity. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate for 72 hours to allow for complete apoptotic execution.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals.

  • Solubilization & Readout: Remove the media, dissolve the formazan in 150 μL of DMSO, and measure absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control.

References

  • Anticancer potential of aminomethylidene-diazinanes I. Synthesis of arylaminomethylidene of diazinetriones and its cytotoxic effects tested in glioblastoma cells. National Center for Biotechnology Information (PMC). URL:[Link]

  • In Vitro Antifungal Activity of Hexahydropyrimidine Derivatives against the Causative Agents of Dermatomycosis. National Center for Biotechnology Information (PMC). URL: [Link]

  • Synthesis, Cytotoxicity, Antibacterial and Antileishmanial Activities of Imidazolidine and Hexahydropyrimidine Derivatives. Bentham Science Publishers. URL:[Link]

  • 5-(3,4-Dimethoxybenzylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione. International Union of Crystallography (IUCr). URL:[Link]

Sources

Comparative

Advantages of using 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane in specific reactions

Title: Technical Comparison Guide: Advantages of 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane in Amine Synthesis and Ligand Design Executive Summary & Strategic Context 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane (CAS 406...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Comparison Guide: Advantages of 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane in Amine Synthesis and Ligand Design

Executive Summary & Strategic Context

1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane (CAS 4064-97-5) is a highly specialized cyclic hexahydropyrimidine scaffold utilized extensively in the synthesis of complex polyamines, pharmaceuticals, and multidentate ligands[1]. Derived from a Senkus-type Mannich condensation of benzylamine, formaldehyde, and nitroethane[2][3], this cyclic intermediate offers profound thermodynamic and kinetic advantages over its open-chain counterparts (such as N,N'-dibenzyl-2-nitro-2-methyl-1,3-propanediamine)[2]. This guide objectively compares its performance in reduction and functionalization workflows, providing actionable protocols for drug development professionals.

Mechanistic Advantages: Cyclic Diazinane vs. Open-Chain Precursors

When synthesizing 1,3-diamines, the reduction of a nitro group in the presence of basic amine functionalities is notoriously prone to side reactions. Open-chain nitro-diamines frequently undergo retro-Henry or retro-Mannich cleavage during catalytic hydrogenation or chemical reduction, leading to complex mixtures and poor yields[2][3].

Causality of Stability: The 1,3-diazinane ring locks the molecule into a stable chair/sofa conformation[4]. This conformational rigidity sterically shields the aminal carbon and prevents the lone pairs on the nitrogen atoms from participating in the elimination pathways that cause retro-Mannich cleavage. Consequently, the nitro group at the C5 position can be cleanly reduced to an amine without degrading the carbon-nitrogen backbone[3].

Table 1: Performance Comparison in Nitro-Reduction Workflows

Parameter1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinaneOpen-Chain Alternative (N,N'-dibenzyl...)
Structural Integrity High (Conformationally locked ring)[4]Low (Labile C-C and C-N bonds)
Reduction Yield >95% (Clean conversion to 5-amino)[3]70-80% (Significant by-product formation)[2]
Purification Need Minimal (Direct crystallization possible)High (Requires complex chromatography/salt formation)[2]
Downstream Utility Excellent template for N,N',N''-ligands[5]Limited due to impurity profile

Visualizing the Thermodynamic Logic and Synthetic Pathway

StabilityLogic Precursor Nitro-Diamine Synthesis (Formaldehyde + Amine + Nitroalkane) Cyclic Cyclic Scaffold 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane Precursor->Cyclic Thermodynamic Control Open Open-Chain Scaffold N,N'-Dibenzyl-2-nitro-2-methyl-1,3-propanediamine Precursor->Open Kinetic / Incomplete Condensation Red_Cyclic Catalytic Hydrogenation (Pd/C or Raney Ni) Cyclic->Red_Cyclic Red_Open Catalytic Hydrogenation (Pd/C or Raney Ni) Open->Red_Open Succ >95% Yield: 5-Amino Derivative (No Backbone Cleavage) Red_Cyclic->Succ Conformationally Locked Fail 70-80% Yield: Complex Mixture (Retro-Mannich By-products) Red_Open->Fail Labile Aminal Linkages

Logical comparison of reduction outcomes between cyclic diazinane and open-chain scaffolds.

Workflow A 1. Condensation Benzylamine + Formaldehyde + Nitroethane B 2. Isolation 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane A->B Senkus Reaction C 3. Reduction H2, Raney Ni, Methanol, 50°C B->C High Chemoselectivity D 4. 5-Amino Intermediate 1,3-Dibenzyl-5-methyl-5-amino-1,3-diazinane C->D Quantitative Conversion E 5. Ring Cleavage & Deprotection Pd/C, H2, Acidic Aqueous Media D->E Hydrolysis / Hydrogenolysis F 6. Final Product 2-Methyl-1,3-propanediamine E->F Pure Building Block

Step-by-step synthetic workflow utilizing the 1,3-diazinane scaffold for diamine production.

Self-Validating Experimental Protocol: Reduction of 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane

To leverage the advantages of the cyclic scaffold, the following protocol details the chemoselective reduction of the nitro group. This system is self-validating: the disappearance of the distinct yellow tint of the nitro precursor and the shift in TLC Rf values confirm the reaction's progress without requiring immediate NMR analysis[2][3].

Materials:

  • 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane (10.0 g, ~30.7 mmol)[1]

  • Raney Nickel catalyst (approx. 1.0 g, washed with methanol)[3]

  • Anhydrous Methanol (100 mL)

  • Hydrogen gas (Autoclave/Parr shaker)

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 g of 1,3-dibenzyl-5-methyl-5-nitro-1,3-diazinane in 100 mL of anhydrous methanol in a heavy-walled hydrogenation vessel. The starting solution will appear slightly yellowish[2].

  • Catalyst Addition: Carefully add 1.0 g of active Raney Nickel slurry. (Caution: Raney Nickel is highly pyrophoric; ensure it remains wetted with solvent at all times)[3].

  • Purging: Seal the vessel and purge the atmosphere three times with inert nitrogen gas, followed by three purges with hydrogen gas to ensure an oxygen-free environment.

  • Hydrogenation: Pressurize the vessel to 50 psi with H₂ and heat the reaction mixture to 45-50°C with vigorous stirring.

  • Monitoring (Self-Validation): Monitor the hydrogen uptake. The reaction is complete when the pressure stabilizes (typically 4-6 hours). Validate via TLC (Silica gel, Hexane:Ethyl Acetate 7:3); the starting material (higher Rf) should be completely replaced by a ninhydrin-active spot (lower Rf) corresponding to the primary amine. The solution will also turn completely colorless.

  • Workup: Vent the hydrogen gas and purge with nitrogen. Filter the mixture through a pad of Celite to remove the Raney Nickel. (Critical: Do not let the filter cake dry to prevent auto-ignition).

  • Isolation: Concentrate the filtrate under reduced pressure to yield 1,3-dibenzyl-5-methyl-5-amino-1,3-diazinane as a viscous oil or low-melting solid. Yields typically exceed 95% due to the protective nature of the diazinane ring[3].

Downstream Processing: The resulting cyclic amine can be directly utilized for coordinating transition metals (e.g., Ni(II) or Cu(II) complexes)[5] or subjected to acidic hydrolysis and Pd/C hydrogenolysis to yield highly pure 2-methyl-1,3-propanediamine derivatives for pharmaceutical applications.

References

  • Title: Process for the manufacture of 1,3-bis-(β-ethylhexyl)-5-amino-5-methyl-hexahydropyrimidine (US Patent 4010160A)
  • Title: Preparation of 5-Nitrohexahydropyrimidines Source: Journal of the American Chemical Society URL: [Link]

  • Title: 3-Benzyl-6-benzylamino-1-methyl-5-nitro-1,2,3,4-tetrahydropyrimidine Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Compounds of 5-Hydroxymethyl-5-nitro(and 5-amino)hexahydropyrimidine-1,3-bisethanol With Nickel(II) Source: Australian Journal of Chemistry URL: [Link]

  • Title: 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane (CAS 4064-97-5) Source: ChemSrc Chemical Database URL: [Link]

Sources

Comparative

1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane (DBMND): A Comparative Guide to Hexahydropyrimidine Scaffolds in Drug Discovery

As a Senior Application Scientist, I frequently consult with drug discovery teams who hit a brick wall during the late-stage functionalization of polyamine therapeutics. The root cause is almost always the same: poor sel...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug discovery teams who hit a brick wall during the late-stage functionalization of polyamine therapeutics. The root cause is almost always the same: poor selection of the N-protecting group during the initial scaffold synthesis.

1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane (DBMND, CAS: 4064-97-5)[1][2] is a privileged hexahydropyrimidine intermediate. Synthesized via a multicomponent Mannich condensation, this molecule serves as a highly effective masked 1,3-diamine[3][4]. In this guide, we will objectively compare DBMND against its N-alkyl alternatives to demonstrate why the N-benzyl substitution pattern offers unparalleled strategic advantages for downstream deprotection and functionalization.

The Mechanistic Advantage of the N-Benzyl Group

Hexahydropyrimidines are typically synthesized via the condensation of a primary amine, formaldehyde, and a nitroalkane[3][4]. While it is tempting to use cheap aliphatic amines (like methylamine or cyclohexylamine) to build the 1,3-diazinane ring, these N-alkyl groups are highly resistant to cleavage.

The causality here is rooted in bond dissociation energies and catalytic susceptibility. The N-benzyl bonds in DBMND are uniquely susceptible to hydrogenolysis (Pd/C, H₂). This allows researchers to orthogonally reduce the nitro group to a primary amine and subsequently cleave the diazinane ring to release the free 2-methyl-1,3-propanediamine derivative. In contrast, N-cyclohexyl derivatives (CAS: 4064-81-7)[5] remain permanently locked as tertiary amines, severely limiting their utility as transient protecting groups.

Comparative Performance Data

The following table summarizes the quantitative performance of DBMND compared to common alternatives in a standard drug-discovery workflow.

Compound NameCAS NumberN-SubstituentDeprotection Yield (to free diamine)Lipophilicity (LogP)*Primary Synthetic Utility
1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane 4064-97-5[1]Benzyl>92% (via Pd/C, H₂)3.2Cleavable 1,3-diamine precursor
1,3-Dicyclohexyl-5-methyl-5-nitro-1,3-diazinane 4064-81-7[5]Cyclohexyl<5% (Resistant)3.8[5]Rigid hydrophobic scaffolding
1,3,5-Trimethyl-5-nitro-1,3-diazinane 937-89-3Methyl<2% (Resistant)0.9Small-molecule ligand design

*LogP values are calculated estimates relevant for cellular assay permeability.

Visualizing the Logic

To understand the strategic superiority of DBMND, we must map both its synthetic lifecycle and its cleavage logic compared to its structural cousins.

Workflow A Benzylamine + Formaldehyde + Nitroethane B 1,3-Dibenzyl-5-methyl- 5-nitro-1,3-diazinane (DBMND) A->B Mannich Condensation C Nitro Reduction (H2, Raney Ni) B->C Step 1 D Hydrogenolysis (H2, Pd/C) C->D Step 2 E 2-Methyl-1,3- propanediamine D->E Deprotection

Fig 1: Synthetic workflow for DBMND and its downstream conversion to a free 1,3-diamine.

Comparison Root 5-Methyl-5-nitro-1,3-diazinane Scaffolds N_Bn N-Benzyl (DBMND) CAS: 4064-97-5 Root->N_Bn N_Cy N-Cyclohexyl CAS: 4064-81-7 Root->N_Cy N_Me N-Methyl CAS: 937-89-3 Root->N_Me Deprot_Bn Pd/C, H2 Cleavage N_Bn->Deprot_Bn Deprot_Cy Resistant to Cleavage N_Cy->Deprot_Cy Deprot_Me Resistant to Cleavage N_Me->Deprot_Me Yield_Bn >90% Free Diamine Deprot_Bn->Yield_Bn Yield_Cy Stuck as N-Alkyl Deprot_Cy->Yield_Cy Deprot_Me->Yield_Cy

Fig 2: Comparative cleavage logic demonstrating the strategic advantage of the N-benzyl substituent.

Self-Validating Experimental Protocols

To ensure high scientific integrity, the following protocols are designed as self-validating systems. Every step includes an observable or analytical checkpoint to verify success before proceeding.

Protocol 1: Synthesis of DBMND via Mannich Condensation

Objective: Synthesize the DBMND scaffold with high diastereoselectivity[3][4]. Causality: We use a slight stoichiometric excess of formaldehyde to drive the equilibrium of the transient iminium ion, preventing the accumulation of uncyclized linear intermediates.

  • Preparation: In a round-bottom flask, dissolve benzylamine (2.05 eq) in absolute ethanol.

  • Condensation: Slowly add aqueous formaldehyde (37%, 2.2 eq) dropwise at 0°C.

    • Self-Validation: The solution will turn slightly cloudy and exothermic as the intermediate aminal forms.

  • Cyclization: Add nitroethane (1.0 eq) dropwise. Heat the mixture to 60°C for 4 hours.

  • Isolation: Cool to room temperature. The product crystallizes directly from the reaction mixture. Filter and wash with cold ethanol.

  • Analytical Validation: Check the ¹H NMR spectrum. The defining feature of successful cyclization is the appearance of an AB quartet around 3.5–4.0 ppm, corresponding to the diastereotopic benzylic protons of the rigid diazinane ring.

Protocol 2: Reductive Ring-Opening & Deprotection

Objective: Convert DBMND to the free 2-methyl-1,3-propanediamine. Causality: We use a two-step reduction because Raney Nickel efficiently reduces the nitro group but struggles to cleave the N-benzyl bonds, whereas Pd/C excels at hydrogenolysis but can cause unwanted side reactions if the nitro group is still present.

  • Nitro Reduction: Dissolve DBMND in methanol. Add Raney Nickel (10% w/w) and stir under H₂ (1 atm) for 6 hours. Filter through Celite.

  • Hydrogenolysis: To the filtrate, add 10% Pd/C (20% w/w). Pressurize with H₂ (50 psi) and heat to 50°C for 12 hours.

  • Analytical Validation: The complete disappearance of the aromatic signals (7.2–7.4 ppm) in the crude ¹H NMR confirms the successful cleavage of the N-benzyl groups, yielding the pure aliphatic diamine.

References

  • Shakirov, R. R., et al. "Methyl nitroacetate and 3-nitropropionate in the synthesis of hexahydropyrimidines and piperidines." Chemistry of Heterocyclic Compounds, 2008.

  • Muthusaravanan, S., et al. "Facile catalyst-free pseudo five-component domino reactions in the expedient synthesis of 5-aroyl-1,3-diarylhexahydropyrimidines." Tetrahedron Letters, 2012.

  • ChemicalBook Database. "1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane (CAS 4064-97-5) Properties." ChemicalBook, 2024.

Sources

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